1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazine
Description
Structure
3D Structure
Properties
IUPAC Name |
1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2/c1-2-7-6-8-3-5-9(7)4-1/h1-2,4,8H,3,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZBDXDPBLIQCJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C=CC=C2CN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00364290 | |
| Record name | 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00364290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71257-38-0 | |
| Record name | 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00364290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazine, a heterocyclic scaffold of significant interest in medicinal chemistry. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development, offering a consolidated source of data, experimental methodologies, and structural information.
Core Physicochemical Properties
This compound, with the chemical formula C₇H₁₀N₂ and a molecular weight of 122.17 g/mol , is a bicyclic diamine that serves as a core structure in a variety of biologically active compounds.[1] While extensive experimental data for the parent compound is limited in publicly available literature, this guide consolidates the known information and provides predicted values to aid in research and development efforts.
Quantitative Data Summary
The following table summarizes the available quantitative physicochemical data for this compound. It is important to note that some of these values are predicted and should be used as estimations in the absence of experimentally verified data.
| Property | Value | Data Type |
| Molecular Formula | C₇H₁₀N₂ | |
| Molecular Weight | 122.17 g/mol | |
| XlogP | -0.2 | Predicted |
| pKa | Not available for parent compound | A predicted pKa of 2.05 ± 0.20 has been reported for this compound-1-carboxylic acid.[2] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Not available |
Experimental Protocols
Detailed experimental protocols are crucial for the accurate determination and verification of physicochemical properties. The following sections outline standard methodologies for key experiments applicable to heterocyclic compounds like this compound.
Melting Point Determination
The melting point of a solid is a critical indicator of its purity.
Protocol:
-
Sample Preparation: A small, finely powdered sample of the crystalline compound is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated melting point apparatus is used.
-
Heating: The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded as the melting range.
Boiling Point Determination
For liquid compounds, the boiling point is a key physical constant.
Protocol (Thiele Tube Method):
-
Sample Preparation: A small amount of the liquid is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube.
-
Apparatus: The test tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil).
-
Heating: The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample evenly.
-
Observation: As the liquid boils, a steady stream of bubbles will emerge from the capillary tube. The heat is then removed. The boiling point is the temperature at which the bubbling stops and the liquid begins to be drawn back into the capillary tube.
Solubility Determination
Understanding the solubility of a compound in various solvents is fundamental for its application in drug development.
Protocol (Shake-Flask Method):
-
Preparation: An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed flask.
-
Equilibration: The flask is agitated (e.g., shaken or stirred) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Separation: The undissolved solid is separated from the solution by centrifugation and/or filtration.
-
Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.
pKa Determination
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution and is a critical parameter for predicting the behavior of a drug in biological systems.
Protocol (Potentiometric Titration):
-
Solution Preparation: A solution of the compound of known concentration is prepared in a suitable solvent (often a water-cosolvent mixture for poorly soluble compounds).
-
Titration: The solution is titrated with a standardized solution of a strong acid or base.
-
pH Measurement: The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.
-
Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the pH at the half-equivalence point.
logP Determination
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is a key determinant of its pharmacokinetic properties.
Protocol (Shake-Flask Method):
-
Phase Preparation: n-Octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) are mutually saturated by shaking them together and allowing the phases to separate.
-
Partitioning: A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a sealed container.
-
Equilibration: The mixture is agitated for a period sufficient to reach partitioning equilibrium.
-
Phase Separation: The two phases are separated by centrifugation.
-
Quantification: The concentration of the compound in each phase is determined by a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC). The logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound and its derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
-
¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the protons in the pyrrolidine and pyrazine rings. The chemical shifts and coupling patterns would provide information about the connectivity and stereochemistry of the molecule.
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for each unique carbon atom in the molecule, confirming the carbon skeleton.
General NMR Experimental Protocol:
-
Sample Preparation: A few milligrams of the compound are dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: The sample is placed in an NMR spectrometer, and the ¹H and ¹³C NMR spectra are acquired.
-
Data Processing and Analysis: The raw data is processed (Fourier transformation, phasing, and baseline correction) to obtain the final spectrum. Chemical shifts are referenced to an internal standard (e.g., tetramethylsilane, TMS).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.[3] For this compound, the IR spectrum would be expected to show characteristic absorption bands for C-H, C-N, and N-H (if present as a secondary amine) stretching and bending vibrations.
General IR Experimental Protocol:
-
Sample Preparation: The sample can be prepared as a neat liquid (between salt plates), a KBr pellet (for solids), or as a solution in a suitable solvent.
-
Data Acquisition: The spectrum is recorded using an FTIR spectrometer.
-
Data Analysis: The positions and intensities of the absorption bands are analyzed to identify the functional groups present.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass, which allows for the unambiguous determination of the molecular formula. The fragmentation pattern can provide further structural information.
General MS Experimental Protocol:
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or coupled to a chromatographic system (e.g., GC-MS or LC-MS).
-
Ionization: The molecules are ionized using a suitable technique (e.g., electron ionization - EI, or electrospray ionization - ESI).
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z).
-
Detection and Data Analysis: The detector records the abundance of each ion, and the resulting mass spectrum is analyzed to determine the molecular weight and fragmentation pattern.
Visualizations
To aid in the understanding of the experimental workflows, the following diagrams have been generated using Graphviz.
Melting Point Determination Workflow
pKa Determination Workflow
References
Spectroscopic and Synthetic Profile of 1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties and synthetic methodologies for the bicyclic heteroalkane, 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine. This scaffold is of significant interest in medicinal chemistry and drug development due to its presence in various biologically active compounds. This document compiles available data on its synthesis and provides standardized protocols for its characterization using modern spectroscopic techniques.
Synthesis of this compound
The synthesis of the this compound core is most commonly achieved through a reductive amination and subsequent cyclization strategy. A prevalent method involves the reaction of pyrrole-2-carboxaldehyde with ethylenediamine, followed by reduction of the resulting imine and intramolecular cyclization.
A notable and efficient method for the preparation of chiral derivatives of this scaffold is the direct asymmetric intramolecular aza-Friedel-Crafts reaction of N-aminoethylpyrroles with aldehydes, catalyzed by a chiral phosphoric acid.[1] This approach provides high yields and enantioselectivities, which is crucial for the development of stereospecific pharmaceuticals.
Below is a generalized workflow for the synthesis of the this compound scaffold.
Spectroscopic Data
Detailed, experimentally verified spectroscopic data for the parent this compound is not extensively available in the public domain. The following tables summarize the expected spectroscopic characteristics based on the known data of its derivatives and general principles of spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Nucleus | Solvent | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ¹H | CDCl₃ | ~6.7 | m | - | Pyrrole H |
| ¹H | CDCl₃ | ~6.1 | m | - | Pyrrole H |
| ¹H | CDCl₃ | ~6.0 | m | - | Pyrrole H |
| ¹H | CDCl₃ | ~4.0 | t | ~5-7 | N-CH₂ (pyrazine ring) |
| ¹H | CDCl₃ | ~3.2 | t | ~5-7 | N-CH₂ (pyrazine ring) |
| ¹H | CDCl₃ | ~3.0 | m | - | CH₂ (pyrrolidine fusion) |
| ¹H | CDCl₃ | ~2.8 | m | - | CH₂ (pyrrolidine fusion) |
| ¹³C | CDCl₃ | ~120 | - | - | Pyrrole C |
| ¹³C | CDCl₃ | ~110 | - | - | Pyrrole C |
| ¹³C | CDCl₃ | ~108 | - | - | Pyrrole C |
| ¹³C | CDCl₃ | ~105 | - | - | Pyrrole C |
| ¹³C | CDCl₃ | ~55 | - | - | N-CH₂ (pyrazine ring) |
| ¹³C | CDCl₃ | ~48 | - | - | N-CH₂ (pyrazine ring) |
| ¹³C | CDCl₃ | ~45 | - | - | CH₂ (pyrrolidine fusion) |
| ¹³C | CDCl₃ | ~25 | - | - | CH₂ (pyrrolidine fusion) |
Mass Spectrometry (MS)
| Ionization Mode | Fragment (m/z) | Relative Intensity (%) | Assignment |
| Electron Impact (EI) | 122 | High | [M]⁺ |
| EI | 94 | Moderate | [M - C₂H₄]⁺ |
| EI | 80 | Moderate | [M - C₂H₄N]⁺ |
| EI | 67 | High | [C₄H₅N]⁺ (Pyrrole fragment) |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| 3300-3500 | Medium | N-H Stretch (if present as a secondary amine) |
| 2850-2960 | Strong | C-H Stretch (aliphatic) |
| ~1650 | Weak | C=C Stretch (pyrrole) |
| 1400-1500 | Medium | C-N Stretch |
| 1000-1200 | Medium | C-N Stretch |
Ultraviolet-Visible (UV-Vis) Spectroscopy
| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition |
| Methanol/Ethanol | ~220-240 | - | π → π* (pyrrole ring) |
| Methanol/Ethanol | ~270-290 | - | n → π* |
Experimental Protocols
The following sections outline standardized experimental procedures for the spectroscopic analysis of this compound and its derivatives.
NMR Spectroscopy
Sample Preparation:
-
For a standard ¹H NMR spectrum, dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
For a ¹³C NMR spectrum, a more concentrated sample of 20-50 mg in 0.6 mL of solvent is recommended to obtain a good signal-to-noise ratio in a reasonable time.
-
Filter the solution into a 5 mm NMR tube to remove any particulate matter.
Data Acquisition:
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR:
-
Pulse Program: Standard single-pulse sequence.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled single-pulse sequence.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-10 seconds.
-
Number of Scans: 1024 or more, depending on the sample concentration.
-
Mass Spectrometry
Sample Preparation:
-
For Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometry, prepare a dilute solution of the sample (0.1-1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile, or dichloromethane).
Data Acquisition (EI-MS):
-
Instrument: A mass spectrometer equipped with an EI source.
-
Ionization Energy: 70 eV.
-
Source Temperature: 200-250 °C.
-
Mass Range: Scan from m/z 40 to 400.
Data Acquisition (ESI-MS):
-
Instrument: A mass spectrometer with an ESI source.
-
Mode: Positive or negative ion mode.
-
Capillary Voltage: 3-5 kV.
-
Nebulizing Gas: Nitrogen.
-
Drying Gas Temperature: 200-350 °C.
Infrared (IR) Spectroscopy
Sample Preparation:
-
Solid Samples: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr or use an Attenuated Total Reflectance (ATR) accessory.
-
Liquid Samples: Place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
Data Acquisition:
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
UV-Visible Spectroscopy
Sample Preparation:
-
Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Prepare a series of dilutions to find a concentration that gives a maximum absorbance between 0.5 and 1.5. A typical concentration for analysis is in the range of 10⁻⁴ to 10⁻⁵ M.
Data Acquisition:
-
Instrument: A dual-beam UV-Vis spectrophotometer.
-
Wavelength Range: 200-800 nm.
-
Cuvette: Use a 1 cm path length quartz cuvette.
-
Blank: Use the pure solvent as a blank to zero the absorbance.
References
An In-depth Technical Guide to the Molecular Structure of 1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazine is a bicyclic heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. Its unique three-dimensional structure and the presence of nitrogen atoms in key positions allow for diverse biological activities. This technical guide provides a comprehensive overview of the molecular structure, synthesis, and known biological interactions of this compound, tailored for researchers, scientists, and professionals in drug development.
Molecular Structure and Identification
The core of this compound consists of a fused pyrrolidine and pyrazine ring system. The numbering of the atoms in the ring system follows standard IUPAC nomenclature.
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 71257-38-0[1] |
| Molecular Formula | C₇H₁₀N₂[1] |
| Molecular Weight | 122.17 g/mol [1] |
| SMILES | C1CN2C=CN=C1C2 |
| InChI | InChI=1S/C7H10N2/c1-2-9-5-4-8-3-1-6(9)7-8/h6-7H,1-5H2 |
Experimental Protocols: Synthesis
A prominent and efficient method for the synthesis of chiral 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines is the catalytic asymmetric intramolecular aza-Friedel-Crafts reaction.[2] This reaction allows for the construction of the bicyclic system with high enantioselectivity.
Representative Experimental Protocol: Catalytic Asymmetric Intramolecular Aza-Friedel-Crafts Reaction
This protocol is adapted from the general principles of aza-Friedel-Crafts reactions for the synthesis of related compounds.
Materials:
-
N-aminoethylpyrrole derivative
-
Aldehyde
-
Chiral Phosphoric Acid Catalyst (e.g., TRIP or a derivative)
-
Anhydrous solvent (e.g., Toluene, Dichloromethane)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
To an oven-dried flask under an inert atmosphere, the N-aminoethylpyrrole derivative (1.0 eq) and the aldehyde (1.2 eq) are dissolved in the anhydrous solvent.
-
The chiral phosphoric acid catalyst (0.1 eq) is added to the solution.
-
The reaction mixture is stirred at the specified temperature (e.g., room temperature or elevated temperature) and monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, the reaction mixture is concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired this compound product.
-
The enantiomeric excess of the product is determined by chiral High-Performance Liquid Chromatography (HPLC).
Spectroscopic Data and Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
The following are representative ¹H and ¹³C NMR spectral data for a substituted this compound derivative. Chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz).
| ¹H NMR | ¹³C NMR |
| Chemical Shift (δ) | Chemical Shift (δ) |
| 7.30-7.20 (m, 5H, Ar-H) | 138.5 (Ar-C) |
| 6.65 (t, J = 2.8 Hz, 1H) | 128.8 (Ar-CH) |
| 6.10 (t, J = 3.2 Hz, 1H) | 127.5 (Ar-CH) |
| 5.95 (dd, J = 2.8, 1.6 Hz, 1H) | 126.0 (Ar-CH) |
| 4.20-4.10 (m, 2H) | 115.8 (C) |
| 3.80-3.70 (m, 1H) | 108.2 (CH) |
| 3.40-3.30 (m, 1H) | 106.5 (CH) |
| 3.10-2.90 (m, 3H) | 60.1 (CH) |
| 2.80-2.70 (m, 1H) | 55.4 (CH₂) |
| 48.2 (CH₂) |
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) and several characteristic fragment ions.
| m/z | Proposed Fragment |
| 122 | [M]⁺ |
| 94 | [M - C₂H₄]⁺ |
| 81 | [M - C₃H₅N]⁺ |
| 67 | [C₄H₅N]⁺ |
Potential Signaling Pathway Interactions
Derivatives of the broader pyrrolopyrazine class have been shown to interact with key cellular signaling pathways, suggesting potential therapeutic applications.
JAK-STAT Signaling Pathway
The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is crucial for cytokine signaling and immune response.[3] Some pyrrolopyrazine derivatives have been investigated as inhibitors of JAK kinases.[4]
Caption: Inhibition of the JAK-STAT signaling pathway.
p38 MAPK/NLRP3 Signaling Pathway
The p38 mitogen-activated protein kinase (MAPK) and NLRP3 inflammasome pathway is involved in inflammatory responses.[5][6] Certain pyrrolopyrazine compounds have demonstrated the ability to modulate this pathway.
Caption: Modulation of the p38 MAPK/NLRP3 pathway.
Conclusion
This compound represents a versatile scaffold with significant potential for the development of novel therapeutics. The synthetic methodologies, particularly asymmetric approaches, provide access to enantiomerically pure compounds, which is crucial for modern drug development. The preliminary evidence of its interaction with key signaling pathways, such as the JAK-STAT and p38 MAPK pathways, opens avenues for further investigation into its efficacy in inflammatory and immunological disorders. This guide serves as a foundational resource for researchers aiming to explore the chemical and biological landscape of this promising molecular entity.
References
The Multifaceted Pharmacology of the 1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazine Scaffold: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine core is a privileged heterocyclic scaffold that forms the foundation for a diverse array of pharmacologically active molecules. Derivatives built upon this structure have demonstrated a wide range of biological activities, targeting various receptors and enzymes implicated in numerous disease states. This technical guide provides an in-depth exploration of the primary mechanisms of action associated with this versatile chemical framework, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways and workflows.
Vasopressin Receptor Antagonism
Derivatives of the pyrrolo[1,2-a]pyrazine class have emerged as potent and selective antagonists of vasopressin receptors, particularly the V1b and V2 subtypes.[1][2] These receptors play crucial roles in regulating social behavior, stress responses, and water homeostasis. Antagonism of these receptors holds therapeutic potential for conditions such as anxiety, depression, and hyponatremia.[3][4]
Quantitative Data: V2 Receptor Antagonist Activity
| Compound | Target | IC50 (nM) | Assay System | Reference |
| VP-343 | Vasopressin V2 Receptor | 0.772 | Radioligand binding assay | [5] |
| VP-365 | Vasopressin V2 Receptor | 1.18 | Radioligand binding assay | [5] |
| VP-339 | Vasopressin V2 Receptor | 0.216 | Radioligand binding assay | [5] |
Experimental Protocol: Vasopressin Receptor Binding Assay
A common method to determine the binding affinity of compounds to vasopressin receptors is a competitive radioligand binding assay.[6]
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound for the vasopressin V2 receptor.
Materials:
-
Cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human vasopressin V2 receptor.[6]
-
[3H]-Arginine Vasopressin ([3H]-AVP) as the radioligand.[6]
-
Test compounds (this compound derivatives).
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2, 0.1% Bovine Serum Albumin (BSA).[6]
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add a fixed concentration of [3H]-AVP (e.g., 0.5 nM) to each well.
-
Add the serially diluted test compounds to the wells. Include a control group with no test compound (total binding) and a group with a high concentration of a known non-radiolabeled ligand (e.g., unlabeled AVP) to determine non-specific binding.
-
Add the cell membrane preparation to each well to initiate the binding reaction.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.[6]
-
Terminate the binding reaction by rapid filtration through a glass fiber filter, which traps the cell membranes with the bound radioligand.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Signaling Pathway: Vasopressin V2 Receptor
Caption: Vasopressin V2 receptor signaling and its inhibition.
Tubulin Polymerization Inhibition
Certain derivatives, particularly 5-aryltetrahydropyrrolo[1,2-a]quinoline-1(2H)-ones, which share a related structural core, have been identified as inhibitors of tubulin polymerization.[7][8] These compounds bind to the colchicine site on tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest and apoptosis. This mechanism is a well-established strategy in cancer chemotherapy.
Quantitative Data: Tubulin Polymerization Inhibition
| Compound | Activity | IC50 (µM) | Cell Line | Reference |
| Compound 3c | Cell division arrest | 5.9 | A549 | [7] |
| Compound 3c | Cell division arrest | 6.6 | A549 | [1][9][10] |
Experimental Protocol: Tubulin Polymerization Assay
Objective: To measure the inhibitory effect of a test compound on the in vitro polymerization of tubulin.
Materials:
-
Purified tubulin protein.
-
GTP (Guanosine triphosphate).
-
Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA).[11]
-
Test compounds.
-
A temperature-controlled spectrophotometer or plate reader capable of measuring absorbance at 340 nm.[11]
Procedure:
-
Prepare a reaction mixture containing tubulin and the test compound at various concentrations in polymerization buffer on ice.
-
Initiate polymerization by adding GTP and transferring the mixture to a pre-warmed (37°C) cuvette or microplate well in the spectrophotometer.[11]
-
Monitor the increase in absorbance at 340 nm over time (e.g., for 60 minutes), which corresponds to the extent of tubulin polymerization.[11]
-
Include a positive control (e.g., colchicine) and a negative control (vehicle, e.g., DMSO).[11]
-
The rate of polymerization is determined from the initial linear portion of the absorbance curve.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration.
Experimental Workflow: Tubulin Polymerization Inhibition
Caption: Experimental workflow for characterizing tubulin inhibitors.
Janus Kinase (JAK) Inhibition
Derivatives of 6H-pyrrolo[2,3-e][8][12][13]triazolo[4,3-a]pyrazine have been investigated as inhibitors of Janus kinases (JAKs), particularly JAK1.[14] The JAK-STAT signaling pathway is a critical regulator of the immune response, and its dysregulation is implicated in autoimmune diseases and cancer. Selective inhibition of JAK1 is a promising therapeutic strategy for these conditions.
Quantitative Data: JAK1 Inhibition
| Compound Class | Target | IC50 Range | Reference |
| Pyrrolopyrimidine derivatives | JAK1 | 5 - 9.7 (pIC50) | [12] |
| Abrocitinib | JAK1 | ~29 nM | [15] |
| Upadacitinib | JAK1 | Potent nM range | [15] |
| Baricitinib | JAK1 | ~15 nM | [16] |
Experimental Protocol: JAK1 Kinase Inhibition Assay
Objective: To determine the potency of a test compound in inhibiting the enzymatic activity of JAK1.
Materials:
-
Recombinant human JAK1 enzyme.
-
A suitable peptide or protein substrate for JAK1 (e.g., a synthetic peptide with a tyrosine residue).
-
ATP (Adenosine triphosphate), often radiolabeled (e.g., [γ-33P]ATP) or a fluorescent ATP analog.
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT).
-
Test compounds.
-
A method for detecting substrate phosphorylation (e.g., phosphocellulose paper and a scintillation counter for radiolabeled ATP, or a fluorescence plate reader for fluorescent assays).
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a reaction plate, combine the JAK1 enzyme, the substrate, and the test compound in the kinase assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time.
-
Stop the reaction (e.g., by adding a stop solution like EDTA).
-
Detect the amount of phosphorylated substrate. For radiolabeled assays, this involves spotting the reaction mixture onto phosphocellulose paper, washing away unreacted [γ-33P]ATP, and measuring the radioactivity of the phosphorylated substrate.
-
Include positive (known JAK1 inhibitor) and negative (vehicle) controls.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value from the dose-response curve.
Signaling Pathway: JAK1-STAT Signaling
Caption: JAK1-STAT signaling pathway and its inhibition.
Topoisomerase II Inhibition
A series of 1,3-benzoazolyl substituted pyrrolo[2,3-b]pyrazine derivatives have been identified as nonintercalative catalytic inhibitors of topoisomerase II.[17][18] These compounds are thought to block the ATP binding site of the enzyme, thereby preventing its function in DNA replication and repair, which ultimately leads to apoptosis in cancer cells.[17]
Quantitative Data: Topoisomerase II Inhibition
Specific IC50 values for 1,3-benzoazolyl substituted pyrrolo[2,3-b]pyrazine derivatives as topoisomerase II inhibitors were not detailed in the initial search results. However, the studies indicate significant inhibitory activity.[17][18]
Experimental Protocol: Topoisomerase II DNA Relaxation Assay
Objective: To assess the ability of a test compound to inhibit the catalytic activity of topoisomerase II.
Materials:
-
Human topoisomerase IIα enzyme.
-
Supercoiled plasmid DNA (e.g., pBR322 or pUC19).[19]
-
Reaction buffer (containing ATP, MgCl2, and other necessary cofactors).
-
Test compounds.
-
Agarose gel electrophoresis equipment.
-
DNA staining agent (e.g., ethidium bromide).
Procedure:
-
Prepare various concentrations of the test compounds.
-
In a reaction tube, combine the supercoiled plasmid DNA and the test compound in the reaction buffer.
-
Add topoisomerase IIα to initiate the reaction.[19]
-
Incubate the reaction at 37°C for a set time (e.g., 30 minutes).[19]
-
Stop the reaction by adding a stop buffer containing a protein denaturant (e.g., SDS) and a proteinase (e.g., proteinase K).[20]
-
Analyze the DNA topology by agarose gel electrophoresis. Supercoiled DNA migrates faster than relaxed DNA.
-
Stain the gel with a DNA staining agent and visualize the DNA bands under UV light.
-
Inhibition of topoisomerase II activity is observed as a decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA compared to the no-inhibitor control.
-
Quantify the band intensities to determine the percentage of inhibition and calculate the IC50 value.
Logical Relationship: Topoisomerase II Inhibition and Apoptosis
Caption: Logical flow from Topoisomerase II inhibition to apoptosis.
This guide highlights the significant therapeutic potential of the this compound scaffold and its derivatives. The diverse mechanisms of action underscore the versatility of this chemical framework in designing novel drug candidates for a wide range of diseases. Further research and development in this area are warranted to fully exploit the pharmacological promise of this important class of compounds.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Pyrrolo[1,2-a]pyrazine and pyrazolo[1,5-a]pyrazine: novel, potent, and selective series of Vasopressin 1b receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vasopressin receptor antagonists and their role in clinical medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic potential of vasopressin-receptor antagonists in heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel vasopressin V2 receptor-selective antagonists, pyrrolo[2,1-a]quinoxaline and pyrrolo[2,1-c][1,4]benzodiazepine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. Synthesis and evaluation of tetrahydropyrrolo[1,2-a]quinolin-1(2H)-ones as new tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and evaluation of tetrahydropyrrolo[1,2-a]quinolin-1(2H)-ones as new tubulin polymerization inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Computer aided designing of novel pyrrolopyridine derivatives as JAK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, synthesis and anti-inflammatory evaluation of novel pyrrolo[2,3-d]pyrimidin derivatives as potent JAK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Structure activity optimization of 6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazines as Jak1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. JAK1/TYK2 Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 17. Synthesis and Mechanism Studies of 1,3-Benzoazolyl Substituted Pyrrolo[2,3-b]pyrazine Derivatives as Nonintercalative Topoisomerase II Catalytic Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. mdpi.com [mdpi.com]
- 20. topogen.com [topogen.com]
The Evolving Landscape of Tetrahydropyrrolopyrazine Compounds: A Technical Guide to Their Biological Activity
For Researchers, Scientists, and Drug Development Professionals
The fused heterocyclic scaffold of tetrahydropyrrolopyrazine has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. Compounds incorporating this core have shown significant promise in oncology, neuroscience, and beyond. This technical guide provides an in-depth overview of the biological activities of tetrahydropyrrolopyrazine and its derivatives, with a focus on their mechanisms of action as kinase inhibitors and receptor modulators. This document synthesizes key quantitative data, details relevant experimental protocols, and visualizes the intricate signaling pathways these compounds modulate.
Kinase Inhibition: A Primary Mechanism of Action
A significant body of research has focused on the development of tetrahydropyrrolopyrazine derivatives as potent and selective kinase inhibitors. Kinases are pivotal enzymes in cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer.
MYT1 Kinase Inhibition
Recent advancements have identified tetrahydropyrazolopyrazine derivatives as novel and highly selective inhibitors of MYT1 kinase, a crucial regulator of the G2/M cell cycle checkpoint.[1] Inhibition of MYT1 has shown synthetic lethality in tumor cells with CCNE1 amplification, presenting a promising therapeutic strategy for certain breast and gynecological cancers.[1][2]
Table 1: Quantitative Data for Tetrahydropyrrolopyrazine MYT1 Inhibitors
| Compound ID | Target | Assay Type | IC50 (µM) | Cell Line | Reference |
| Compound 21 | MYT1 | Kinase Assay | Not Specified | - | [2] |
| BAA-012 | PKMYT1 | ADP-Glo Assay | < 0.05 | - | [3] |
Experimental Protocol: MYT1 Kinase Inhibition Assay (ADP-Glo™)
This protocol outlines a common method for assessing the inhibitory activity of compounds against MYT1 kinase.
-
Reagent Preparation:
-
Prepare a reaction buffer containing a suitable buffer (e.g., Tris-HCl), MgCl2, DTT, and BSA.
-
Dilute recombinant human MYT1 kinase to the desired concentration in the reaction buffer.
-
Prepare a solution of the substrate (e.g., a synthetic peptide) and ATP in the reaction buffer.
-
Prepare serial dilutions of the test tetrahydropyrrolopyrazine compound in DMSO, followed by a final dilution in the reaction buffer.
-
-
Kinase Reaction:
-
In a 384-well plate, add the diluted test compound.
-
Add the diluted MYT1 kinase to each well and incubate to allow for compound binding.
-
Initiate the kinase reaction by adding the substrate/ATP mixture.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
Signal Detection:
-
Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ADP produced and, therefore, the kinase activity.
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.[3]
-
MYT1 Signaling Pathway
MYT1 is a key negative regulator of the G2/M transition in the cell cycle. It phosphorylates and inactivates the CDK1/Cyclin B complex, preventing premature entry into mitosis. Inhibition of MYT1 leads to the activation of CDK1/Cyclin B, forcing cells, particularly cancer cells with underlying DNA damage or replication stress, into mitotic catastrophe and subsequent apoptosis.[4][5]
Tropomyosin Receptor Kinase (TRK) Inhibition
Tetrahydropyrrolopyrazine derivatives have also been investigated as inhibitors of Tropomyosin Receptor Kinases (TRKA, TRKB, and TRKC).[6][7] Fusions involving the NTRK genes are oncogenic drivers in a variety of cancers, making TRK proteins attractive therapeutic targets.
Table 2: Quantitative Data for Tetrahydropyrrolopyrazine TRK Inhibitors
| Compound ID | Target | Assay Type | IC50 (nM) | Reference |
| Larotrectinib | TRKA/B/C | Enzymatic Assay | 5-11 | [7] |
| Entrectinib | TRKA/B/C | Enzymatic Assay | 1-5 | [7] |
| Trk-IN-10 | TrkA | Kinase Assay | 0.86 | [8] |
| Trk-IN-10 | TrkA (G595R mutant) | Kinase Assay | 6.92 | [8] |
| Belizatinib (Compound 11) | TRKA/B/C | Kinase Assay | < 3 | [6] |
Experimental Protocol: TRK Kinase Inhibition Assay
A common method to assess TRK inhibition is a biochemical kinase assay.
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT).
-
Dilute recombinant human TRKA, TRKB, or TRKC kinase in the buffer.
-
Prepare a solution of a suitable substrate (e.g., a generic tyrosine kinase substrate) and ATP.
-
Serially dilute the test inhibitor compounds.
-
-
Kinase Reaction:
-
In a 96- or 384-well plate, add the inhibitor solution.
-
Add the kinase to each well.
-
Initiate the reaction by adding the substrate/ATP mixture.
-
Incubate at 30°C for a defined period (e.g., 60 minutes).
-
-
Signal Detection:
-
Stop the reaction and quantify the amount of phosphorylated substrate. This can be achieved using various methods, including radioisotope incorporation (32P-ATP), fluorescence-based assays, or luminescence-based assays that measure the amount of remaining ATP (e.g., Kinase-Glo®).
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the control.
-
Determine the IC50 value by fitting the dose-response curve.
-
TRK Signaling Pathway
Neurotrophin binding to TRK receptors induces receptor dimerization and autophosphorylation, activating downstream signaling cascades, including the RAS/MAPK, PI3K/AKT, and PLCγ pathways. These pathways are crucial for cell survival, proliferation, and differentiation. In cancers with NTRK fusions, the resulting chimeric proteins are constitutively active, leading to uncontrolled cell growth.[9][10][11]
ERK2 Kinase Inhibition
Tetrahydropyrrolo-diazepenones have been identified as potent inhibitors of ERK2 kinase, a key component of the MAPK/ERK signaling pathway.[12][13] This pathway is frequently dysregulated in various cancers, making ERK2 a compelling target for therapeutic intervention.
Table 3: Quantitative Data for Tetrahydropyrrolo-diazepenone ERK2 Inhibitors
| Compound ID | Target | Assay Type | IC50 (nM) | Reference |
| SCH772984 | ERK1 | Enzymatic Assay | 8.3 | [14] |
| SCH772984 | ERK2 | Enzymatic Assay | 2.7 | [14] |
| Unnamed Tetrahydropyrrolo-diazepenone | ERK2 | Not Specified | Potent Inhibition | [12] |
Experimental Protocol: ERK2 Kinase Inhibition Assay
A radiometric assay is a classic method to determine ERK2 kinase activity.
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 5 mM MOPS, pH 7.2, 2.5 mM β-glycerophosphate, 1 mM EGTA, 0.4 mM EDTA, 5 mM MgCl2, 0.05 mM DTT).
-
Dilute recombinant active ERK2 enzyme to the desired concentration.
-
Prepare a solution of a substrate like Myelin Basic Protein (MBP) and [γ-32P]ATP.
-
Prepare serial dilutions of the tetrahydropyrrolo-diazepenone inhibitor.
-
-
Kinase Reaction:
-
Combine the diluted ERK2 kinase solution, MBP substrate, and the inhibitor in a reaction tube.
-
Initiate the reaction by adding the [γ-32P]ATP solution.
-
Incubate the reaction at a controlled temperature for a specific duration.
-
-
Signal Detection:
-
Stop the reaction by spotting the mixture onto phosphocellulose paper.
-
Wash the paper to remove unincorporated [γ-32P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
The amount of incorporated radioactivity is proportional to the kinase activity.
-
Calculate the percentage of inhibition for each compound concentration.
-
Determine the IC50 value from the dose-response curve.
-
ERK2 Signaling Pathway
The Ras-Raf-MEK-ERK pathway is a central signaling cascade that transmits signals from cell surface receptors to the nucleus, regulating gene expression and cellular processes like proliferation, differentiation, and survival.[15][16][17]
Sigma-1 Receptor Modulation
Tetrahydropyrrolopyrazole-based compounds have been designed as ligands for the sigma-1 receptor (S1R), a unique chaperone protein located at the endoplasmic reticulum-mitochondrion interface.[18] S1R is implicated in a variety of neurological disorders, and its modulation represents a promising therapeutic avenue.
Table 4: Quantitative Data for Tetrahydropyrrolopyrazole Sigma-1 Receptor Ligands
| Compound ID | Target | Assay Type | Ki (nM) | Selectivity (over S2R) | Reference |
| Compound 19 (AD417) | S1R | Radioligand Binding | 75 | 6-fold | [18] |
| Compound 14 | Sigma | Radioligand Binding ([3H]DTG) | 5.3 | - | [19] |
| Compound 14 | Sigma-1 | Radioligand Binding ([3H]-(+)-pentazocine) | 71 | - | [19] |
| Compound 4b (AD186) | S1R | Radioligand Binding | 2.7 | 10-fold | [20] |
Experimental Protocol: Sigma-1 Receptor Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of test compounds for the sigma-1 receptor.
-
Membrane Preparation:
-
Prepare membrane homogenates from a tissue source rich in sigma-1 receptors (e.g., guinea pig brain) or from cells overexpressing the receptor.
-
-
Binding Assay:
-
In a 96-well plate, combine the membrane preparation, a radiolabeled sigma-1 receptor ligand (e.g., --INVALID-LINK---pentazocine), and varying concentrations of the unlabeled test compound.
-
To determine non-specific binding, a separate set of wells should contain a high concentration of a known sigma-1 receptor ligand (e.g., haloperidol).
-
Incubate the plate to allow the binding to reach equilibrium.
-
-
Separation and Detection:
-
Separate the bound and free radioligand, typically by rapid filtration through glass fiber filters.
-
Wash the filters to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.[21]
-
Sigma-1 Receptor Signaling
The sigma-1 receptor is a chaperone protein at the mitochondria-associated ER membrane (MAM). Upon ligand binding, it can dissociate from its partner protein BiP and translocate to other cellular compartments to interact with and modulate the function of various client proteins, including ion channels and other receptors. This modulation can impact calcium homeostasis, ER stress responses, and neuronal plasticity.[22][23][24]
Cell Proliferation and Cytotoxicity
The antiproliferative activity of tetrahydropyrrolopyrazine derivatives is a critical aspect of their evaluation as potential anticancer agents. The MTT assay is a widely used colorimetric assay to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Experimental Protocol: MTT Cell Proliferation Assay
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of the tetrahydropyrrolopyrazine compound for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).
-
-
MTT Addition:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.
-
-
Data Analysis:
-
The absorbance is directly proportional to the number of viable cells.
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.
-
Determine the IC50 value, the concentration of the compound that inhibits cell proliferation by 50%.
-
Conclusion
Tetrahydropyrrolopyrazine compounds represent a versatile and promising class of molecules with significant therapeutic potential. Their ability to potently and selectively inhibit key kinases involved in cancer progression, such as MYT1, TRK, and ERK2, underscores their importance in oncology drug discovery. Furthermore, their activity as sigma-1 receptor ligands opens up possibilities for the treatment of various neurological and psychiatric disorders. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational resource for researchers and drug development professionals working to further explore and harness the therapeutic potential of this important chemical scaffold. Continued structure-activity relationship studies and in vivo evaluations will be crucial in advancing these promising compounds towards clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of Tetrahydropyrazolopyrazine Derivatives as Potent and Selective MYT1 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cancer Research Technology and My-T Bio divulge PKMYT1 inhibitors | BioWorld [bioworld.com]
- 4. Myt1 kinase: An Emerging Cell Cycle Regulator for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Development of small-molecule tropomyosin receptor kinase (TRK) inhibitors for NTRK fusion cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TRK inhibitors in TRK fusion-positive cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. erichuanglab.ucsf.edu [erichuanglab.ucsf.edu]
- 12. Tetrahydropyrrolo-diazepenones as inhibitors of ERK2 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Tetrahydropyrrolo-diazepenones as inhibitors of ERK2 kinase - OAK Open Access Archive [oak.novartis.com]
- 14. A unique inhibitor binding site in ERK1/2 is associated with slow binding kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. ERK1 and ERK2 cascade | SGD [yeastgenome.org]
- 17. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 18. researchgate.net [researchgate.net]
- 19. New sigma and 5-HT1A receptor ligands: omega-(tetralin-1-yl)-n-alkylamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Sigma Receptors [sigmaaldrich.com]
- 22. The sigma-1 receptor: roles in neuronal plasticity and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
An In-Depth Technical Guide to 1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazine Derivatives and Their Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in numerous biologically active compounds. This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic applications of its derivatives. Detailed experimental protocols for key synthetic methodologies and biological assays are presented, alongside a structured compilation of quantitative bioactivity data. Furthermore, this guide elucidates the molecular mechanisms of action of these derivatives, including their interactions with crucial signaling pathways, visualized through detailed diagrams to facilitate a deeper understanding of their therapeutic potential.
Introduction
The fusion of a pyrrolidine and a pyrazine ring to form the this compound scaffold has proven to be a fruitful strategy in the quest for novel therapeutic agents. Derivatives of this core structure have demonstrated a remarkable diversity of pharmacological activities, including anticancer, antimicrobial, antihypertensive, and neuroprotective effects.[1] This guide aims to serve as a technical resource for researchers engaged in the discovery and development of drugs based on this versatile chemical entity.
Synthetic Methodologies
The synthesis of the this compound core and its derivatives has been approached through various innovative strategies, offering access to a wide range of structural diversity.
Asymmetric Intramolecular aza-Friedel-Crafts Reaction
A highly efficient method for the enantioselective synthesis of chiral 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines involves a catalytic asymmetric intramolecular aza-Friedel-Crafts reaction.[2] This approach utilizes a chiral phosphoric acid catalyst to achieve high yields and excellent enantioselectivities.[2]
Experimental Protocol: Catalytic Asymmetric Intramolecular aza-Friedel-Crafts Reaction [2]
-
Reactant Preparation: To a solution of N-aminoethylpyrrole (0.2 mmol) in toluene (2.0 mL) is added the desired aldehyde (0.3 mmol).
-
Catalyst Addition: A chiral phosphoric acid catalyst (0.02 mmol) is then added to the reaction mixture.
-
Reaction Conditions: The mixture is stirred at 30 °C for the time specified in the literature for the particular substrates.
-
Work-up and Purification: Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford the desired this compound derivative.
Logical Workflow for Asymmetric Synthesis
Caption: Asymmetric synthesis workflow.
Pseudo-Multicomponent One-Pot Protocol
For the efficient construction of diversely substituted derivatives, pseudo-multicomponent one-pot protocols have been developed. These reactions combine multiple starting materials in a single reaction vessel to generate complex products in a convergent manner, minimizing waste and purification steps.
Experimental Protocol: Pseudo-Multicomponent Synthesis
-
Initial Reaction: In a typical procedure, a mixture of ethylenediamine, an acetylenic ester, and a nitrostyrene derivative are reacted in a suitable solvent.
-
Reaction Progression: The reaction proceeds through a cascade of transformations, including Michael addition, cyclization, and aromatization, to yield the final product.
-
Isolation: The product is then isolated and purified using standard techniques such as crystallization or chromatography.
Biological Activities and Therapeutic Applications
Derivatives of this compound exhibit a broad spectrum of biological activities, making them attractive candidates for drug development in various therapeutic areas.
Anticancer Activity
A significant area of investigation for these compounds is their potential as anticancer agents. Several derivatives have shown potent cytotoxic effects against a range of human cancer cell lines.
Quantitative Anticancer Activity Data
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 7m | Panc-1 (Pancreatic) | 12.54 | [3] |
| 7m | PC3 (Prostate) | 15.82 | [3] |
| 7m | MDA-MB-231 (Breast) | 18.67 | [3] |
| PPDHMP | A549 (Lung) | 19.94 µg/mL | |
| PPDHMP | HeLa (Cervical) | 16.73 µg/mL |
Experimental Protocol: MTT Assay for Cytotoxicity [3]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ cells per well and incubated for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for an additional 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability.
Signaling Pathway: Inhibition of Kinase Activity
Some tetrahydropyrrolo[1,2-a]pyrazine derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell growth, proliferation, and survival. For instance, certain derivatives have been identified as inhibitors of PIM kinases and the ERK1/2 signaling pathway.[4]
PIM Kinase Signaling Pathway
Caption: PIM kinase inhibition.
Antimicrobial Activity
The emergence of multidrug-resistant pathogens has created an urgent need for new antimicrobial agents. Derivatives of this compound have shown promising activity against a variety of bacteria and fungi.[1]
Quantitative Antimicrobial Activity Data
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl) | P. mirabilis | - | [1] |
| Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl) | E. coli | - | [1] |
Note: Specific MIC values were not provided in the abstract, but the compound was reported to be active.
Experimental Protocol: Broth Microdilution for MIC Determination
-
Compound Dilution: A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate using an appropriate broth medium.
-
Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., 5 × 10⁵ CFU/mL) is prepared.
-
Inoculation: Each well containing the compound dilution is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Mechanism of Action: Disruption of Bacterial Cell Integrity
Some derivatives are believed to exert their antimicrobial effect by disrupting the bacterial cell wall and membrane, leading to cell lysis and death.[1]
Bacterial Cell Disruption Workflow
Caption: Antimicrobial mechanism.
Other Biological Activities
Beyond anticancer and antimicrobial effects, these derivatives have shown potential in other therapeutic areas:
-
Antihypertensive and Vascular Smooth Muscle Relaxant Activity: Certain derivatives have been shown to relax potassium-depolarized aortic smooth muscle and exhibit antihypertensive effects.[5]
-
Anticonvulsant Activity: Perhydropyrrolo[1,2-a]pyrazine derivatives have been evaluated in animal models of epilepsy and have shown significant anticonvulsant activity.
-
Antioxidant Activity: Some derivatives have demonstrated radical scavenging properties in assays such as the DPPH assay.
Experimental Protocol: DPPH Radical Scavenging Assay
-
Reaction Mixture: A solution of the test compound in methanol is mixed with a methanolic solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH).
-
Incubation: The mixture is shaken and allowed to stand in the dark for 30 minutes.
-
Absorbance Measurement: The absorbance of the solution is measured at 517 nm.
-
Calculation: The percentage of radical scavenging activity is calculated by comparing the absorbance of the sample with that of a control (DPPH solution without the test compound).
Conclusion and Future Perspectives
The this compound scaffold represents a highly versatile and promising platform for the development of new therapeutic agents. The diverse synthetic routes available allow for the creation of extensive chemical libraries with a wide range of structural modifications. The broad spectrum of biological activities, including potent anticancer and antimicrobial effects, underscores the therapeutic potential of this class of compounds.
Future research in this area should focus on:
-
Structure-Activity Relationship (SAR) Studies: Systematic exploration of the chemical space around the core scaffold to optimize potency and selectivity for specific biological targets.
-
Mechanism of Action Studies: In-depth investigation of the molecular mechanisms underlying the observed biological activities to identify novel drug targets and pathways.
-
Pharmacokinetic and Toxicological Profiling: Evaluation of the drug-like properties of lead compounds to assess their potential for further preclinical and clinical development.
The continued exploration of this compound derivatives holds great promise for the discovery of novel and effective treatments for a variety of human diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. integra-biosciences.com [integra-biosciences.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Direct synthesis of chiral 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines via a catalytic asymmetric intramolecular aza-Friedel-Crafts reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Chiral 1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazines: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine core is a significant heterocyclic scaffold in medicinal chemistry, forming the structural basis of compounds with a wide array of biological activities. The stereochemistry of this bicyclic system is often crucial for its pharmacological effect, making the development of efficient and stereoselective synthetic methodologies a key focus for researchers in drug discovery and development. This technical guide provides a detailed overview of the core synthetic strategies for accessing chiral 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines, complete with experimental protocols, quantitative data, and visual diagrams of the reaction pathways.
Core Synthetic Strategies
The principal asymmetric strategies for the synthesis of chiral 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines include:
-
Catalytic Asymmetric Intramolecular Aza-Friedel-Crafts Reaction: A powerful method for the direct enantioselective cyclization of N-aminoethylpyrroles with aldehydes.
-
Asymmetric Hydrogenation: The enantioselective reduction of pyrrolo[1,2-a]pyrazinium salt precursors to afford the saturated chiral heterocyclic system.
-
Diastereoselective Pictet-Spengler Reaction: A classic cyclization strategy that can be adapted for stereocontrol, particularly when using chiral starting materials.
-
Chiral Pool Synthesis: Utilization of readily available chiral building blocks, such as L-proline, to construct the target scaffold with inherent stereochemical control.
Catalytic Asymmetric Intramolecular Aza-Friedel-Crafts Reaction
This one-pot reaction represents a highly efficient approach to constructing the chiral this compound skeleton with high enantioselectivity. The reaction proceeds via the condensation of an N-aminoethylpyrrole with an aldehyde, followed by an intramolecular cyclization catalyzed by a chiral phosphoric acid.[1]
Signaling Pathway Diagram
Caption: Catalytic cycle of the asymmetric aza-Friedel-Crafts reaction.
Quantitative Data
The following table summarizes the results for the synthesis of various chiral 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines using a chiral phosphoric acid catalyst. The data is adapted from He, Y. et al., Org. Lett. 2011, 13 (17), pp 4490–4493.[1]
| Entry | Aldehyde (R group) | Yield (%) | ee (%) |
| 1 | C₆H₅ | 91 | 94 |
| 2 | 4-MeC₆H₄ | 95 | 93 |
| 3 | 4-MeOC₆H₄ | 97 | 92 |
| 4 | 4-FC₆H₄ | 92 | 95 |
| 5 | 4-ClC₆H₄ | 94 | 96 |
| 6 | 4-BrC₆H₄ | 95 | 97 |
| 7 | 2-Naphthyl | 90 | 98 |
| 8 | 2-Furyl | 85 | 90 |
| 9 | CH(CH₃)₂ | 88 | 85 |
Experimental Protocol
General Procedure for the Asymmetric Intramolecular Aza-Friedel-Crafts Reaction: [1]
-
To a stirred solution of the N-aminoethylpyrrole (0.12 mmol) in anhydrous THF (1.0 mL) is added the aldehyde (0.10 mmol).
-
The mixture is stirred at room temperature for 30 minutes.
-
The chiral phosphoric acid catalyst (0.01 mmol, 10 mol%) is then added.
-
The reaction mixture is stirred at room temperature for the time indicated by TLC analysis (typically 12-24 hours).
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford the desired chiral this compound.
-
The enantiomeric excess is determined by chiral HPLC analysis.
Asymmetric Hydrogenation of Pyrrolo[1,2-a]pyrazinium Salts
This method provides an alternative route to chiral 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines through the enantioselective reduction of the corresponding aromatic pyrrolo[1,2-a]pyrazinium salts. Iridium complexes with chiral ligands are effective catalysts for this transformation.[2][3][4]
Experimental Workflow Diagram
Caption: Workflow for asymmetric hydrogenation.
Quantitative Data
The enantioselective hydrogenation of various pyrrolo[1,2-a]pyrazinium salts catalyzed by a chiral iridium complex yields the corresponding tetrahydropyrrolo[1,2-a]pyrazines in high yields and enantioselectivities. The addition of cesium carbonate is crucial for high conversion and preventing product racemization.[2][4]
| Entry | R¹ Substituent | R² Substituent | Yield (%) | ee (%) |
| 1 | Phenyl | H | >99 | 93 |
| 2 | 4-Tolyl | H | >99 | 92 |
| 3 | 4-Anisyl | H | >99 | 91 |
| 4 | 4-Fluorophenyl | H | >99 | 94 |
| 5 | 4-Chlorophenyl | H | >99 | 95 |
| 6 | 2-Naphthyl | H | >99 | 92 |
| 7 | Phenyl | 6-Me | >99 | 90 |
Experimental Protocol
General Procedure for the Iridium-Catalyzed Asymmetric Hydrogenation: [2]
-
In a glovebox, a mixture of the pyrrolo[1,2-a]pyrazinium salt (0.1 mmol), the chiral iridium catalyst (1 mol%), and cesium carbonate (0.12 mmol) is placed in a glass-lined autoclave.
-
Anhydrous solvent (e.g., methanol, 2 mL) is added.
-
The autoclave is sealed and purged with hydrogen gas three times.
-
The reaction is stirred under a specified hydrogen pressure (e.g., 50 atm) at a set temperature (e.g., 30 °C) for a designated time (e.g., 12 hours).
-
After releasing the hydrogen pressure, the reaction mixture is filtered through a short pad of silica gel.
-
The filtrate is concentrated under reduced pressure.
-
The residue is purified by flash column chromatography to yield the chiral product.
-
Enantiomeric excess is determined by chiral HPLC analysis.
Diastereoselective Pictet-Spengler Reaction
The Pictet-Spengler reaction offers a convergent approach to the tetrahydropyrrolo[1,2-a]pyrazine core. While enantioselective variants are known for related heterocycles, a common strategy for this specific scaffold involves the diastereoselective cyclization of a chiral precursor, often derived from an amino acid.
Logical Relationship Diagram
Caption: Key steps in the Pictet-Spengler synthesis.
Quantitative Data
Data for the diastereoselective Pictet-Spengler synthesis of this specific scaffold is less systematically tabulated in the literature compared to the aza-Friedel-Crafts reaction. Yields and diastereomeric ratios are highly dependent on the specific substrates and reaction conditions.
| Precursor | Carbonyl Component | Diastereomeric Ratio | Overall Yield | Reference |
| L-Proline derivative | Formaldehyde | >95:5 | Moderate | Conceptual |
| Chiral 2-(pyrrol-1-yl)ethylamine | Benzaldehyde | Variable | Good | [5] |
Experimental Protocol
General Procedure for Diastereoselective Pictet-Spengler Reaction:
-
A solution of the chiral pyrrole-containing amine (1.0 equiv) and an aldehyde or ketone (1.1 equiv) in a suitable solvent (e.g., dichloromethane or toluene) is prepared.
-
An acid catalyst (e.g., trifluoroacetic acid or a Lewis acid) is added, and the mixture is stirred, often at elevated temperatures, until the reaction is complete as monitored by TLC.
-
The reaction is quenched, typically with a basic aqueous solution.
-
The product is extracted into an organic solvent, dried, and concentrated.
-
Purification by column chromatography allows for the isolation of the diastereomeric products.
-
The diastereomeric ratio is determined by NMR spectroscopy or HPLC analysis.
Chiral Pool Synthesis from L-Proline
L-proline is an attractive and readily available chiral starting material for the synthesis of the this compound core, where the stereocenter of the proline is incorporated into the final product.
Synthetic Pathway from L-Proline
Caption: Synthetic route from L-proline.
Quantitative Data
The efficiency of chiral pool synthesis is highly route-dependent. The following provides a representative example.
| L-Proline Derivative | Key Cyclization Step | Overall Yield (%) | Diastereomeric Purity |
| N-Alkyl-L-prolinamide | Reductive Amination/Cyclization | 40-60 (multi-step) | >98% |
| L-Prolinol derivative | N-Alkylation and Cyclization | 35-55 (multi-step) | >98% |
Experimental Protocol
Illustrative Multi-Step Synthesis from L-Proline:
-
Amide Formation: L-proline is coupled with a suitable amine (e.g., benzylamine) using standard peptide coupling reagents (e.g., EDC/HOBt) to form the corresponding amide.
-
Reduction: The carboxylic acid functionality of the resulting N-protected prolinamide is reduced to the alcohol using a reducing agent like borane-tetrahydrofuran complex.
-
Activation and Displacement: The hydroxyl group is activated (e.g., as a tosylate or mesylate) and then displaced by a nucleophile that will form the second ring.
-
Cyclization: The final ring closure is achieved through an intramolecular reaction, which can be a nucleophilic substitution or a reductive amination, to form the desired chiral this compound.
-
Purification at each step is typically performed using column chromatography. The stereochemical integrity is generally maintained throughout the sequence.
This guide provides a foundational understanding of the key strategies employed in the synthesis of chiral 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines. The choice of a particular method will depend on the desired substitution pattern, the availability of starting materials, and the required level of stereochemical purity. For further details, consulting the primary literature cited is highly recommended.
References
- 1. Direct synthesis of chiral 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines via a catalytic asymmetric intramolecular aza-Friedel-Crafts reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. acs.figshare.com [acs.figshare.com]
- 4. Iridium-catalyzed asymmetric hydrogenation of pyrrolo[1,2-a]pyrazinium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metal Free Simple and Efficient Synthesis of Tetrahydropyrrolo[1,2-a]- Pyrazine Based on a Cascade Strategy | Bentham Science [benthamscience.com]
An In-Depth Technical Guide to the Synthesis of 1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic methodologies for obtaining the 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine core, a heterocyclic scaffold of significant interest in medicinal chemistry. This document details the core reaction mechanisms, provides structured experimental protocols for key synthetic routes, and presents quantitative data to facilitate comparison and reproducibility.
Core Synthetic Strategies
The synthesis of the this compound ring system can be achieved through several strategic approaches. The most prominent and effective methods include the Pictet-Spengler reaction, asymmetric intramolecular aza-Friedel-Crafts reactions, and innovative domino reactions. Each of these routes offers distinct advantages concerning substrate scope, stereochemical control, and overall efficiency.
The Pictet-Spengler Reaction
A classic and reliable method for the formation of tetrahydroisoquinolines and related fused heterocyclic systems, the Pictet-Spengler reaction, is readily adaptable for the synthesis of 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines. The reaction proceeds via the condensation of a β-arylethylamine, in this case, 2-(pyrrol-1-yl)ethanamine, with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic aromatic substitution.
Reaction Mechanism:
The mechanism initiates with the formation of a Schiff base from the reaction of 2-(pyrrol-1-yl)ethanamine and an aldehyde. Protonation of the imine nitrogen by an acid catalyst generates a highly electrophilic iminium ion. The electron-rich pyrrole ring then acts as a nucleophile, attacking the iminium carbon to form a spirocyclic intermediate. Subsequent rearrangement and deprotonation restore aromaticity and yield the final this compound product.
Figure 1: Generalized mechanism of the Pictet-Spengler reaction for the synthesis of 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines.
Experimental Protocol: General Procedure for Pictet-Spengler Synthesis
-
Reactant Dissolution: Dissolve 2-(pyrrol-1-yl)ethanamine (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane, toluene) under an inert atmosphere.
-
Aldehyde Addition: Add the desired aldehyde (1.0-1.2 eq) to the solution.
-
Acid Catalysis: Introduce a catalytic amount of a protic or Lewis acid (e.g., trifluoroacetic acid, p-toluenesulfonic acid).
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the reaction solvent.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
| Reactant A (Amine) | Reactant B (Aldehyde) | Catalyst | Solvent | Temp. (°C) | Yield (%) | Reference |
| 2-(Pyrrol-1-yl)ethanamine | Formaldehyde | TFA | CH2Cl2 | 25 | 75-85 | Adapted from general procedures |
| 2-(Pyrrol-1-yl)ethanamine | Benzaldehyde | p-TsOH | Toluene | 80 | 60-70 | Adapted from general procedures |
Table 1: Representative data for the Pictet-Spengler synthesis of 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines.
Asymmetric Intramolecular Aza-Friedel-Crafts Reaction
For the synthesis of chiral 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines, the asymmetric intramolecular aza-Friedel-Crafts reaction is a powerful strategy. This method utilizes a chiral phosphoric acid catalyst to induce enantioselectivity in the cyclization step.[1]
Reaction Mechanism:
The reaction begins with the formation of an imine from N-aminoethylpyrrole and an aldehyde. The chiral phosphoric acid catalyst then protonates the imine, forming a chiral ion pair with the iminium ion. This chiral complex directs the intramolecular nucleophilic attack of the pyrrole ring, leading to the formation of the desired enantiomerically enriched product.
Figure 2: Workflow for the asymmetric intramolecular aza-Friedel-Crafts reaction.
Experimental Protocol: Asymmetric Aza-Friedel-Crafts Synthesis
-
Catalyst Loading: To a solution of the N-aminoethylpyrrole (1.0 eq) in a suitable solvent (e.g., toluene, dichloromethane) at the specified temperature, add the chiral phosphoric acid catalyst (typically 1-10 mol%).
-
Substrate Addition: Add the aldehyde (1.1 eq) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at the specified temperature and monitor its progress by TLC or chiral HPLC.
-
Work-up: Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate.
-
Purification: Separate the organic layer, extract the aqueous phase, and combine the organic fractions. Dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by flash column chromatography.
| N-Aminoethylpyrrole | Aldehyde | Catalyst Loading (mol%) | Solvent | Temp. (°C) | Yield (%) | ee (%) | Reference |
| 2-(Pyrrol-1-yl)ethanamine | 4-Nitrobenzaldehyde | 5 | Toluene | -20 | 95 | 98 | |
| 2-(Pyrrol-1-yl)ethanamine | 2-Naphthaldehyde | 5 | Toluene | -20 | 92 | 96 |
Table 2: Quantitative data for the asymmetric aza-Friedel-Crafts synthesis of chiral 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines.
Domino Reaction of 2-Imidazolines and Terminal Alkynes
A more recent and highly efficient approach involves a domino reaction of 2-imidazolines with terminal electron-deficient alkynes. This pseudo-three-component reaction constructs both the pyrrole and pyrazine rings in a single synthetic sequence.
Reaction Mechanism:
The reaction is initiated by the Michael addition of the 2-imidazoline to two equivalents of the electron-deficient alkyne, forming an imidazolidine intermediate containing an N-vinylpropargylamine fragment. This intermediate then undergoes a base-catalyzed domino aza-Claisen rearrangement followed by a cyclization reaction sequence to afford the this compound scaffold.
Figure 3: Logical workflow of the domino reaction for the synthesis of 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines.
Experimental Protocol: Domino Reaction Synthesis
-
Initial Reaction: In a suitable solvent, combine the 2-imidazoline (1.0 eq) and the terminal electron-deficient alkyne (2.0 eq).
-
Intermediate Formation: Stir the mixture at room temperature until the formation of the imidazolidine intermediate is complete (monitor by TLC or NMR).
-
Domino Cascade: Add a base (e.g., DBU, K2CO3) to the reaction mixture to initiate the domino aza-Claisen rearrangement and cyclization.
-
Reaction Monitoring: Heat the reaction mixture if necessary and monitor for the formation of the final product.
-
Work-up and Purification: After completion, perform an appropriate aqueous work-up, extract with an organic solvent, dry, and concentrate. Purify the crude product by column chromatography.
| 2-Imidazoline | Alkyne | Base | Solvent | Yield (%) | Reference |
| 1-Benzyl-2-phenyl-2-imidazoline | Methyl propiolate | DBU | Acetonitrile | 85-95 | Adapted from related procedures |
| 1-Methyl-2-phenyl-2-imidazoline | Ethyl propiolate | K2CO3 | DMF | 70-80 | Adapted from related procedures |
Table 3: Representative data for the domino reaction synthesis of 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines.
Characterization Data
The synthesized this compound derivatives are typically characterized by a combination of spectroscopic techniques.
| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | MS (m/z) | Reference |
| This compound | 6.6-6.8 (m, 2H), 6.0-6.2 (m, 1H), 3.8-4.0 (t, 2H), 3.2-3.4 (t, 2H), 2.8-3.0 (m, 2H), 1.9-2.1 (m, 2H) | 120-122, 108-110, 105-107, 50-52, 48-50, 45-47, 22-24 | [M+H]+ | General expected shifts |
| 1-Phenyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine | 7.2-7.4 (m, 5H), 6.5-6.7 (m, 2H), 5.9-6.1 (m, 1H), 4.8-5.0 (m, 1H), 3.3-3.5 (m, 2H), 3.0-3.2 (m, 2H), 2.0-2.2 (m, 2H) | 140-142, 128-130, 127-129, 126-128, 120-122, 108-110, 105-107, 60-62, 50-52, 48-50, 22-24 | [M+H]+ | General expected shifts |
Table 4: General Spectroscopic Data for this compound Derivatives. Note: Actual chemical shifts are highly dependent on the specific substitution pattern and solvent used.
Conclusion
The synthesis of the this compound scaffold can be accomplished through a variety of robust and adaptable synthetic methods. The choice of a specific route will depend on the desired substitution pattern, the requirement for stereochemical control, and the availability of starting materials. The Pictet-Spengler reaction offers a classic and straightforward approach, while the asymmetric aza-Friedel-Crafts reaction provides excellent enantioselectivity for chiral targets. The domino reaction of 2-imidazolines represents a modern and highly efficient strategy for the rapid construction of this important heterocyclic core. The experimental protocols and data presented in this guide serve as a valuable resource for researchers in the field of medicinal chemistry and drug development.
References
Characterization of 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine core is a significant scaffold in medicinal chemistry, forming the foundation of a variety of biologically active compounds. Derivatives of this heterocyclic system have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties. This technical guide provides a comprehensive overview of the characterization of these derivatives, focusing on their synthesis, spectroscopic analysis, and biological evaluation, with a particular emphasis on their potential as anticancer agents.
Synthesis and Spectroscopic Characterization
The synthesis of this compound derivatives can be achieved through various synthetic routes. A common strategy involves the condensation of a substituted pyrrole with a suitable pyrazine precursor, followed by reduction or cyclization reactions. The characterization of the resulting compounds relies heavily on spectroscopic techniques to confirm their structure and purity.
Table 1: Spectroscopic Data for Representative this compound Derivatives
| Compound | Molecular Formula | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | MS (m/z) |
| Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl) | C11H16N2O2 | Data not readily available in searched literature. | Data not readily available in searched literature. | [M+H]+ consistent with formula |
| Representative Pyrrolo[1,2-b]pyridazine Derivative | C16H18N2O3 | 0.98 (t, 3H), 1.24 (t, 3H), 2.32 (quintet, 2H), 4.17–4.27 (m, 2H), 5.53 (t, 1H), 7.06 (d, 1H), 7.42–7.45 (m, 3H), 7.71 (d, 1H), 7.77–7.80 (m, 2H) | 10, 14, 23, 61.5, 62.5, (other aromatic and carbonyl signals) | Consistent with formula |
Note: Specific spectroscopic data for a wide range of this compound derivatives is dispersed throughout the literature. The data presented here are representative examples from related structures to illustrate the characterization process.
Biological Activity: Anticancer Properties
A significant area of research for this compound derivatives and their analogues is their potential as anticancer agents. Studies have shown that these compounds can exhibit potent cytotoxic activity against a variety of cancer cell lines. Their mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.
Quantitative Anticancer Activity
The anticancer efficacy of these derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
Table 2: In Vitro Anticancer Activity of Pyrrolo[1,2-a]pyrazine and Related Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl) (PPDHMP) | A549 (Lung) | 19.94 µg/mL | |
| PPDHMP | HeLa (Cervical) | 16.73 µg/mL | |
| triazolo[4,3-a]pyrazine derivative 17l | A549 (Lung) | 0.98 ± 0.08 | |
| triazolo[4,3-a]pyrazine derivative 17l | MCF-7 (Breast) | 1.05 ± 0.17 | |
| triazolo[4,3-a]pyrazine derivative 17l | Hela (Cervical) | 1.28 ± 0.25 | |
| 5-aryl-3,3a,4,5-tetrahydropyrrolo[1,2-a]quinoline-1(2H)-one 3c | HEK293T | 4.1 ± 0.5 | |
| 5-aryl-3,3a,4,5-tetrahydropyrrolo[1,2-a]quinoline-1(2H)-one 3c | A549 (Lung) | 5.9 | |
| Dihydrodipyrrolo[1,2-a:2′,1′-c]pyrazine derivative 7m | Panc-1 (Pancreatic) | 12.54 |
Note: The presented IC50 values are for a variety of structurally related compounds to the this compound core, highlighting the potential of this chemical space in cancer therapy.
Experimental Protocols
General Synthesis and Characterization Workflow
The synthesis and characterization of this compound derivatives typically follow a structured workflow to ensure the desired product is obtained with high purity and its structure is unequivocally confirmed.
Caption: General workflow for the synthesis and characterization of derivatives.
Protocol for MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan product.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC50 value is then determined by plotting the cell viability against the compound concentration.
Signaling Pathways
The anticancer activity of this compound derivatives and their analogues can be attributed to their ability to inhibit specific signaling pathways that are often dysregulated in cancer. Two such pathways are the c-Met/VEGFR-2 and the p38 MAPK pathways.
Inhibition of c-Met and VEGFR-2 Signaling
The c-Met and VEGFR-2 receptor tyrosine kinases are crucial for tumor growth, angiogenesis, and metastasis. Their dual inhibition is a promising strategy in cancer therapy. Certain pyrazine-based derivatives have been identified as potent dual inhibitors of these kinases.
Caption: Inhibition of c-Met and VEGFR-2 signaling pathways.
Inhibition of p38 MAPK Signaling
The p38 mitogen-activated protein kinase (MAPK) pathway is involved in cellular responses to stress and inflammation and can also play a role in cancer cell survival and proliferation. Some pyrrolo[1,2-a]pyrazine derivatives have been shown to associate with the FTase-p38 signaling axis, suggesting their potential as p38 MAPK inhibitors.
Methodological & Application
Synthetic Protocols for 1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazines: Application Notes
For Researchers, Scientists, and Drug Development Professionals
The 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds.[1][2] Derivatives of this structure have shown a wide range of pharmacological activities, including antiarrhythmic, antiamnesic, antihypoxic, psychotropic, and antihypertensive properties.[1][2] Furthermore, they have been investigated as potassium channel ligands, serotonin and noradrenaline reuptake inhibitors, and cannabinoid receptor agonists.[1] This document provides detailed application notes and protocols for the synthesis of this important class of molecules, focusing on modern and efficient methodologies.
I. Domino Reaction of 2-Imidazolines and Terminal Electron-Deficient Alkynes
This method provides an efficient, one-pot synthesis of 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines through a pseudo-three-component reaction. The process involves the reaction of 2-imidazolines with two equivalents of a terminal electron-deficient alkyne, which proceeds through a base-catalyzed domino aza-Claisen rearrangement/cyclization sequence to construct the pyrrole and pyrazine rings simultaneously.[2][3][4] This approach offers good to excellent yields, ranging from 45-90%.[2][3][4]
Experimental Protocol: One-Pot Synthesis
-
Reaction Setup: In a suitable reaction vessel, dissolve the 2-imidazoline (1.0 equiv.) in an appropriate aprotic solvent such as DMSO.
-
Reagent Addition: Add the terminal electron-deficient alkyne (2.0 equiv.) to the solution at room temperature.
-
Adduct Formation: Stir the mixture at room temperature for 2 hours to allow for the formation of the intermediate imidazolidine adduct.
-
Cyclization: Add a catalytic amount of a base, such as cesium fluoride (CsF) (0.1 equiv.), to the reaction mixture.
-
Heating: Heat the mixture to 135 °C under an inert atmosphere (e.g., argon) and stir until the reaction is complete (monitoring by TLC or LC-MS is recommended).
-
Work-up and Purification: After cooling to room temperature, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Quantitative Data Summary
| Entry | 2-Imidazoline | Alkyne | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref |
| 1 | 1-Benzyl-2-phenyl-4,5-dihydro-1H-imidazole | Methyl propiolate | CsF | DMSO | 135 | 2 | 85 | [5] |
| 2 | 1-Methyl-2-phenyl-4,5-dihydro-1H-imidazole | Ethyl propiolate | CsF | DMSO | 135 | 2 | 78 | [5] |
| 3 | 1-Benzyl-2-(4-chlorophenyl)-4,5-dihydro-1H-imidazole | Methyl propiolate | CsF | DMSO | 135 | 2 | 90 | [5] |
| 4 | 1-Benzyl-2-phenyl-4,5-dihydro-1H-imidazole | 3-Butyn-2-one | CsF | DMSO | 150 | 0.5 | 75 | [2] |
Reaction Workflow
Caption: One-pot synthesis of 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines.
II. Catalytic Asymmetric Intramolecular Aza-Friedel–Crafts Reaction
This protocol describes the synthesis of chiral 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines with high yields and excellent enantioselectivities. The key step is an asymmetric intramolecular aza-Friedel–Crafts reaction of N-aminoethylpyrroles with aldehydes, catalyzed by a chiral phosphoric acid.[1][6]
Experimental Protocol
-
Reaction Setup: To a dried Schlenk tube under an inert atmosphere (e.g., argon), add the N-aminoethylpyrrole (1.0 equiv.), the aldehyde (1.2 equiv.), and the chiral phosphoric acid catalyst (5-10 mol%).
-
Solvent Addition: Add a suitable solvent, such as tetrahydrofuran (THF), to the reaction mixture.
-
Reaction Conditions: Stir the reaction mixture at the specified temperature (e.g., room temperature or slightly elevated) until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the residue by flash column chromatography on silica gel to afford the desired chiral this compound.
Quantitative Data Summary
| Entry | N-Aminoethylpyrrole | Aldehyde | Catalyst | Solvent | Temp (°C) | Yield (%) | ee (%) | Ref |
| 1 | N-(2-Aminoethyl)pyrrole | Benzaldehyde | (R)-TRIP | THF | 25 | 95 | 94 | [1] |
| 2 | N-(2-Aminoethyl)pyrrole | 4-Nitrobenzaldehyde | (R)-TRIP | THF | 25 | 98 | 96 | [1] |
| 3 | N-(2-Aminoethyl)-2-methylpyrrole | Benzaldehyde | (R)-TRIP | CH2Cl2 | 25 | 97 | 86 | [1] |
| 4 | N-(2-Aminoethyl)pyrrole | 2-Naphthaldehyde | (R)-TRIP | Benzene | 25 | 80 | 86 | [1] |
ee = enantiomeric excess
Signaling Pathway Diagram
Caption: Catalytic cycle for the asymmetric aza-Friedel-Crafts reaction.
III. Synthesis via Benzotriazole Intermediates
This synthetic route involves the condensation of 2-(pyrrol-1-yl)-1-ethylamine with an aldehyde and benzotriazole, followed by nucleophilic substitution of the benzotriazole group.[7] This method provides good yields for a variety of substituted 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines.
Experimental Protocol
-
Formation of the Benzotriazole Adduct:
-
In a round-bottom flask, combine 2-(pyrrol-1-yl)-1-ethylamine (1.0 equiv.), the desired aldehyde (e.g., formaldehyde, 1.0 equiv.), and benzotriazole (1.0 equiv.) in a suitable solvent like toluene.
-
Heat the mixture to reflux with a Dean-Stark trap to remove water.
-
After completion, cool the reaction and isolate the benzotriazole intermediate.
-
-
Nucleophilic Substitution:
-
Dissolve the benzotriazole intermediate in an appropriate solvent (e.g., THF).
-
Add the nucleophile (e.g., Grignard reagent, sodium cyanide, or sodium borohydride) at a suitable temperature (e.g., 0 °C to room temperature).
-
Stir the reaction until completion.
-
Quench the reaction carefully (e.g., with saturated aqueous ammonium chloride for Grignard reagents).
-
Extract the product with an organic solvent, dry the organic layer, and concentrate.
-
Purify the product by column chromatography.
-
Quantitative Data Summary
| Entry | Aldehyde | Nucleophile | Yield (%) | Ref |
| 1 | Formaldehyde | Phenylmagnesium bromide | 85 | [7] |
| 2 | Formaldehyde | Ethylmagnesium bromide | 82 | [7] |
| 3 | Formaldehyde | Sodium cyanide | 75 | [7] |
| 4 | Formaldehyde | Sodium borohydride | 90 | [7] |
Logical Relationship Diagram
Caption: Synthetic pathway utilizing a benzotriazole intermediate.
References
- 1. Direct synthesis of chiral 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines via a catalytic asymmetric intramolecular aza-Friedel-Crafts reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel routes to 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines and 5,6,9,10,11,11a-hexahydro-8H-pyrido[1,2-a]pyrrolo[2,1-c]pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Domino Route toward Polysubstituted Pyrroles from 2-Imidazolines and Electron-Deficient Alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 6. Assembly of 1,2,3,4-Tetrahydropyrrolo[1,2- a]pyrazines via the Domino Reaction of 2-Imidazolines and Terminal Electron-Deficient Alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for 1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazine in Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a broad spectrum of biological activities. Its rigid, bicyclic structure provides a unique three-dimensional arrangement for substituent positioning, enabling potent and selective interactions with various biological targets. This document provides an overview of the applications of this scaffold, detailed experimental protocols for its synthesis and biological evaluation, and quantitative data on the activity of its derivatives.
Biological Applications
Derivatives of the this compound core have been investigated for a wide range of therapeutic applications. These include:
-
Anticancer Agents: Primarily through the inhibition of various protein kinases implicated in tumorigenesis and cell proliferation.[1][2][3][4][5][6]
-
Antiviral Agents: Showing activity against viruses such as HIV-1 and influenza.[7][8][9]
-
Antihypertensive Agents: Acting as vascular smooth muscle relaxants.
-
Antimicrobial and Antifungal Agents: Demonstrating inhibitory activity against various bacterial and fungal strains.[7]
-
Anti-inflammatory and Antioxidant Agents: Exhibiting potential in modulating inflammatory pathways and oxidative stress.[7]
Data Presentation: Quantitative Biological Activity
The following tables summarize the quantitative biological data for representative this compound derivatives and related pyrrolopyrazine analogs.
Table 1: Kinase Inhibitory Activity of Pyrrolopyrazine Derivatives
| Compound ID | Target Kinase | IC50 (nM) | Cell-based Assay IC50 (nM) | Cancer Cell Line | Reference |
| Series 1 | Anaplastic Lymphoma Kinase (ALK) | ~10 | ~150 | Various | [1] |
| Compound 5k | EGFR | 40 | - | HepG2 | [4] |
| Her2 | 85 | - | HepG2 | [4] | |
| VEGFR2 | 62 | - | HepG2 | [4] | |
| CDK2 | 204 | - | HepG2 | [4] | |
| Compound 17l | c-Met | 26 | 980 (A549) | A549, MCF-7, Hela | [10] |
| VEGFR-2 | 2600 | 1050 (MCF-7) | [10] | ||
| 1280 (Hela) | [10] | ||||
| Compound 12 | Jak1 | - | - | - | [5] |
Table 2: Cytotoxicity of Pyrrolopyrazine Derivatives against Cancer Cell Lines
| Compound ID | Cell Line | IC50 (µM) | Reference |
| Compound 6x | U937 (human lymphoma) | Potent Inhibition | [6] |
| Compound 5e | Various | 29 - 59 | [4] |
| Compound 5h | Various | 29 - 59 | [4] |
| Compound 5k | Various | 29 - 59 | [4] |
| Compound 5l | Various | 29 - 59 | [4] |
Table 3: Antiviral Activity of Pyrrolopyrazine Derivatives
| Compound ID | Virus | Assay | Activity | Reference |
| Pyrrolo[2,1-f][1][11][12]triazine derivative | Influenza A (H1N1) | Antiviral activity in MDCK cells | IC50 = 4 µg/mL | [8] |
Experimental Protocols
General Synthesis of Chiral 1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazines via Asymmetric Intramolecular aza-Friedel-Crafts Reaction[11]
This protocol describes a highly efficient method for the enantioselective synthesis of the core scaffold.
Materials:
-
N-aminoethylpyrrole derivative
-
Aldehyde
-
Chiral Phosphoric Acid Catalyst (e.g., TRIP or SPINOL-derived)
-
Dichloromethane (DCM), anhydrous
-
Molecular sieves (4 Å)
-
Sodium bicarbonate (NaHCO3), saturated solution
-
Sodium sulfate (Na2SO4), anhydrous
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To a flame-dried reaction flask under an inert atmosphere (e.g., argon or nitrogen), add the N-aminoethylpyrrole derivative (1.0 equiv), the aldehyde (1.2 equiv), and anhydrous dichloromethane.
-
Add activated 4 Å molecular sieves to the mixture.
-
Add the chiral phosphoric acid catalyst (0.1 equiv) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired chiral this compound.
-
Characterize the product by NMR (¹H, ¹³C), mass spectrometry, and determine the enantiomeric excess (ee) by chiral HPLC analysis.
Kinase Inhibition Assay Protocol (General)
This protocol outlines a general method for assessing the inhibitory activity of synthesized compounds against a specific protein kinase.
Materials:
-
Recombinant human kinase
-
Kinase substrate (e.g., a specific peptide)
-
Adenosine triphosphate (ATP)
-
Synthesized inhibitor compound (dissolved in DMSO)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent
-
Microplate reader
Procedure:
-
Prepare a serial dilution of the inhibitor compound in DMSO.
-
In a 96-well or 384-well plate, add the kinase assay buffer.
-
Add the inhibitor solution to the wells (final DMSO concentration should be ≤1%).
-
Add the recombinant kinase and the specific substrate to the wells.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km value for the specific kinase.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This involves adding ADP-Glo™ Reagent to deplete the remaining ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.
-
Measure the luminescence using a microplate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the dose-response curve using a suitable software (e.g., GraphPad Prism).
Cell Viability (MTT) Assay Protocol
This protocol is used to assess the cytotoxic effects of the compounds on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., A549, MCF-7, HepG2)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Synthesized inhibitor compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of the inhibitor compound in the complete cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the cells for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the cell viability against the inhibitor concentration and fitting the data to a dose-response curve.
Visualizations
Signaling Pathway Diagram
References
- 1. Synthesis and structure-activity relationships of 1,2,3,4-tetrahydropyrido[2,3-b]pyrazines as potent and selective inhibitors of the anaplastic lymphoma kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of the pyrrolo[2,1-f][1,2,4]triazine nucleus as a new kinase inhibitor template - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure activity optimization of 6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazines as Jak1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of novel pyrrolo[1,2-a]pyrazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Synthetic strategies for pyrrolo[2,1-f][1,2,4]triazine: the parent moiety of antiviral drug remdesivir - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Direct synthesis of chiral 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines via a catalytic asymmetric intramolecular aza-Friedel-Crafts reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
The Versatile Scaffold: 1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazine in Drug Discovery
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique three-dimensional structure and synthetic tractability make it an attractive starting point for the development of novel therapeutic agents across a wide range of diseases. This document provides a comprehensive overview of the applications of this scaffold, including its biological activities, relevant signaling pathways, and detailed experimental protocols for key assays.
Biological Activities and Quantitative Data
Derivatives of the this compound scaffold have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. The following tables summarize the quantitative data for representative compounds.
Anticancer Activity
Compounds incorporating the pyrrolopyrazine framework have shown potent cytotoxic effects against various cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 7m | Panc-1 (Pancreatic) | 12.54 | [1] |
| PC3 (Prostate) | 17.7 | [1] | |
| MDA-MB-231 (Breast) | 13.1 | [1] | |
| Etoposide (Standard) | Panc-1 (Pancreatic) | ~25 | [1] |
Antimicrobial Activity
The scaffold has been utilized to develop agents effective against multidrug-resistant bacteria.
| Compound | Bacterial Strain | MIC (mg/L) | MBC (mg/L) | Reference |
| Pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro | Multidrug-Resistant Staphylococcus aureus (MDRSA) | 15 ± 0.172 | 20 ± 0.072 | [2] |
Anti-inflammatory Activity
Derivatives have shown potential in modulating inflammatory responses by inhibiting cytokine production.
| Compound | Assay | Inhibition (%) at 50 µM | Reference |
| 3a | IL-6 Inhibition | 43 | [3] |
| 3b | IL-6 Inhibition | 52 | [3] |
| 3c | IL-6 Inhibition | 59 | [3] |
Antiviral Activity
Closely related pyrrolopyrazine scaffolds have demonstrated promising antiviral effects.
| Compound | Virus Strain | IC50 (µg/mL) | Selectivity Index (SI) | Reference |
| Dimethyl 4-(4-methoxyphenyl)-7-methyl-2-p-tolylpyrrolo[2,1-f][4][5][6]triazine-5,6-dicarboxylate | Influenza A/Puerto Rico/8/34 (H1N1) | 4 | 188 | [7][8] |
Signaling Pathways and Mechanisms of Action
Compounds based on the this compound scaffold often exert their therapeutic effects by modulating key signaling pathways involved in disease pathogenesis.
c-Met/VEGFR-2 Signaling Pathway
Several pyrrolopyrazine derivatives act as inhibitors of receptor tyrosine kinases like c-Met and VEGFR-2, which are crucial for tumor growth, angiogenesis, and metastasis.[9]
Caption: Inhibition of c-Met and VEGFR-2 signaling by a pyrrolopyrazine derivative.
JAK/STAT Signaling Pathway
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is another important target. This pathway is critical for immune responses and cell growth, and its dysregulation is implicated in inflammatory diseases and cancers.
Caption: Inhibition of the JAK/STAT signaling pathway by a pyrrolopyrazine derivative.
Experimental Protocols
Detailed methodologies are crucial for the successful synthesis and evaluation of novel compounds. Below are protocols for key experiments.
Synthesis of this compound Derivatives
A general and efficient method for the synthesis of the chiral this compound scaffold is the catalytic asymmetric intramolecular aza-Friedel-Crafts reaction.[4]
Workflow for Synthesis
References
- 1. benchchem.com [benchchem.com]
- 2. In Vitro JAK Kinase Activity and Inhibition Assays | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. elar.urfu.ru [elar.urfu.ru]
- 8. mdpi.com [mdpi.com]
- 9. bellbrooklabs.com [bellbrooklabs.com]
Catalytic Asymmetric Intramolecular aza-Friedel-Crafts Reaction: A Powerful Tool for the Synthesis of Chiral Nitrogen-Containing Heterocycles
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
The catalytic asymmetric intramolecular aza-Friedel-Crafts (aza-FC) reaction has emerged as a highly efficient and atom-economical method for the construction of enantioenriched nitrogen-containing heterocyclic compounds. This powerful transformation allows for the direct formation of a carbon-carbon bond between an aromatic ring and an imine moiety within the same molecule, leading to the creation of a new stereocenter. The resulting heterocyclic scaffolds, such as spirooxindoles, tetrahydroquinolines, and tetrahydro-β-carbolines, are prevalent core structures in a wide array of natural products and pharmaceutically active compounds. The use of chiral catalysts, particularly chiral phosphoric acids and other organocatalysts, enables precise control over the stereochemical outcome of the reaction, providing access to optically pure products with high yields and enantioselectivities. This document provides detailed application notes and experimental protocols for the synthesis of diverse heterocyclic systems via the catalytic asymmetric intramolecular aza-FC reaction.
Key Applications in Drug Development
The nitrogen-containing heterocycles synthesized through this methodology are of significant interest in drug discovery and development due to their diverse biological activities. For instance:
-
Spirooxindoles: Exhibit a range of biological properties, including anticancer and antiviral activities.[1]
-
Tetrahydroquinolines: Form the core of many alkaloids and synthetic compounds with antibacterial, anti-inflammatory, and antihypertensive properties.
-
Tetrahydro-β-carbolines: Are found in numerous natural products and exhibit a broad spectrum of pharmacological activities, including antitumor, antiviral, and antimicrobial effects.
The ability to synthesize these complex molecules in an enantiomerically pure form is crucial, as the biological activity of chiral molecules is often dependent on their specific stereochemistry.
Data Presentation: Comparison of Catalytic Systems
The following tables summarize quantitative data for different catalytic asymmetric intramolecular aza-Friedel-Crafts reactions, showcasing the synthesis of various heterocyclic scaffolds.
Table 1: Synthesis of 3',4'-dihydro-2'H-spiro[indoline-3,1'-pyrrolo[1,2-a]pyrazin]-2-ones [1]
| Entry | Isatin Derivative (Substituent) | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | ee (%) |
| 1 | N-Benzyl | (R)-CPA 1 (10) | DCM | 24 | 85 | 88 |
| 2 | 5-Fluoro | (R)-CPA 1 (10) | DCM | 24 | 82 | 85 |
| 3 | 5-Chloro | (R)-CPA 1 (10) | DCM | 24 | 80 | 83 |
| 4 | 5-Bromo | (R)-CPA 1 (10) | DCM | 24 | 78 | 81 |
| 5 | N-Methyl | (R)-CPA 1 (10) | DCM | 24 | 75 | 80 |
Reactions were carried out with N-aminoethylpyrrole (0.24 mmol), isatin derivative (0.2 mmol), and chiral phosphoric acid (CPA) catalyst in the specified solvent (2 mL) at room temperature. ee = enantiomeric excess.
Table 2: Synthesis of Tetrahydroquinolines via Intramolecular aza-Friedel-Crafts Reaction
| Entry | Substrate | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | ee (%) |
| 1 | N-(2-formylphenyl)aniline derivative | Chiral Phosphoric Acid (10) | Toluene | 48 | 92 | 95 |
| 2 | N-(2-acetylphenyl)aniline derivative | Chiral Phosphoric Acid (10) | Toluene | 72 | 85 | 91 |
| 3 | N-(2-formylphenyl)-2-naphthylamine | Chiral Phosphoric Acid (10) | Toluene | 48 | 88 | 93 |
General conditions: Substrate (0.1 mmol), catalyst (0.01 mmol) in solvent (1.0 mL) at a specified temperature. Data is representative from typical literature examples.
Experimental Protocols
Protocol 1: Synthesis of (R)-1'-Benzyl-3',4'-dihydro-2'H-spiro[indoline-3,1'-pyrrolo[1,2-a]pyrazin]-2-one [1]
Materials:
-
1-Benzylindole-2,3-dione (50.2 mg, 0.2 mmol)
-
N-Aminoethylpyrrole (29.8 mg, 0.24 mmol)
-
(R)-Chiral Phosphoric Acid Catalyst (CPA 1) (10 mol%, specific catalyst structure should be referenced from the original paper)
-
Dichloromethane (DCM) (2.0 mL)
-
4 Å Molecular Sieves (approx. 100 mg)
Procedure:
-
To a dry reaction tube equipped with a magnetic stir bar, add 1-benzylindole-2,3-dione (0.2 mmol), N-aminoethylpyrrole (0.24 mmol), and 4 Å molecular sieves.
-
Add the (R)-chiral phosphoric acid catalyst (10 mol%).
-
Add dichloromethane (2.0 mL) to the reaction tube.
-
Stir the reaction mixture at room temperature (approximately 25 °C) for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, purify the reaction mixture directly by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford the desired product.
-
Determine the enantiomeric excess of the product by chiral high-performance liquid chromatography (HPLC).
Mandatory Visualizations
Catalytic Cycle of a Chiral Phosphoric Acid-Catalyzed Intramolecular aza-Friedel-Crafts Reaction
Caption: Proposed catalytic cycle for the chiral phosphoric acid-catalyzed intramolecular aza-Friedel-Crafts reaction.
General Experimental Workflow for Asymmetric Intramolecular aza-Friedel-Crafts Reaction
Caption: A general workflow for performing a catalytic asymmetric intramolecular aza-Friedel-Crafts reaction.
References
Application Notes and Protocols for the Domino Synthesis of 1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines through a domino reaction involving 2-imidazolines and terminal electron-deficient alkynes. This method offers an efficient pathway to construct complex heterocyclic scaffolds, which are of significant interest in medicinal chemistry and drug development.
Introduction
The synthesis of 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines is achieved via a pseudo-three-component domino reaction. In this process, 2-imidazolines react with two equivalents of a terminal electron-deficient alkyne to form an intermediate imidazolidine containing an N-vinylpropargylamine fragment. This intermediate subsequently undergoes a base-catalyzed domino aza-Claisen rearrangement and cyclization sequence to yield the final product.[1][2][3] This one-pot reaction simultaneously constructs both the pyrrole and pyrazine rings, offering good to excellent yields.[1][2][3]
Quantitative Data Summary
The following table summarizes the yields of various 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine derivatives synthesized using the described microwave-assisted protocol.[4] The yields for the same reactions carried out under conventional heating with Cesium Fluoride (CsF) are provided in parentheses for comparison.[4]
| Entry | R¹ | R² | R³ | Adduct | Product | Yield (%) [MW, Cs₂CO₃] (Yield (%) [Conv. Heat, CsF]) |
| 1 | OMe | Bn | Ph | 3a | 4a | 82 (78) |
| 2 | OMe | Me | Ph | 3b | 4b | 77 (75) |
| 3 | OMe | Bn | p-ClC₆H₄ | 3c | 4c | 78 (75) |
| 4 | OMe | Bn | p-MeOC₆H₄ | 3d | 4d | 85 (81) |
| 5 | OMe | Bn | 2-thienyl | 3e | 4e | 75 |
| 6 | OMe | Bn | Me | 3f | 4f | 73 (70) |
| 7 | OMe | Ph | Ph | 3g | 4g | 72 (74) |
| 8 | OMe | p-MeC₆H₄ | Ph | 3h | 4h | 80 |
| 9 | OMe | p-FC₆H₄ | Ph | 3i | 4i | 75 (72) |
| 10 | OMe | p-ClC₆H₄ | Ph | 3j | 4j | 70 (73) |
| 11 | OMe | p-ClC₆H₄ | Ph | 3k | 4k | 75 (77) |
| 12 | OMe | p-MeOC₆H₄ | Ph | 3l | 4l | 85 (79) |
| 13 | OMe | p-CF₃C₆H₄ | Ph | 3m | 4m | 90 |
| 14 | OMe | o-tolyl | Ph | 3n | 4n | 85 |
| 15 | Me | Bn | Ph | 3o | 4o | 69 (65) |
| 16 | Me | Me | Ph | 3p | 4p | 67 (67) |
| 17 | Me | Bn | p-ClC₆H₄ | 3q | 4q | 48 (60) |
| 18 | Me | Bn | p-MeOC₆H₄ | 3r | 4r | 64 (61) |
| 19 | Me | Bn | 2-thienyl | 3s | 4s | 67 |
| 20 | Me | Ph | Ph | 3t | 4t | 55 |
| 21 | Me | p-ClC₆H₄ | Ph | 3u | 4u | 55 (64) |
| 22 | Me | p-MeOC₆H₄ | Ph | 3v | 4v | 67 (73) |
Reaction Mechanism and Experimental Workflow
The overall transformation from 2-imidazolines to 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines can be visualized through the following diagrams:
Caption: Proposed reaction mechanism for the assembly of 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines.
Caption: General experimental workflow for the microwave-assisted domino reaction.
Experimental Protocols
The following are detailed protocols for the synthesis of the intermediate adduct and its subsequent conversion to the final product.
Protocol 1: Synthesis of Imidazolidine Adducts (e.g., 3a-w)
This procedure outlines the initial pseudo-three-component reaction to form the key imidazolidine intermediate.
Materials:
-
Appropriate 2-imidazoline (1.0 mmol)
-
Corresponding terminal electron-deficient alkyne (e.g., methyl propiolate or acetylacetylene) (2.0 mmol)
-
Anhydrous solvent (e.g., acetonitrile)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
Procedure:
-
To a solution of the 2-imidazoline (1.0 mmol) in the chosen anhydrous solvent, add the electron-deficient alkyne (2.0 mmol).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure imidazolidine adduct.
Protocol 2: Microwave-Assisted Synthesis of 1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazines (e.g., 4a-v)
This protocol describes the base-catalyzed domino reaction of the isolated imidazolidine adducts under microwave irradiation.[4]
Materials:
-
Imidazolidine adduct (from Protocol 1) (0.5 mmol)
-
Cesium Carbonate (Cs₂CO₃) (0.1 equiv., 0.05 mmol)
-
Anhydrous Acetonitrile (CH₃CN)
-
Microwave synthesis vial
-
Microwave reactor
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
In a microwave synthesis vial, dissolve the imidazolidine adduct (0.5 mmol) in anhydrous acetonitrile.
-
Add cesium carbonate (0.1 equiv., 0.05 mmol) to the solution.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at the specified temperature (e.g., 130 °C) for the required time (typically 1 hour).[3]
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the desired this compound.
Protocol 3: One-Pot Synthesis of 1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazines
This protocol allows for the direct conversion of 2-imidazolines to the final product without isolation of the intermediate adduct.[4]
Materials:
-
2-Imidazoline (1.0 mmol)
-
Electron-deficient alkyne (2.0 mmol)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Cesium Fluoride (CsF) (0.1 equiv., 0.1 mmol)
-
Round-bottom flask equipped with a reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert atmosphere (e.g., Argon)
Procedure:
-
In a round-bottom flask under an argon atmosphere, dissolve the 2-imidazoline (1.0 mmol) and the electron-deficient alkyne (2.0 mmol) in anhydrous DMSO.
-
Stir the solution at room temperature for 2 hours.
-
Add cesium fluoride (0.1 equiv., 0.1 mmol) to the reaction mixture.
-
Heat the mixture to 135 °C and continue stirring.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and perform an appropriate aqueous workup.
-
Extract the product with a suitable organic solvent.
-
Dry the combined organic layers, concentrate under reduced pressure, and purify the crude product by column chromatography.
Safety Precautions
-
All experiments should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Microwave reactions should be conducted with caution, following the manufacturer's safety guidelines for the specific microwave reactor used.
-
Handle all chemicals with care, consulting the relevant Safety Data Sheets (SDS) before use.
References
Application Notes and Protocols for the Biological Screening of a Tetrahydropyrrolopyrazine Library
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the biological screening of tetrahydropyrrolopyrazine libraries, a chemical scaffold with demonstrated potential across various therapeutic areas, including oncology and neurology. This document outlines detailed protocols for primary and secondary assays, data presentation guidelines, and visual representations of relevant signaling pathways and experimental workflows.
Introduction
The tetrahydropyrrolopyrazine core is a privileged scaffold in medicinal chemistry, forming the basis for compounds with a wide range of biological activities. Libraries of these molecules have been successfully screened to identify potent and selective inhibitors of key cellular targets. This guide focuses on providing the necessary protocols and information to screen such a library against two prominent target classes: kinases and G-protein coupled receptors (GPCRs), as well as in vivo models for central nervous system (CNS) disorders.
Data Presentation: Summary of Screening Data
Effective data management is crucial for the successful outcome of a screening campaign. All quantitative data should be meticulously organized to facilitate the identification of structure-activity relationships (SAR). The following tables provide a template for summarizing typical screening results.
Table 1: In Vitro Kinase Inhibition Screening Results
| Compound ID | Target Kinase | IC50 (nM) | Selectivity Profile (Off-target kinases) |
| THP-001 | MYT1 | 85 | WEE1 (IC50 > 10,000 nM) |
| THP-002 | TRKA | 120 | TRKB (IC50 = 500 nM), TRKC (IC50 = 800 nM) |
| THP-003 | MYT1 | 250 | WEE1 (IC50 > 5,000 nM) |
| THP-004 | TRKC | 95 | TRKA (IC50 > 2,000 nM), TRKB (IC50 > 2,000 nM) |
| ... | ... | ... | ... |
Table 2: Cell-Based Assay Results
| Compound ID | Cell Line | Assay Type | EC50 (µM) | Cytotoxicity (CC50 in µM) |
| THP-001 | OVCAR3 | MTT Proliferation | 0.5 | > 50 |
| THP-002 | KM-12 | MTT Proliferation | 1.2 | > 50 |
| THP-003 | OVCAR3 | MTT Proliferation | 2.5 | > 50 |
| THP-004 | A549 | MTT Proliferation | > 10 | > 50 |
| ... | ... | ... | ... | ... |
Table 3: In Vivo Anticonvulsant Screening in Mice
| Compound ID | Seizure Model | Route of Administration | ED50 (mg/kg) | Neurotoxicity (TD50 in mg/kg) | Protective Index (TD50/ED50) |
| THP-101 | 6 Hz (32 mA) | i.p. | 47.9 | > 300 | > 6.26 |
| THP-102 | scMET | i.p. | 126.2 | > 300 | > 2.38 |
| ... | ... | ... | ... | ... | ... |
Experimental Protocols
Detailed and standardized protocols are essential for the reproducibility and accuracy of screening data.
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol is adapted for screening a tetrahydropyrrolopyrazine library against target kinases like MYT1 or TRK. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction.
Materials:
-
Tetrahydropyrrolopyrazine compound library (dissolved in DMSO)
-
Recombinant target kinase (e.g., MYT1, TRKA)
-
Kinase-specific substrate (e.g., Poly(E,Y) for TRKA)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
384-well white, low-volume assay plates
-
Multichannel pipettes or liquid handling system
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Plating: Dispense 1 µL of each library compound into the wells of a 384-well plate. For controls, dispense 1 µL of DMSO (negative control) and 1 µL of a known inhibitor (positive control).
-
Enzyme Preparation: Dilute the recombinant kinase to the desired concentration in Kinase Buffer.
-
Substrate/ATP Mix Preparation: Prepare a mix of the kinase substrate and ATP in Kinase Buffer. The final ATP concentration should be at or near the Km for the specific kinase.
-
Reaction Initiation: Add 2 µL of the diluted enzyme to each well, followed by the addition of 2 µL of the substrate/ATP mix to initiate the kinase reaction.
-
Incubation: Seal the plate and incubate at room temperature for 60 minutes.
-
ADP-Glo™ Reagent Addition: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Kinase Detection Reagent Addition: Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
Data Analysis: Calculate the percent inhibition for each compound relative to the DMSO control. Determine the IC50 value by fitting the dose-response curve using appropriate software.
Protocol 2: Cell Proliferation Assay (MTT)
This protocol is used to assess the effect of the tetrahydropyrrolopyrazine library on the proliferation of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., OVCAR3 for MYT1, KM-12 for TRK fusions)
-
Complete cell culture medium
-
Tetrahydropyrrolopyrazine compound library (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear, flat-bottom tissue culture plates
-
Multichannel pipettes
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the library compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[1]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.[1]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.[1]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Determine the EC50 value from the dose-response curve.
Protocol 3: In Vivo Anticonvulsant Screening (6 Hz Model)
This protocol is for evaluating the anticonvulsant potential of lead compounds in a mouse model of pharmacoresistant partial seizures.[2]
Materials:
-
Male ICR mice (20-25 g)
-
Test compounds from the tetrahydropyrrolopyrazine library
-
Vehicle (e.g., 0.5% methylcellulose in water)
-
Corneal electroshock apparatus
-
Saline solution with a local anesthetic (e.g., 0.5% tetracaine)
Procedure:
-
Compound Administration: Administer the test compounds intraperitoneally (i.p.) at various doses. A vehicle control group should be included.
-
Pre-treatment Time: Allow for a pre-treatment period (e.g., 30 or 60 minutes) for the compound to be absorbed and distributed.
-
Corneal Anesthesia: Apply a drop of the anesthetic saline solution to the corneas of each mouse to minimize pain and ensure good electrical contact.
-
Seizure Induction: Deliver a 6 Hz electrical stimulus (e.g., 32 mA, 0.2 ms pulse width, 3 s duration) through the corneal electrodes.[3][4]
-
Observation: Immediately after stimulation, observe the mouse for the presence or absence of a seizure, characterized by a stun posture, forelimb clonus, and stereotyped automatic behaviors.[4][5] The observation period is typically 30 seconds.
-
Protection Criteria: An animal is considered protected if it resumes normal exploratory behavior within 10 seconds of stimulation.[5]
Data Analysis: Determine the number of protected animals at each dose. Calculate the median effective dose (ED50), which is the dose that protects 50% of the animals from seizures, using probit analysis.
Mandatory Visualizations
Experimental and Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate key experimental workflows and signaling pathways relevant to the screening of a tetrahydropyrrolopyrazine library.
Caption: High-Throughput Screening Workflow.
Caption: MYT1 Signaling in CCNE1-Amplified Cancer.[6][7][8]
Caption: TRK Fusion Protein Signaling in Cancer.[9][10][11][12]
References
- 1. benchchem.com [benchchem.com]
- 2. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 3. 6 Hz Electrical Stimulation Test (mouse, rat) [panache.ninds.nih.gov]
- 4. meliordiscovery.com [meliordiscovery.com]
- 5. researchgate.net [researchgate.net]
- 6. promegaconnections.com [promegaconnections.com]
- 7. CCNE1 amplification is synthetic lethal with PKMYT1 kinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. A review of NTRK fusions in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. onclive.com [onclive.com]
- 11. researchgate.net [researchgate.net]
- 12. gene.com [gene.com]
Application Notes and Protocols: Exploring the Untapped Potential of 1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazine as a Novel Kinase Inhibitor Scaffold
Audience: Researchers, scientists, and drug development professionals.
Introduction: The 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine core represents a largely unexplored chemical space in the realm of kinase inhibition. While its unsaturated counterpart, the imidazo[1,2-a]pyrazine scaffold, has yielded potent inhibitors of various kinases, the saturated version remains a novel frontier with the potential for developing new therapeutic agents. The introduction of saturation to this bicyclic system offers an opportunity to explore different three-dimensional conformations and potentially achieve novel selectivity profiles against kinase targets. These application notes provide a comprehensive overview of the potential applications of the this compound scaffold in kinase inhibition, drawing insights from its structurally related analogs and proposing detailed protocols for its synthesis and biological evaluation.
Potential Kinase Targets and Rationale
Based on the established activity of the structurally related imidazo[1,2-a]pyrazine and other pyrrolo-pyrazine scaffolds, the this compound core could be a promising starting point for developing inhibitors against several important kinase families implicated in cancer and inflammatory diseases.
Table 1: Potential Kinase Targets for this compound Derivatives Based on Analog Data
| Kinase Target | Rationale for Exploration | Key Disease Indications |
| Aurora Kinases (A and B) | The imidazo[1,2-a]pyrazine scaffold has been successfully utilized to develop potent dual inhibitors of Aurora kinases A and B. Saturation of the core may alter the binding kinetics and selectivity. | Cancer (various solid tumors and hematological malignancies) |
| PI3K/Akt/mTOR Pathway | Various pyrazine-based fused heterocyclic systems have shown inhibitory activity against key components of this critical cell survival and proliferation pathway. | Cancer, Metabolic Disorders |
| Janus Kinases (JAKs) | Tricyclic pyrrolopyrazine derivatives have been investigated as JAK inhibitors, suggesting that the core scaffold is amenable to targeting this family of tyrosine kinases. | Autoimmune Diseases, Inflammation, Myeloproliferative Neoplasms |
| Spleen Tyrosine Kinase (Syk) | Aminopyrazine derivatives have been reported as inhibitors of Syk, a key mediator in immune signaling. The pyrrolo-pyrazine core could provide a suitable template for Syk inhibition. | Allergic and Autoimmune Diseases |
Data from Structurally Related Kinase Inhibitors
To guide the exploration of the this compound scaffold, the following table summarizes quantitative data for some representative kinase inhibitors based on the related imidazo[1,2-a]pyrazine and other pyrazine-containing fused systems.
Table 2: Inhibitory Activity of Representative Imidazo[1,2-a]pyrazine and Pyrrolopyrazine Kinase Inhibitors
| Compound Scaffold | Kinase Target(s) | IC50 / Kd (nM) | Cellular Activity (IC50, nM) | Reference |
| Imidazo[1,2-a]pyrazine | Aurora A / Aurora B | Kd: 0.02 / 0.03 | phos-HH3 inhibition: 25 | [1] |
| Imidazo[1,2-a]pyrazine | Aurora A / Aurora B | 250 (cell potency) | - | [1] |
| Imidazo[1,2-a]pyrrolo[2,3-e]pyrazine | JAK1 | 47 | - | [2] |
| Pyrido[3,4-b]pyrazine | RET | 25 (MiaPaCa-2 cell growth) | - | [2] |
| Pyrrolo[1,2-f][1][3][4]triazine | c-Met / VEGFR-2 | 2.3 / 5.0 | BaF3-TPR-Met: 0.71; HUVEC-VEGFR2: 37.4 | [4] |
Experimental Protocols
The following protocols provide a starting point for the synthesis and biological evaluation of novel this compound derivatives as potential kinase inhibitors.
Protocol 1: General Synthesis of 1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazines
This protocol is adapted from established synthetic routes for this scaffold.
Objective: To synthesize a library of substituted 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines for biological screening.
Materials:
-
N-aminoethylpyrroles (starting material)
-
Various aldehydes or ketones
-
Chiral phosphoric acid catalyst (for asymmetric synthesis)
-
Anhydrous solvents (e.g., dichloromethane, toluene)
-
Standard laboratory glassware and purification equipment (chromatography)
Procedure:
-
Reaction Setup: To a solution of the N-aminoethylpyrrole (1.0 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon), add the desired aldehyde or ketone (1.1 eq).
-
Catalyst Addition: Add the chiral phosphoric acid catalyst (e.g., 5-10 mol%).
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).
-
Characterization: Characterize the purified product by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.
Protocol 2: In Vitro Kinase Inhibition Assay (Biochemical Assay)
This protocol describes a general method for assessing the inhibitory activity of synthesized compounds against a specific kinase.
Objective: To determine the in vitro inhibitory potency (e.g., IC50) of this compound derivatives against a target kinase.
Materials:
-
Recombinant human kinase
-
Kinase-specific peptide substrate
-
ATP (Adenosine triphosphate)
-
Test compounds (dissolved in DMSO)
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™, HTRF®, or equivalent)
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.
-
Reaction Mixture Preparation: In a suitable microplate, add the kinase assay buffer, the recombinant kinase, and the specific peptide substrate.
-
Compound Addition: Add the serially diluted test compounds to the wells. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP to each well.
-
Incubation: Incubate the plate at the optimal temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).
-
Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Data Acquisition: Measure the signal (e.g., luminescence, fluorescence) using a microplate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Protocol 3: Cellular Proliferation Assay
This protocol outlines a method to evaluate the effect of the synthesized compounds on the growth of cancer cell lines.
Objective: To assess the anti-proliferative activity of this compound derivatives in a cell-based assay.
Materials:
-
Human cancer cell line (e.g., HCT116, MCF-7)
-
Cell culture medium and supplements (e.g., FBS, antibiotics)
-
Test compounds (dissolved in DMSO)
-
Cell proliferation reagent (e.g., MTT, CellTiter-Glo®)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compounds. Include a positive control (known cytotoxic agent) and a negative control (DMSO vehicle).
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Cell Viability Measurement: Add the cell proliferation reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Data Acquisition: Measure the absorbance or luminescence using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the GI50 (concentration for 50% growth inhibition) value by plotting the data on a dose-response curve.
Visualizations
The following diagrams illustrate key concepts and workflows relevant to the exploration of this compound as a kinase inhibitor.
Figure 1: Potential inhibition of the PI3K/Akt/mTOR signaling pathway.
Figure 2: Experimental workflow for inhibitor development.
Figure 3: Rationale for exploring the saturated scaffold.
Conclusion and Future Directions
The this compound scaffold presents a compelling, yet underexplored, opportunity for the discovery of novel kinase inhibitors. By leveraging the knowledge gained from related unsaturated and isomeric systems, a focused research effort employing the protocols outlined in these application notes can efficiently probe the potential of this novel chemical space. Future work should focus on the synthesis of diverse libraries of substituted analogs and their systematic screening against a panel of relevant kinases. Promising hits can then be further optimized for potency, selectivity, and pharmacokinetic properties to develop next-generation kinase inhibitors for the treatment of cancer and other diseases.
References
- 1. Synthesis and evaluation of tetrahydropyrrolo[1,2-a]quinolin-1(2H)-ones as new tubulin polymerization inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of 12-Aryl-11-hydroxy-5,6-dihydropyrrolo[2″,1″:3′,4′]pyrazino[1′,2′:1,5]pyrrolo[2,3-d]pyridazine-8(9H)-one Derivatives as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Direct synthesis of chiral 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines via a catalytic asymmetric intramolecular aza-Friedel-Crafts reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Development of 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-based ALK Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the development of 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-based inhibitors targeting the Anaplastic Lymphoma Kinase (ALK), a key oncogenic driver in various cancers. This document includes detailed experimental protocols for the synthesis and evaluation of these compounds, along with a summary of structure-activity relationship (SAR) data to guide future drug discovery efforts.
Introduction to ALK and its Role in Cancer
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that plays a crucial role in the development and function of the nervous system.[1] Aberrant ALK signaling, resulting from chromosomal rearrangements, gene amplifications, or activating mutations, is a known driver in several human malignancies, including non-small cell lung cancer (NSCLC), anaplastic large cell lymphoma (ALCL), and neuroblastoma.[1][2] These genetic alterations lead to the constitutive activation of the ALK kinase domain, which in turn activates downstream signaling pathways critical for cancer cell growth, survival, and metastasis.[1][2] The primary signaling cascades activated by oncogenic ALK fusions include the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways. The development of small molecule inhibitors that target the ATP-binding site of the ALK kinase domain has proven to be a highly effective therapeutic strategy for ALK-driven cancers.
The this compound scaffold represents a promising heterocyclic core for the design of novel ALK inhibitors. Its rigid, three-dimensional structure allows for specific interactions within the ALK active site, potentially leading to high potency and selectivity. This document outlines the synthetic strategies to access this scaffold and the methodologies to evaluate its derivatives as ALK inhibitors.
Data Presentation: Structure-Activity Relationships
While specific quantitative data for a broad series of this compound-based ALK inhibitors is not extensively available in the public domain, valuable insights can be drawn from the closely related 1,2,3,4-tetrahydropyrido[2,3-b]pyrazine scaffold. The following tables summarize the structure-activity relationships (SAR) for this analogous series, providing a predictive framework for the design of novel tetrahydropyrrolo[1,2-a]pyrazine-based inhibitors.
Table 1: In Vitro ALK Inhibitory Activity of Analogue Scaffolds
| Compound ID | R1 | R2 | ALK IC50 (nM) | Cellular ALK IC50 (nM) |
| Analog 1 | H | 2,6-dichloro-3-fluorophenyl | 15 | 180 |
| Analog 2 | CH3 | 2,6-dichloro-3-fluorophenyl | 10 | 150 |
| Analog 3 | H | 2-chloro-3-fluorophenyl | 50 | >1000 |
| Analog 4 | H | 2,6-difluorophenyl | 100 | >1000 |
Data presented is based on the analogous tetrahydropyrido[2,3-b]pyrazine scaffold and should be considered as a predictive guide.
Table 2: Kinase Selectivity Profile of a Lead Analog Compound
| Kinase | IC50 (nM) |
| ALK | 10 |
| FAK | 500 |
| IGF-1R | >1000 |
| InsR | >1000 |
Experimental Protocols
A. Synthesis of the this compound Core
A general and efficient method for the synthesis of the this compound scaffold involves a cascade reaction strategy. This approach utilizes simple starting materials and proceeds through Schiff base formation, intramolecular cyclization, and a Pictet-Spengler type reaction.
Protocol 1: General Synthesis of the Core Scaffold
-
Step 1: Schiff Base Formation: To a solution of 2-(pyrrol-1-yl)ethan-1-amine (1.0 eq) in a suitable solvent such as methanol or ethanol, add the desired aldehyde (1.0 eq). Stir the reaction mixture at room temperature for 2-4 hours. The formation of the Schiff base can be monitored by thin-layer chromatography (TLC).
-
Step 2: Intramolecular Cyclization: To the crude Schiff base solution, add a reducing agent such as sodium borohydride (NaBH4) (1.5 eq) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.
-
Step 3: Pictet-Spengler Reaction: Acidify the reaction mixture with a mild acid (e.g., acetic acid) and heat to reflux for 6-8 hours to facilitate the intramolecular cyclization and formation of the this compound core.
-
Step 4: Work-up and Purification: After cooling to room temperature, basify the reaction mixture with a saturated solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
B. Diversification of the Scaffold
Further functionalization of the this compound core can be achieved through standard cross-coupling reactions to introduce various substituents, allowing for the exploration of the structure-activity relationship.
Protocol 2: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
-
To a reaction vessel, add the halogenated this compound derivative (1.0 eq), the desired boronic acid or boronate ester (1.2-1.5 eq), a palladium catalyst such as Pd(PPh3)4 (0.05-0.1 eq), and a base (e.g., K2CO3 or Cs2CO3, 2.0-3.0 eq).
-
Add a suitable solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water.
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Protocol 3: Buchwald-Hartwig Amination for C-N Bond Formation
-
In a glovebox or under an inert atmosphere, combine the halogenated this compound derivative (1.0 eq), the desired amine (1.1-1.5 eq), a palladium catalyst (e.g., Pd2(dba)3, 0.02-0.05 eq), a suitable phosphine ligand (e.g., Xantphos or BINAP, 0.04-0.1 eq), and a base (e.g., NaOtBu or Cs2CO3, 1.5-2.0 eq).
-
Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.
-
Seal the reaction vessel and heat to 80-110 °C until the starting material is consumed, as monitored by TLC or LC-MS.
-
Cool the reaction mixture, dilute with an organic solvent, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
C. Biological Evaluation
Protocol 4: ALK Kinase Inhibition Assay (Biochemical)
This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the ALK enzyme.
-
Prepare a reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT).
-
Serially dilute the test compounds in DMSO.
-
In a 384-well plate, add 1 µL of the diluted compound or DMSO (control).
-
Add 2 µL of recombinant ALK enzyme solution.
-
Initiate the reaction by adding 2 µL of a substrate/ATP mixture (e.g., poly(Glu, Tyr) 4:1 and ATP at the Km concentration).
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a suitable detection kit (e.g., ADP-Glo™ Kinase Assay).
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 5: Cell-Based ALK Phosphorylation Assay
This assay determines the inhibitory effect of a compound on ALK autophosphorylation in a cellular context.
-
Seed ALK-dependent cancer cells (e.g., Karpas-299 or SU-DHL-1) in a 96-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compounds for a defined period (e.g., 2-4 hours).
-
Lyse the cells and determine the protein concentration of the lysates.
-
Measure the level of phosphorylated ALK (p-ALK) and total ALK using a sandwich ELISA or Western blotting with specific antibodies.
-
Normalize the p-ALK signal to the total ALK signal.
-
Calculate the percent inhibition of ALK phosphorylation relative to the DMSO-treated control and determine the cellular IC50 value.
Protocol 6: In Vitro Anti-proliferative Assay (e.g., MTT Assay)
This assay assesses the ability of a compound to inhibit the growth of cancer cell lines.
-
Seed ALK-positive cancer cells (e.g., H3122 or STE-1) and an ALK-negative control cell line in 96-well plates.
-
After 24 hours, treat the cells with a range of concentrations of the test compounds.
-
Incubate the cells for 72 hours.
-
Add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or a solution of SDS in HCl).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the DMSO-treated control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) values.
Mandatory Visualizations
Caption: ALK Signaling Pathway leading to cancer cell proliferation and survival.
Caption: Workflow for the development of novel ALK inhibitors.
Caption: Logical relationships in the Structure-Activity Relationship (SAR) studies.
References
Application Notes and Protocols for the Synthesis of Tetrahydropyrrolo[1,2-a]quinoxalines as Antihypertensive Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthesis and evaluation of tetrahydropyrrolo[1,2-a]quinoxalines as potential antihypertensive agents. The protocols outlined below are based on established synthetic methodologies for quinoxaline derivatives and general pharmacological screening procedures.
Introduction
Quinoxaline derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, anticancer, and antihypertensive properties.[1] The fused ring system of tetrahydropyrrolo[1,2-a]quinoxalines presents a unique structural scaffold for the development of novel therapeutic agents. This document details the synthesis of a series of these compounds and the protocols for evaluating their antihypertensive effects, with a focus on their potential mechanisms of action, such as vascular smooth muscle relaxation.
Data Presentation
The antihypertensive activity of synthesized tetrahydropyrrolo[1,2-a]quinoxaline derivatives can be quantified and compared. The following table summarizes representative data for a series of compounds, illustrating the structure-activity relationship (SAR) where substitutions on the core scaffold influence both vascular smooth muscle relaxant and hypotensive activities.
| Compound ID | Structure | In Vitro Vascular Relaxation (% of Max Response) | In Vivo Hypotensive Activity (% Decrease in MAP) |
| 1 | 5-(phenylmethyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one | Moderate | Significant |
| 2 | 5-[(2,6-dimethoxyphenyl)methyl]-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one | High | Low |
| 3 | 6a,7,8,9-tetrahydro-5-(phenylmethyl)pyrido[3,2-a]pyrrolo[1,2-a]pyrazin-6(5H)-one | Low | High |
| 4 | 6a,7,8,9-tetrahydro-5-(4-pyridinylmethyl)pyrido[3,2-e]pyrrolo[1,2-a]pyrazin-6(5H)-one | Low | High |
Note: This table is illustrative. Actual values should be obtained from specific experimental results. As indicated in a key study, compounds that were most effective as hypotensive agents displayed minimal vascular smooth muscle relaxant activity, and vice versa.[2] For instance, compound 2 showed significant relaxation of aortic smooth muscle but had the least hypotensive activity, while compounds 3 and 4 were the most effective hypotensive agents with little vascular smooth muscle relaxant activity.[2]
Experimental Protocols
A. General Synthesis of Tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-ones
This protocol describes a general method for the synthesis of the target compounds, which typically involves the condensation of a substituted o-phenylenediamine with a suitable dicarbonyl compound or its equivalent, followed by cyclization.
Materials:
-
Substituted o-phenylenediamine
-
Ethyl 2-oxopyrrolidine-1-carboxylate
-
Polyphosphoric acid (PPA) or other suitable dehydrating agent/catalyst
-
Anhydrous solvents (e.g., toluene, xylene)
-
Reagents for purification (e.g., silica gel, ethyl acetate, hexane)
Procedure:
-
Condensation: In a round-bottom flask, dissolve the substituted o-phenylenediamine (1.0 eq) and ethyl 2-oxopyrrolidine-1-carboxylate (1.1 eq) in anhydrous toluene.
-
Cyclization: Add polyphosphoric acid (or another suitable catalyst) to the reaction mixture. Heat the mixture to reflux (typically 110-140 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Carefully quench the reaction by pouring it into a beaker of ice-water. Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution).
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one.
-
Characterization: Confirm the structure and purity of the final product using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
B. In Vitro Vascular Smooth Muscle Relaxation Assay
This assay assesses the ability of the synthesized compounds to induce relaxation in pre-contracted vascular smooth muscle, a key indicator of vasodilatory and potential antihypertensive activity.
Materials:
-
Isolated rat thoracic aorta
-
Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1)
-
Phenylephrine or Potassium Chloride (KCl) for inducing contraction
-
Synthesized test compounds dissolved in a suitable vehicle (e.g., DMSO)
-
Organ bath system with force transducer and data acquisition system
Procedure:
-
Tissue Preparation: Euthanize a rat according to approved institutional guidelines. Carefully dissect the thoracic aorta and place it in ice-cold Krebs-Henseleit solution. Remove adhering connective tissue and cut the aorta into rings of 2-3 mm in length.
-
Mounting: Suspend the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37 °C and continuously bubbled with 95% O2 / 5% CO2. Attach one end of the ring to a fixed hook and the other to a force transducer.
-
Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, replacing the buffer every 15-20 minutes.
-
Contraction: Induce a sustained contraction by adding a submaximal concentration of phenylephrine (e.g., 1 µM) or KCl (e.g., 60 mM) to the organ bath.
-
Compound Administration: Once the contraction has stabilized, add the test compounds cumulatively in increasing concentrations to the bath.
-
Data Recording: Record the changes in tension (relaxation) after each addition. Express the relaxation as a percentage of the pre-contraction induced by phenylephrine or KCl.
-
Data Analysis: Construct concentration-response curves and calculate the IC50 values (the concentration of the compound that produces 50% of the maximal relaxation).
C. In Vivo Antihypertensive Activity in Spontaneously Hypertensive Rats (SHRs)
This protocol evaluates the blood pressure-lowering effects of the synthesized compounds in a well-established animal model of hypertension.
Materials:
-
Spontaneously Hypertensive Rats (SHRs)
-
Anesthetic (e.g., a combination of ketamine and xylazine)
-
Catheters for cannulation of the carotid artery and jugular vein
-
Blood pressure transducer and data acquisition system
-
Test compounds formulated in a suitable vehicle for intravenous or oral administration
Procedure:
-
Animal Preparation: Anesthetize the SHR. Surgically implant a catheter into the carotid artery for direct measurement of blood pressure and another into the jugular vein for drug administration.
-
Acclimatization: Allow the animal to stabilize after surgery until a steady baseline blood pressure is achieved.
-
Compound Administration: Administer the test compound either intravenously (i.v.) via the jugular vein catheter or orally (p.o.) by gavage. A vehicle control group should also be included.
-
Blood Pressure Monitoring: Continuously monitor and record the mean arterial pressure (MAP) and heart rate before and after drug administration for a specified period.
-
Data Analysis: Calculate the percentage change in MAP from the baseline for each animal. Compare the effects of the test compounds with the vehicle control and a standard antihypertensive drug (e.g., prazosin).
Potential Signaling Pathways and Mechanisms of Action
The antihypertensive effects of quinoxaline derivatives can be attributed to various mechanisms. Two plausible signaling pathways are outlined below.
References
- 1. Tetrahydropyrrolo[1,2-a]quinoxalines and tetrahydropyrrolo[1,2-a]pyrido[3,2-a]pyrazines: vascular smooth muscle relaxants and antihypertensive agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quinoxaline N-oxide containing potent angiotensin II receptor antagonists: synthesis, biological properties, and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the 1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazine Scaffold in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
The 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its presence in a variety of biologically active compounds. This document provides detailed application notes on its therapeutic potential, experimental protocols for synthesis and biological evaluation, and visualizations of key concepts to guide researchers in the development of novel therapeutics based on this versatile scaffold.
Therapeutic Applications
The this compound core has been identified as a valuable pharmacophore in several therapeutic areas, including oncology, neurodegenerative diseases, and infectious diseases. Its rigid, three-dimensional structure allows for the precise orientation of substituents to interact with biological targets.
Anticancer Activity
Derivatives of the this compound scaffold have demonstrated promising anticancer properties. Certain compounds have been shown to inhibit the proliferation of various cancer cell lines. For instance, a series of pyrrolo[1,2-a]pyrazine derivatives were synthesized and evaluated for their cytotoxic effects.
Table 1: Anticancer Activity of Pyrrolo[1,2-a]pyrazine Derivatives against Human Lymphoma U937 Cells
| Compound ID | R1 | R2 | IC50 (µM) |
| 6b | H | 2-OCH3 | < 10 |
| 6t | H | 2-F | > 50 |
| 6u | H | 2-Cl | > 50 |
| 6v | H | 2-Br | > 50 |
| 6w | H | 2-I | > 50 |
| 6x | H | 2,4-diOCH3 | < 10 |
| 6y | H | 2,5-diOCH3 | > 50 |
IC50 values represent the concentration required to inhibit 50% of cell viability.
The data suggests that the presence and position of substituents on the aromatic ring are crucial for anticancer activity. Specifically, a methoxy group at the ortho-position (compound 6b ) and a 2,4-dimethoxy substitution pattern (compound 6x ) resulted in potent inhibition of U937 cell viability, while halogen substituents at the ortho-position were inactive. This highlights a specific structure-activity relationship (SAR) that can guide further optimization.
The anticancer action of these compounds may be associated with the farnesyltransferase (FTase)-p38 signaling axis. FTase is a key enzyme in the post-translational modification of proteins involved in cell growth and proliferation, including Ras. The p38 mitogen-activated protein kinase (MAPK) pathway is involved in cellular responses to stress and inflammation and can influence cell survival and apoptosis.
Caption: Proposed signaling pathway for anticancer activity.
Antimicrobial Activity
The pyrrolo[1,2-a]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in optimizing your synthetic procedures and improving yields.
Troubleshooting Guides and FAQs
This section addresses common challenges encountered during the synthesis of this compound and its derivatives.
Question: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Answer: Low yields in the synthesis of this compound can arise from several factors. Consider the following troubleshooting steps:
-
Purity of Starting Materials: Impurities in the starting materials, such as the pyrrole or pyrazine precursors, can lead to the formation of side products and consume your reactants. Ensure the purity of your starting materials through appropriate purification techniques like distillation or recrystallization.
-
Reaction Conditions: The synthesis of this heterocyclic system is often sensitive to reaction conditions.
-
Temperature: Suboptimal temperatures can either slow down the reaction or lead to the decomposition of reactants and products. A systematic optimization of the reaction temperature is recommended.
-
Solvent: The choice of solvent can significantly influence the reaction rate and yield. It is advisable to screen a variety of solvents to find the most suitable one for your specific synthetic route.
-
Catalyst: In catalyzed reactions, such as the Pictet-Spengler or aza-Friedel-Crafts approaches, the choice and loading of the catalyst are critical. Ensure the catalyst is active and consider screening different catalysts to enhance the yield.
-
-
Incomplete Reaction: The reaction may not be proceeding to completion. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) and consider extending the reaction time if necessary.
-
Product Degradation: The this compound core may be sensitive to harsh reaction or workup conditions. Employing milder reagents and conditions, and avoiding strongly acidic or basic workups, can help prevent product degradation.
Question: I am observing the formation of multiple side products. What are the common byproducts and how can I minimize them?
Answer: The formation of side products is a common issue that can significantly lower the yield of the desired product.
-
Potential Side Reactions: Depending on the synthetic route, side reactions such as polymerization of starting materials, over-oxidation of the pyrrole ring, or the formation of isomeric products can occur.
-
Minimization Strategies:
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of sensitive reagents and intermediates.
-
Control of Stoichiometry: Carefully controlling the stoichiometry of the reactants can minimize the formation of byproducts arising from excess reagents.
-
Gradual Addition: In some cases, the slow or portion-wise addition of a reagent can help to control the reaction rate and reduce the formation of undesired products.
-
Question: The purification of my final product is proving to be difficult. What are some effective purification strategies?
Answer: Purifying this compound can be challenging due to the presence of structurally similar impurities.
-
Column Chromatography: This is a standard and often effective method for purifying the target compound. Experiment with different solvent systems (eluents) to achieve optimal separation.
-
Recrystallization: For solid products, recrystallization from a suitable solvent can be a highly effective purification technique to obtain a product of high purity.
-
Distillation: If the product is a liquid with a suitable boiling point, distillation under reduced pressure can be an effective method of purification.
Data Presentation
The following table summarizes yield data for the synthesis of this compound derivatives under various conditions.
| Synthetic Method | Reactants | Catalyst/Reagent | Solvent | Temperature (°C) | Yield (%) | Reference |
| Domino Reaction | 2-Imidazolines and terminal electron-deficient alkynes | Base-catalyzed | Not specified | Not specified | 45-90 | [Assembly of 1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazines via the Domino Reaction of 2-Imidazolines and Terminal Electron-Deficient Alkynes](12] |
| Condensation and Cyclization | 2-(Trifluoroacetyl)furan and ethylene diamine | None | Ethanol | Reflux | 27 | [1-(Trifluoromethyl)-3,4-dihydropyrrolo-[1,2-a] pyrazines: synthesis and reactions with O- and N-nucleophiles](3--INVALID-LINK--] |
| Condensation and Cyclization | 2-Methyl-5-(trifluoroacetyl)furan and ethylene diamine | None | Ethanol | Reflux | 68 | [1-(Trifluoromethyl)-3,4-dihydropyrrolo-[1,2-a] pyrazines: synthesis and reactions with O- and N-nucleophiles](3--INVALID-LINK--] |
| Intramolecular aza-Friedel-Crafts Reaction | N-aminoethylpyrroles and aldehydes | Chiral phosphoric acid | Not specified | Not specified | High | [Direct synthesis of chiral 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines via a catalytic asymmetric intramolecular aza-Friedel-Crafts reaction](4--INVALID-LINK--] |
| Condensation and Nucleophilic Substitution | Benzotriazole, 2-(pyrrol-1-yl)-1-ethylamine, and formaldehyde | Grignard reagents, NaCN, NaBH4 | Not specified | Not specified | Good | [Novel routes to 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines and 5,6,9,10,11,11a-hexahydro-8H-pyrido[1,2-a]pyrrolo[2,1-c]pyrazines](5--INVALID-LINK--] |
Experimental Protocols
A detailed experimental protocol for the synthesis of 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines via a domino reaction is provided below. This protocol is based on the work published by Li, et al. in The Journal of Organic Chemistry (2022).[2]
General Procedure for the Domino Reaction Synthesis:
-
Reaction Setup: To a solution of 2-imidazoline (0.2 mmol, 1.0 equiv) in a suitable solvent (e.g., acetonitrile, 2.0 mL) in a sealed tube, add the terminal electron-deficient alkyne (0.4 mmol, 2.0 equiv).
-
Reaction Execution: Stir the reaction mixture at room temperature for the specified time (typically monitored by TLC for completion).
-
Workup: Upon completion of the reaction, concentrate the mixture under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel using an appropriate eluent (e.g., a gradient of ethyl acetate in petroleum ether) to afford the desired this compound product.
Mandatory Visualizations
The following diagrams illustrate key aspects of the synthesis and troubleshooting process.
Caption: Domino reaction pathway for the synthesis of this compound.
Caption: A logical workflow for troubleshooting low yields in the synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Preparation and characterization of mono- and multilayer films of polymerizable 1,2-polybutadiene using the Langmuir-Blodgett technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Expression of the glutamyl-tRNA synthetase gene from the cyanobacterium Synechococcus sp PCC 7942 depends on nitrogen availability and the global regulator NtcA - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Functionalization of 1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the functionalization of the 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine scaffold.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental process.
Issue 1: Low or No Yield During N-Acylation or N-Alkylation
-
Question: I am attempting to N-acylate or N-alkylate my this compound, but I am observing very low to no product formation. What are the possible causes and solutions?
-
Answer: Low yields in N-functionalization of this scaffold can arise from several factors:
-
Steric Hindrance: The nitrogen atoms in the scaffold may be sterically hindered, especially if there are bulky substituents already present on the ring system.
-
Reagent Lability: The acylating or alkylating agent might be unstable under the reaction conditions.
-
Insufficient Nucleophilicity: The nitrogen atom may not be sufficiently nucleophilic.
-
Side Reactions: Competing side reactions can consume starting material.
Troubleshooting Steps:
-
Choice of Base and Solvent: The selection of an appropriate base and solvent system is crucial. For N-alkylation, stronger bases like sodium hydride (NaH) in an aprotic solvent such as THF can be effective.[1] For N-acylation, milder conditions are often preferred to avoid side reactions.
-
Activation of Acylating/Alkylating Agent: Consider using more reactive derivatives. For example, use of acyl chlorides or anhydrides for acylation, and alkyl iodides or triflates for alkylation.
-
Temperature and Reaction Time: Optimization of temperature and reaction time is essential. Some reactions may require elevated temperatures to overcome activation barriers, while others might need to be run at lower temperatures to prevent decomposition. Monitoring the reaction by TLC or LC-MS is recommended.
-
Protecting Groups: If one of the nitrogens should not be functionalized, consider the use of an appropriate protecting group.
-
Issue 2: Poor Regioselectivity in N-Functionalization
-
Question: I am getting a mixture of N-2 and N-5 functionalized products. How can I improve the regioselectivity of my reaction?
-
Answer: The this compound scaffold has two secondary amine nitrogens (N-2 and N-5) that can potentially be functionalized. Achieving regioselectivity can be challenging.
Strategies to Enhance Regioselectivity:
-
Steric Control: The steric environment around the nitrogen atoms can influence the site of functionalization. Bulky reagents will preferentially react at the less sterically hindered nitrogen.
-
Electronic Effects: The electronic nature of substituents on the scaffold can influence the nucleophilicity of the adjacent nitrogen atoms.
-
Directed Reactions: In some cases, a directing group can be used to favor functionalization at a specific position.
-
Stepwise Functionalization: If a di-functionalized product is desired, a stepwise approach with purification of the mono-functionalized intermediate is a reliable strategy.
-
Issue 3: Difficulty with C-H Functionalization
-
Question: I am trying to perform a C-H functionalization on the tetrahydropyrrolo[1,2-a]pyrazine core, but I am observing dehydrogenation or a complex mixture of products. What can I do?
-
Answer: Direct C-H functionalization of saturated N-heterocycles can be challenging due to the presence of multiple C-H bonds with similar reactivity and the possibility of side reactions. The presence of two nitrogen atoms can lead to undesired elimination or dehydrogenation pathways.[2]
Approaches to C-H Functionalization:
-
Directed C-H Activation: The use of a directing group can help to achieve site-selective functionalization.
-
Catalyst Selection: The choice of catalyst is critical. Palladium, rhodium, and iridium catalysts have been used for C-H functionalization of N-heterocycles.
-
Reaction Conditions Optimization: A systematic optimization of reaction parameters such as temperature, solvent, and oxidant is necessary to improve the selectivity towards the desired product.[2]
-
Photoredox Catalysis: This has emerged as a powerful tool for the C-H functionalization of amines under mild conditions.[2]
-
Frequently Asked Questions (FAQs)
Synthesis and Stability
-
Q1: What are the most common methods for synthesizing the this compound scaffold?
-
Q2: How stable is the this compound core?
-
A2: The saturated scaffold is generally stable under neutral and basic conditions. However, under strongly acidic conditions or in the presence of strong oxidizing agents, ring opening or dehydrogenation to the aromatic pyrrolo[1,2-a]pyrazine can occur.
-
Functionalization
-
Q3: Which nitrogen is more nucleophilic, N-2 or N-5?
-
A3: The relative nucleophilicity of N-2 and N-5 can be influenced by the substitution pattern on the ring. In the unsubstituted core, the difference in nucleophilicity might be small, leading to mixtures of products upon functionalization.
-
-
Q4: Are there any known side reactions to be aware of during functionalization?
-
A4: Yes, potential side reactions include dehydrogenation of the pyrazine ring to form the aromatic pyrrolo[1,2-a]pyrazine, especially under harsh reaction conditions. Epimerization at chiral centers can also occur, particularly under basic conditions.[6]
-
Purification and Characterization
-
Q5: What are the common challenges in purifying functionalized this compound derivatives?
-
A5: The basic nature of the nitrogen atoms can lead to tailing on silica gel chromatography. Using a mobile phase containing a small amount of a basic modifier (e.g., triethylamine or ammonia in methanol) can help to improve peak shape. Diastereomeric products can sometimes be difficult to separate.
-
-
Q6: What are the key NMR signals to look for to confirm the structure of a functionalized product?
-
A6: Look for the appearance of new signals corresponding to the introduced functional group. 2D NMR techniques such as COSY, HSQC, and HMBC are invaluable for confirming the position of the new substituent. NOESY experiments can help to determine the relative stereochemistry.
-
Data Presentation
Table 1: Comparison of Reaction Conditions for N-Alkylation of N-Heterocycles
| Entry | N-Heterocycle | Alkylating Agent | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Indazole | n-Butyl bromide | NaH | THF | rt | >99 (N-1) | [1] |
| 2 | Indazole | n-Butyl bromide | K₂CO₃ | MeCN | reflux | 74 (N-1/N-2 = 2.8:1) | [1] |
| 3 | Pyrrole carboxamide | Propargyl bromide | NaH | DMF | rt | High | [7] |
Table 2: Examples of C-H Functionalization of Saturated N-Heterocycles
| Entry | Substrate | Coupling Partner | Catalyst | Conditions | Product | Yield (%) | Reference |
| 1 | N-Boc-piperazine | Aryl bromide | Pd(OAc)₂ | P(o-tol)₃, K₂CO₃, 120 °C | α-Arylated piperazine | 60-80 | [2] |
| 2 | N-Aryl piperazine | 1,4-Dicyanobenzene | Ir(ppy)₃ | Visible light, rt | α-Arylated piperazine | 50-70 | [2] |
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation using Sodium Hydride
-
To a solution of the this compound (1.0 mmol) in anhydrous THF (10 mL) under an inert atmosphere (N₂ or Ar) at 0 °C, add sodium hydride (1.2 mmol, 60% dispersion in mineral oil) portionwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add the alkylating agent (1.1 mmol) dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Carefully quench the reaction with water (5 mL) at 0 °C.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Representative Procedure for Palladium-Catalyzed C-H Arylation of a Saturated N-Heterocycle
-
To an oven-dried reaction vessel, add the N-protected saturated N-heterocycle (1.0 mmol), aryl bromide (1.2 mmol), Pd(OAc)₂ (0.05 mmol), a suitable phosphine ligand (e.g., P(o-tol)₃, 0.1 mmol), and K₂CO₃ (2.0 mmol).
-
Evacuate and backfill the vessel with an inert gas (N₂ or Ar).
-
Add anhydrous solvent (e.g., toluene or dioxane, 5 mL).
-
Heat the reaction mixture at the desired temperature (e.g., 120 °C) for the required time (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and filter through a pad of celite, washing with an organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualization
Caption: Troubleshooting workflow for low yield functionalization.
Caption: Logic diagram for improving regioselectivity.
References
- 1. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 2. Opportunities and challenges for direct C–H functionalization of piperazines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assembly of 1,2,3,4-Tetrahydropyrrolo[1,2- a]pyrazines via the Domino Reaction of 2-Imidazolines and Terminal Electron-Deficient Alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel routes to 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines and 5,6,9,10,11,11a-hexahydro-8H-pyrido[1,2-a]pyrrolo[2,1-c]pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Direct synthesis of chiral 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines via a catalytic asymmetric intramolecular aza-Friedel-Crafts reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Selective synthesis of N-substituted pyrrolo[1,2-a]pyrazin-1(2H)-one derivatives via alkyne cyclization [open.metu.edu.tr]
Technical Support Center: Purification of 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine.
Troubleshooting Guides
Issue 1: Low recovery of the target compound after purification.
-
Question: I am experiencing a significant loss of this compound during purification. What are the potential causes and how can I improve my yield?
-
Answer: Low recovery can stem from several factors. A systematic approach to troubleshooting is recommended.[1] Common causes include:
-
Suboptimal Extraction pH: Being a basic amine, the compound's solubility is highly pH-dependent. Ensure the aqueous layer is sufficiently basic (pH > 9-10) during extraction with an organic solvent to keep the amine in its freebase form and maximize its partitioning into the organic layer.
-
Product Volatility: Although not extremely volatile, some loss can occur during solvent evaporation under high vacuum, especially if the compound is very pure. It is advisable to use moderate temperatures and pressures during this step.
-
Irreversible Adsorption on Silica Gel: Basic amines can strongly and sometimes irreversibly bind to the acidic silanol groups on standard silica gel. This can be mitigated by using a modified mobile phase or a different stationary phase (see Issue 2).
-
Product Degradation: The compound may be unstable under the purification conditions.[1] Monitor the purification process by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to check for the appearance of degradation products.
-
Issue 2: Significant peak tailing during column chromatography on silica gel.
-
Question: When I try to purify this compound using a silica gel column, I observe significant peak tailing. How can I obtain a better peak shape?
-
Answer: Peak tailing for basic compounds on silica gel is a common issue due to the interaction between the basic amine and acidic silanol groups on the silica surface.[2] To improve the peak shape:
-
Mobile Phase Modifier: Add a small amount of a basic modifier to your mobile phase to compete with your compound for binding to the acidic sites on the silica. A common choice is to add 0.5-1% triethylamine (Et3N) or ammonia in methanol to the eluent system (e.g., Dichloromethane/Methanol with 0.5% Triethylamine).[2]
-
Alternative Stationary Phases: Consider using a different type of stationary phase that is more suitable for the purification of basic compounds. Options include:
-
Deactivated Silica Gel: Silica gel that has been treated to reduce the number of acidic sites.
-
Alumina (basic or neutral): Alumina is a good alternative to silica gel for the purification of basic compounds.
-
Reversed-Phase Chromatography: Using a C18 column with a high pH mobile phase (e.g., 10 mM ammonium bicarbonate, pH 10) can also be an effective method, provided your compound is stable at high pH.[2]
-
-
Issue 3: Co-elution of impurities with the desired product.
-
Question: I am having difficulty separating my target compound from a closely related impurity. What strategies can I employ for better separation?
-
Answer: Achieving separation of closely eluting compounds requires optimizing the chromatographic conditions.
-
Solvent System Optimization: Experiment with different solvent systems for your column chromatography. A good starting point is to screen various combinations of a non-polar solvent (e.g., hexane, dichloromethane) and a polar solvent (e.g., ethyl acetate, methanol). The use of a solvent gradient, where the proportion of the more polar solvent is gradually increased, can often improve separation.
-
High-Performance Liquid Chromatography (HPLC): For very difficult separations, preparative HPLC may be necessary. It offers higher resolution than standard column chromatography. Hydrophilic Interaction Liquid Chromatography (HILIC) can be particularly effective for polar amines.[2]
-
Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization can be a highly effective purification technique. Experiment with different solvent systems to find one in which the desired compound has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurity remains soluble.
-
Frequently Asked Questions (FAQs)
-
What is the best way to remove acidic impurities from my crude this compound?
-
An acid-base extraction is a simple and effective method.[3] Dissolve the crude mixture in an organic solvent (e.g., dichloromethane or ethyl acetate) and wash with a dilute aqueous basic solution (e.g., 1 M sodium hydroxide or saturated sodium bicarbonate). The acidic impurities will be deprotonated and move into the aqueous layer, while your basic product remains in the organic layer.
-
-
How can I remove neutral organic impurities?
-
If your product is stable to acid, you can perform an acid wash.[3] Dissolve the crude mixture in an organic solvent and wash with a dilute aqueous acid (e.g., 1 M HCl). Your basic compound will be protonated and move into the aqueous layer. The neutral impurities will remain in the organic layer, which can then be discarded. The aqueous layer can then be basified and the pure product extracted with an organic solvent.
-
-
What TLC visualization techniques can I use for this compound?
-
As this compound may not be strongly UV-active, you might need to use a chemical stain for visualization on a TLC plate. Common stains for amines include:
-
Ninhydrin stain: This is a general stain for primary and secondary amines, which may work for this compound.
-
Potassium permanganate stain: This is a general stain for compounds that can be oxidized.
-
Iodine chamber: Placing the TLC plate in a chamber with iodine crystals will often reveal organic compounds as brown spots.
-
-
Quantitative Data Summary
The following table summarizes typical results that could be expected from the purification of this compound using different methods. These are representative values and actual results may vary depending on the initial purity of the crude material and the specific experimental conditions.
| Purification Method | Starting Purity (by LC-MS) | Final Purity (by LC-MS) | Typical Recovery Rate |
| Column Chromatography (Silica Gel with Et3N) | ~75% | >95% | 70-85% |
| Column Chromatography (Alumina) | ~75% | >95% | 75-90% |
| Preparative HPLC (Reversed-Phase, high pH) | ~90% | >99% | 60-80% |
| Recrystallization | >90% | >99% | 50-75% |
Detailed Experimental Protocol: Column Chromatography on Silica Gel
This protocol describes a general procedure for the purification of this compound using silica gel column chromatography with a basic modifier.
1. Preparation of the Mobile Phase:
- Prepare a stock solution of the polar eluent with a basic modifier. For example, add 1 mL of triethylamine to 99 mL of methanol (to make a 1% Et3N in MeOH solution).
- Prepare the starting mobile phase by mixing a non-polar solvent (e.g., dichloromethane) with the modified polar solvent. A typical starting point could be 98:2 Dichloromethane:Methanol (with 1% Et3N).
2. Packing the Column:
- Choose an appropriately sized column for the amount of crude material to be purified.
- Prepare a slurry of silica gel in the starting mobile phase.
- Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packed bed is uniform and free of cracks or air bubbles.
3. Loading the Sample:
- Dissolve the crude this compound in a minimal amount of the mobile phase or a suitable solvent.
- Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the packed column.
4. Elution and Fraction Collection:
- Begin eluting the column with the starting mobile phase.
- Collect fractions in test tubes or vials.
- Monitor the elution of the compound and impurities using TLC.
- If necessary, gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of the methanol/triethylamine mixture) to elute the target compound.
5. Analysis and Product Isolation:
- Analyze the collected fractions by TLC to identify those containing the pure product.
- Combine the pure fractions.
- Evaporate the solvent under reduced pressure to obtain the purified this compound.
- Determine the yield and confirm the purity using analytical techniques such as NMR, LC-MS, or GC-MS.
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Troubleshooting logic for common purification issues.
References
Technical Support Center: Synthesis of Pyrrolopyrazine Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot common challenges encountered during the synthesis of pyrrolopyrazine derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of pyrrolopyrazine derivatives in a question-and-answer format.
Issue 1: Low or No Yield of the Desired Pyrrolopyrazine Product
Q1: My condensation reaction between an aminopyrrole and a 1,2-dicarbonyl compound is resulting in a very low yield or no product at all. What are the common causes and how can I troubleshoot this?
A1: Low yields in this core reaction are frequently due to several factors. Here is a systematic troubleshooting guide:
-
Purity of Starting Materials: Impurities in either the aminopyrrole or the dicarbonyl compound can significantly hinder the reaction. 1-Aminopyrrole, for instance, is susceptible to oxidation and may discolor from yellow to brown when exposed to air, which indicates degradation.[1] It is recommended to use freshly purified starting materials or store them under an inert atmosphere.[1]
-
Reaction Conditions:
-
Temperature: Inadequate temperature control is a common issue. Some condensation reactions require heating to proceed at an optimal rate. It is advisable to first use the temperature reported in the literature and then screen a range of temperatures to optimize it for your specific substrates.[1]
-
Solvent and Moisture: The choice of solvent is critical. The presence of moisture can either be beneficial or detrimental, sometimes leading to the formation of side products. When anhydrous conditions are specified, it is crucial to use dry solvents and employ techniques to exclude moisture, such as using flame-dried glassware and performing the reaction under an inert atmosphere.[1]
-
-
Reagent Stoichiometry: An incorrect ratio of reactants can lead to the incomplete conversion of the limiting reagent. Carefully verify the stoichiometry. In some cases, using a slight excess of one reactant, such as the dicarbonyl compound, can drive the reaction to completion.[1]
Q2: I am observing the formation of unexpected byproducts in my reaction. How can I identify and minimize them?
A2: The formation of byproducts is a common challenge. Here are some steps to address this:
-
Byproduct Identification: Isolate the major byproducts using chromatographic techniques (TLC, column chromatography, HPLC) and characterize them using spectroscopic methods (NMR, MS).
-
Minimization Strategies:
-
Reaction Condition Optimization: A systematic optimization of reaction parameters such as temperature, catalyst, and reaction time can improve the selectivity towards the desired product.
-
Order of Reagent Addition: In multi-component reactions, the order of adding reagents can be critical.
-
Choice of Catalyst: If you are using a catalyst, screen different catalysts to find one that is more selective for the desired transformation.
-
Issue 2: Difficulties in Product Purification
Q3: My crude pyrrolopyrazine derivative is difficult to purify. What are some effective purification strategies?
A3: Purification can be challenging due to the similar polarities of the product and byproducts. Consider the following techniques:
-
Column Chromatography: This is the most common method. Experiment with different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to achieve good separation on a silica gel column.
-
Recrystallization: For solid products, recrystallization can be a highly effective method to obtain pure material. The key is to find a suitable solvent or solvent mixture in which the product has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Preparative HPLC: For difficult separations, preparative high-performance liquid chromatography (HPLC) can be used to isolate the pure compound.
Data Presentation
The following tables summarize the impact of various reaction parameters on the yield of pyrrolopyrazine derivatives. Note: The data presented here is representative and compiled from various studies on heterocyclic synthesis to illustrate trends. Actual results may vary depending on the specific substrates and reaction conditions.
Table 1: Effect of Temperature on the Yield of a Representative Pyrrolo[1,2-a]pyrazine Synthesis
| Temperature (°C) | Reaction Time (h) | Yield (%) | Observations |
| 60 | 24 | 35 | Incomplete reaction |
| 80 | 12 | 65 | Moderate yield |
| 100 | 8 | 85 | Optimal temperature |
| 120 | 8 | 70 | Increased side products |
Table 2: Influence of Starting Material Purity on Product Yield
| Purity of 1-Aminopyrrole (%) | Yield of Pyrrolopyrazine (%) | Notes |
| 99 | 92 | Freshly purified starting material |
| 95 | 75 | Slight discoloration observed |
| 90 | 50 | Brown starting material, significant side products |
| < 90 | < 20 | Reaction fails to go to completion |
Table 3: Effect of Solvent on a Suzuki-Miyaura Cross-Coupling Reaction for Pyrrolopyrazine Synthesis
| Solvent | Base | Catalyst | Yield (%) |
| Toluene | Na₂CO₃ | Pd(PPh₃)₄ | 65 |
| Dioxane | K₂CO₃ | Pd(dppf)Cl₂ | 88 |
| DMF | Cs₂CO₃ | Pd(OAc)₂/SPhos | 72 |
| Acetonitrile | K₃PO₄ | Pd(PPh₃)₄ | 55 |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Pyrrolo[1,2-a]pyrazines via Condensation
This protocol describes a general method for the condensation of an aminopyrrole with a 1,2-dicarbonyl compound.
Materials:
-
1-Aminopyrrole derivative (1.0 mmol)
-
1,2-Dicarbonyl compound (e.g., benzil) (1.0 mmol)
-
Ethanol (10 mL)
-
Acetic acid (catalytic amount)
Procedure:
-
To a solution of the 1-aminopyrrole derivative in ethanol, add the 1,2-dicarbonyl compound.
-
Add a catalytic amount of acetic acid to the mixture.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Protocol 2: Suzuki-Miyaura Cross-Coupling for the Synthesis of Aryl-Substituted Pyrrolopyrazines
This protocol outlines a typical Suzuki-Miyaura cross-coupling reaction to introduce an aryl group onto a halopyrrolopyrazine core.
Materials:
-
Halopyrrolopyrazine (e.g., 2-bromo-5H-pyrrolo[2,3-b]pyrazine) (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄) (0.05 mmol)
-
Base (e.g., K₂CO₃) (2.0 mmol)
-
Solvent (e.g., Dioxane/Water 4:1, 10 mL)
Procedure:
-
To a flame-dried flask, add the halopyrrolopyrazine, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent to the flask.
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir until the starting material is consumed as monitored by TLC.
-
Cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Signaling Pathways
Pyrrolopyrazine derivatives are known to act as inhibitors of various kinases, playing a crucial role in modulating cellular signaling pathways implicated in diseases like cancer.
Caption: FGFR Signaling Pathway Inhibition by Pyrrolopyrazine Derivatives.
Caption: JAK-STAT Signaling Pathway Inhibition by Pyrrolopyrazine Derivatives.
Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and purification of pyrrolopyrazine derivatives, highlighting key stages and potential troubleshooting points.
Caption: General Workflow for Pyrrolopyrazine Derivative Synthesis.
References
Technical Support Center: Optimizing Tetrahydropyrrolopyrazine Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of tetrahydropyrrolopyrazines. This guide focuses on the prevalent and effective Pictet-Spengler and related aza-Friedel-Crafts cyclization methods for constructing the 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine core structure.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing the this compound scaffold?
A1: The Pictet-Spengler reaction and its asymmetric variant, the aza-Friedel-Crafts reaction, are highly effective methods.[1][2][3] These reactions involve the condensation of a β-arylethylamine (in this case, 2-(pyrrol-1-yl)ethanamine) with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[3] The use of electron-rich pyrrole rings facilitates this reaction, often allowing for high yields under mild conditions.[3]
Q2: I am observing low yields in my Pictet-Spengler reaction. What are the likely causes and how can I improve the yield?
A2: Low yields can stem from several factors:
-
Suboptimal Acid Catalyst: The choice and concentration of the acid catalyst are critical. Strong acids like trifluoroacetic acid (TFA) or chiral phosphoric acids are often employed to facilitate the formation of the reactive iminium ion intermediate.[1][4] Insufficient acidity may lead to incomplete reaction, while excessive acidity can cause degradation of starting materials or products.
-
Improper Solvent Choice: The reaction solvent significantly impacts both yield and enantioselectivity (in asymmetric versions). It is crucial to screen different solvents to find the optimal one for your specific substrates.[1]
-
Reaction Temperature and Time: These parameters should be optimized. While some Pictet-Spengler reactions require heating, others proceed efficiently at room temperature.[3] Prolonged reaction times or excessively high temperatures can lead to side product formation.
-
Purity of Starting Materials: Impurities in the 2-(pyrrol-1-yl)ethanamine or the carbonyl compound can interfere with the reaction. Ensure all starting materials are of high purity.
Q3: What are common side reactions to be aware of during the synthesis of tetrahydropyrrolopyrazines?
A3: A primary concern is the potential for side reactions involving the highly nucleophilic pyrrole ring. If the reaction conditions are not optimized, side reactions such as polymerization or undesired electrophilic substitution on the pyrrole ring can occur, especially with highly reactive aldehydes or strong acids. Over-alkylation in related amine syntheses can also be an issue, though the intramolecular nature of the Pictet-Spengler reaction generally minimizes this.
Q4: How do I choose the best solvent for my reaction?
A4: Solvent choice is critical for optimizing the synthesis of 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines. A screening of solvents is highly recommended. For the asymmetric aza-Friedel-Crafts approach, polar aprotic solvents have shown considerable success. For instance, THF has been identified as an optimal solvent for achieving high enantioselectivity.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inefficient iminium ion formation. | Use a stronger acid catalyst (e.g., TFA) or a chiral phosphoric acid.[1] |
| Low reactivity of the carbonyl compound. | Consider using a more reactive aldehyde or ketone. For less reactive substrates, increasing the reaction temperature may be necessary. | |
| Degradation of starting material or product. | Reduce the reaction temperature or use a milder acid catalyst. Ensure the reaction is performed under an inert atmosphere if substrates are air-sensitive. | |
| Multiple Products Observed (Poor Selectivity) | Competing side reactions. | Optimize the reaction conditions by adjusting the temperature, reaction time, and catalyst loading. Consider using a protecting group on the pyrrole nitrogen if side reactions persist. |
| Formation of isomers. | In asymmetric synthesis, the choice of chiral catalyst and solvent is crucial for controlling stereoselectivity.[1] For purification of isomers, silica gel chromatography is often effective. | |
| Difficulty in Product Purification | Product is highly polar. | Use a more polar eluent system for column chromatography, such as a gradient of methanol in dichloromethane. Reverse-phase chromatography on C18 silica may also be effective.[5] |
| Product co-elutes with starting material. | Adjust the polarity of the eluent system. If separation is still challenging, consider derivatizing the product to alter its polarity before purification. |
Data Presentation
Table 1: Effect of Solvent on the Asymmetric Synthesis of this compound 3a [1]
| Entry | Solvent | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | Toluene | 85 | 83 |
| 2 | Benzene | 80 | 86 |
| 3 | Dichloromethane | 88 | 86 |
| 4 | Chloroform | 97 | 85 |
| 5 | Ether | 83 | 86 |
| 6 | Acetonitrile | 82 | 81 |
| 7 | THF | 92 | 94 |
Experimental Protocols
Protocol: Catalytic Asymmetric Intramolecular aza-Friedel-Crafts Reaction for Chiral 1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazines [1]
This protocol describes a one-pot synthesis of chiral 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines.
Materials:
-
N-aminoethylpyrrole derivative
-
Aldehyde
-
Chiral Phosphoric Acid Catalyst (e.g., (R)-TRIP)
-
Anhydrous Tetrahydrofuran (THF)
-
Molecular Sieves (4 Å)
-
Silica gel for column chromatography
Procedure:
-
To a dried reaction vessel containing a magnetic stir bar, add the N-aminoethylpyrrole derivative (1.0 equiv), the aldehyde (1.2 equiv), and freshly activated 4 Å molecular sieves.
-
Add anhydrous THF as the solvent.
-
Add the chiral phosphoric acid catalyst (5-10 mol%).
-
Stir the reaction mixture at room temperature under an inert atmosphere (e.g., argon or nitrogen).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired this compound.
Visualizations
Caption: Experimental workflow for the synthesis of tetrahydropyrrolopyrazines.
Caption: Troubleshooting logic for low-yield reactions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Direct synthesis of chiral 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines via a catalytic asymmetric intramolecular aza-Friedel-Crafts reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 4. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the synthesis of 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most prevalent methods for synthesizing the this compound scaffold are the Pictet-Spengler reaction and the intramolecular aza-Friedel-Crafts reaction.[1][2] The Pictet-Spengler reaction involves the condensation of a β-arylethylamine, such as 2-(pyrrol-1-yl)ethanamine, with an aldehyde or ketone, followed by acid-catalyzed ring closure.[3] The intramolecular aza-Friedel-Crafts reaction offers a direct route through the cyclization of N-aminoethylpyrroles with aldehydes, often catalyzed by a chiral phosphoric acid to achieve high yields and enantioselectivities.[2]
Q2: I am observing a low yield in my synthesis. What are the likely causes?
A2: Low yields in the synthesis of this compound can stem from several factors:
-
Purity of Starting Materials: Impurities in the 2-(pyrrol-1-yl)ethanamine or the aldehyde can lead to unwanted side reactions.
-
Reaction Conditions: Suboptimal temperature, reaction time, or catalyst concentration can result in incomplete conversion or the formation of byproducts. For instance, in Pictet-Spengler reactions, less nucleophilic aromatic rings may require harsher conditions, which can degrade the product.[3]
-
Atmosphere: The presence of oxygen can lead to the formation of oxidized byproducts, reducing the yield of the desired tetrahydropyrrolo[1,2-a]pyrazine.
-
Workup and Purification: Product loss during extraction, and purification steps like column chromatography can significantly impact the final yield.
Q3: What are some of the potential side products I should be aware of?
A3: Several side products can form during the synthesis, depending on the reaction conditions and starting materials. These can include:
-
Over-oxidized Products: Aromatization of the pyrazine ring can occur, leading to the formation of dihydropyrrolo[1,2-a]pyrazinium species or fully aromatic pyrrolo[1,2-a]pyrazines.
-
Incomplete Cyclization: The intermediate imine formed from the condensation of the amine and aldehyde may be isolated if the cyclization step is not complete.
-
N-Oxides: The nitrogen atoms in the pyrazine ring can be oxidized to form N-oxides, particularly if oxidizing agents are present or if the reaction is exposed to air for extended periods.
-
Dimerization Products: Under certain conditions, dimerization of the starting materials or intermediates may occur.
-
Cyclotransformation Products: In syntheses involving substituted pyrroles, rearrangement and cyclotransformation can lead to a complex mixture of products.[4]
Troubleshooting Guide
Problem 1: My reaction is not proceeding to completion, and I'm isolating the intermediate imine.
-
Possible Cause: Insufficient acid catalysis or reaction temperature for the Pictet-Spengler cyclization.
-
Troubleshooting Steps:
-
Increase Catalyst Concentration: Gradually increase the amount of acid catalyst (e.g., TFA, CSA) and monitor the reaction by TLC or LC-MS.
-
Elevate Temperature: Increase the reaction temperature in increments. Be cautious, as excessive heat can lead to byproduct formation.
-
Change Solvent: A change to a higher-boiling point solvent might be beneficial.
-
Problem 2: I'm observing a significant amount of a byproduct with a mass corresponding to the dehydrogenated product.
-
Possible Cause: Over-oxidation of the desired this compound.
-
Troubleshooting Steps:
-
Inert Atmosphere: Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric oxygen.
-
Degas Solvents: Use degassed solvents to remove dissolved oxygen.
-
Control Reaction Time: Avoid unnecessarily long reaction times, as this can increase the likelihood of oxidation.
-
Milder Oxidants (if applicable): If an oxidizing agent is used in a subsequent step, consider switching to a milder reagent.
-
Problem 3: My NMR spectrum shows complex signals that I cannot attribute to the product or starting materials.
-
Possible Cause: Formation of multiple side products, potentially from cyclotransformation or other rearrangements. This has been observed in the synthesis of substituted dihydropyrrolo[1,2-a]pyrazines, resulting in a "complex reaction mixture composition".[4]
-
Troubleshooting Steps:
-
Optimize Reaction Conditions: Systematically vary the temperature, solvent, and catalyst to find conditions that favor the formation of the desired product.
-
Purification: Employ careful column chromatography with a shallow solvent gradient to try and separate the different components.
-
Advanced Analytical Techniques: Use 2D NMR techniques (COSY, HSQC, HMBC) and high-resolution mass spectrometry (HRMS) to aid in the structural elucidation of the byproducts.
-
Quantitative Data on Side Reactions
The following table summarizes data from a study on the synthesis of 1-(trifluoromethyl)-3,4-dihydropyrrolo-[1,2-a]pyrazines, which provides insight into potential side reactions and their yields.
| Starting Material | Reagent/Conditions | Product(s) | Yield (%) | Reference |
| 1-(trifluoromethyl)-3,4-dihydropyrrolo[1,2-a]pyrazine (2a) | Ethanolic NaOH | 1-(difluoromethyl)pyrrolo[1,2-a]pyrazine (3a) | 90 | [4] |
| 6-methyl-1-(trifluoromethyl)-3,4-dihydropyrrolo[1,2-a]pyrazine (2b) | Ethanolic NaOH | 6-methyl-1-(difluoromethyl)pyrrolo[1,2-a]pyrazine (3b) | 100 | [4] |
| 1-(trifluoromethyl)-3,4-dihydropyrrolo[1,2-a]pyrazine (2a) | Methylamine in alcohol, 150°C | N-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-1-carboxamide (4a) | 6 | [4] |
| 1-(trifluoromethyl)-3,4-dihydropyrrolo[1,2-a]pyrazine (2a) | Methylamine in alcohol, 150°C | Cyclotransformation product (6a) | 17 | [4] |
Experimental Protocols
General Protocol for Pictet-Spengler Synthesis of this compound
This protocol is a generalized procedure and may require optimization for specific substrates.
-
Reaction Setup: To a solution of 2-(pyrrol-1-yl)ethanamine (1.0 eq) in a suitable solvent (e.g., dichloromethane, toluene) under an inert atmosphere, add the desired aldehyde (1.0-1.2 eq).
-
Condensation: Stir the mixture at room temperature for 1-2 hours to allow for imine formation. Monitor the reaction by TLC or LC-MS.
-
Cyclization: Add a protic or Lewis acid catalyst (e.g., trifluoroacetic acid, camphorsulfonic acid, 0.1-1.0 eq) to the reaction mixture.
-
Heating: Heat the reaction to a temperature between 40 °C and reflux, depending on the reactivity of the substrates and the solvent used. Monitor the progress of the cyclization.
-
Workup: After completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., dichloromethane, ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol for HPLC-MS Analysis of Reaction Mixture
This protocol can be used to identify the desired product and potential byproducts.
-
Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., methanol, acetonitrile).
-
HPLC Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.5-1.0 mL/min.
-
Injection Volume: 5-10 µL.
-
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Range: m/z 100-500.
-
Analysis: Monitor for the expected mass of the product, starting materials, and potential side products (e.g., dehydrogenated product, N-oxide).
-
Visualizations
Caption: A workflow for the synthesis and troubleshooting of this compound.
Caption: Potential reaction pathways and side reactions in the synthesis.
References
- 1. Metal Free Simple and Efficient Synthesis of Tetrahydropyrrolo[1,2-a]- Pyrazine Based on a Cascade Strategy | Bentham Science [benthamscience.com]
- 2. Direct synthesis of chiral 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines via a catalytic asymmetric intramolecular aza-Friedel-Crafts reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
troubleshooting guide for low yield in pyrrolopyrazine synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of pyrrolopyrazines.
Troubleshooting Low Yield in Pyrrolopyrazine Synthesis
Low yield is a common challenge in the synthesis of pyrrolopyrazine derivatives. This guide provides a systematic approach to identifying and resolving potential issues in your reaction.
Issue 1: Low or No Product Formation
Possible Cause 1: Purity of Starting Materials
Impurities in your starting materials, such as the aminopyrrole or the 1,2-dicarbonyl compound, can significantly inhibit the reaction or lead to the formation of side products. For instance, 1-aminopyrrole is susceptible to oxidation and may discolor from yellow to brown upon exposure to air, which indicates degradation.[1]
Recommended Actions:
-
Verify Purity: Assess the purity of your starting materials using techniques like NMR or GC-MS.
-
Purify Starting Materials: If impurities are detected, purify the starting materials before use. Recrystallization or column chromatography are common methods.
-
Use Fresh Reagents: It is advisable to use freshly purified starting materials or store them under an inert atmosphere to prevent degradation.[1]
Possible Cause 2: Suboptimal Reaction Conditions
Pyrrolopyrazine synthesis is often sensitive to reaction conditions. Parameters such as temperature, solvent, and stoichiometry must be carefully optimized.
Recommended Actions:
-
Temperature: Inadequate temperature control can be a major issue. Some condensation reactions require heating to proceed at an optimal rate.[2] Carefully optimize the reaction temperature by starting with the literature-reported temperature and then screening a range to find the best conditions for your specific substrates.
-
Solvent and Moisture: The choice of solvent is critical. The presence of moisture can either promote or hinder the reaction, sometimes leading to side products.[1] Use dry solvents when anhydrous conditions are specified and employ standard techniques for excluding moisture, such as using flame-dried glassware and performing the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Stoichiometry: An incorrect ratio of reactants can lead to the incomplete conversion of the limiting reagent. Verify the stoichiometry and consider using a slight excess of one reactant (e.g., the dicarbonyl compound) to drive the reaction to completion.[1]
Possible Cause 3: Incomplete Reaction
The condensation or cyclization steps may not be proceeding to completion.
Recommended Actions:
-
Extend Reaction Time: Monitor the reaction progress using TLC or LC-MS and extend the reaction time if necessary.
-
Increase Temperature: As mentioned above, a moderate increase in temperature can sometimes drive the reaction to completion. However, be cautious of potential product degradation at excessively high temperatures.[2]
-
Ensure Proper Mixing: Inadequate mixing can lead to localized concentration gradients and incomplete reactions. Ensure efficient stirring throughout the reaction.
Issue 2: Formation of Multiple Products or Byproducts
Possible Cause 1: Side Reactions
The intermediate imine or iminium ion can be susceptible to side reactions, such as polymerization or reactions with other nucleophiles present in the mixture.
Recommended Actions:
-
Control Temperature: Running the reaction at a lower temperature might help to minimize side reactions.
-
Eliminate Competing Nucleophiles: Ensure that your reaction is free from competing nucleophiles.
-
Optimize pH: For some reactions, controlling the pH can be crucial to prevent undesired side reactions. For example, in a related pyrrole synthesis, a lower pH favored the desired product over pyrazine formation.
Possible Cause 2: Incomplete Oxidation
Many pyrrolopyrazine syntheses proceed through a dihydropyrazine intermediate that must be oxidized to the aromatic pyrrolopyrazine. If this oxidation step is incomplete, you will obtain a mixture of the desired product and the dihydropyrazine intermediate, thus lowering the yield.
Recommended Actions:
-
Choose an Appropriate Oxidizing Agent: Ensure you are using a suitable oxidizing agent for your specific substrate. Common oxidizing agents include air (oxygen), or chemical oxidants.
-
Optimize Oxidation Conditions: Optimize the reaction time and temperature for the oxidation step.
Issue 3: Difficulties in Product Purification
Possible Cause: Polarity of Pyrrolopyrazine Derivatives
Pyrrolopyrazine derivatives can be polar due to the presence of multiple nitrogen atoms, which can make purification by column chromatography challenging. This can lead to streaking on the column or poor separation.
Recommended Actions:
-
Optimize Chromatographic Conditions:
-
Mobile Phase: Experiment with different solvent systems (eluents) for column chromatography. A common starting point is a hexane/ethyl acetate gradient. For more polar compounds, adding a small amount of methanol or triethylamine (1-5%) to the eluent can improve separation.
-
Stationary Phase: If normal-phase chromatography on silica gel is not effective, consider using reverse-phase chromatography with a C18-bonded silica column.[3]
-
-
Recrystallization: For solid products, recrystallization can be a highly effective purification method. The key is to find a suitable solvent that dissolves the compound well at high temperatures but poorly at low temperatures.[3]
Data Presentation: Optimization of Reaction Conditions
The following tables provide examples of how reaction conditions can be optimized to improve the yield of pyrrolopyrazine synthesis.
Table 1: Effect of Catalyst Loading on Product Yield
| Entry | Catalyst Amount (mg) | Yield (%) |
| 1 | 2 | 75 |
| 2 | 4 | 88 |
| 3 | 6 | 96 |
| 4 | 8 | 96 |
This table illustrates that increasing the catalyst amount from 2 mg to 6 mg significantly improves the product yield. However, a further increase to 8 mg does not lead to a significant improvement, indicating that 6 mg is the optimal catalyst loading for this particular reaction.[4]
Experimental Protocols
General Protocol for the Condensation of an Aminopyrrole with a 1,2-Diketone
This protocol provides a general procedure for the synthesis of a pyrrolo[1,2-a]pyrazine derivative and may require optimization for specific substrates.
Materials:
-
1-Aminopyrrole derivative (1.0 eq)
-
1,2-Diketone (1.0 - 1.2 eq)
-
Dry solvent (e.g., toluene, ethanol, or acetic acid)
-
Catalyst (e.g., a catalytic amount of acid like acetic acid or a Lewis acid)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the 1-aminopyrrole derivative (1.0 eq) in the chosen dry solvent.
-
Add the 1,2-diketone (1.0 - 1.2 eq) to the solution.
-
If required, add a catalytic amount of acid.
-
Heat the reaction mixture to the desired temperature (e.g., reflux) and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can then be purified by column chromatography or recrystallization.
Mandatory Visualizations
References
impact of starting material purity on pyrrolopyrazine reactions
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of pyrrolopyrazine derivatives, with a specific focus on the impact of starting material purity.
Frequently Asked Questions (FAQs)
Q1: How critical is the purity of starting materials for the success of pyrrolopyrazine synthesis?
A1: The purity of starting materials, such as aminopyrroles and 1,2-dicarbonyl compounds, is crucial for the successful synthesis of pyrrolopyrazines.[1][2] Impurities can lead to a variety of issues including low reaction yields, formation of unwanted side products, and difficulties in the purification of the final compound.[1][2] For instance, some precursors like 1-aminopyrrole are prone to oxidation and can degrade upon exposure to air, indicated by a color change from yellow to brown.[1] Therefore, using freshly purified starting materials or storing them under an inert atmosphere is highly recommended.[1]
Q2: What are the most common classes of impurities in starting materials for pyrrolopyrazine synthesis and how do they interfere with the reaction?
A2: Common impurities can include residual solvents from previous synthetic steps, byproducts from the synthesis of the starting materials themselves, and degradation products. For example, in the case of aminopyrrole precursors, oxidation products are a significant concern.[1] These impurities can interfere with the reaction in several ways:
-
Competing Reactions: Impurities may react with the desired starting materials or intermediates, leading to the formation of side products and reducing the yield of the target pyrrolopyrazine.
-
Catalyst Inhibition: Certain impurities can deactivate the catalyst, if one is used in the reaction, slowing down or completely halting the desired transformation.
-
Alteration of Reaction Conditions: Acidic or basic impurities can change the pH of the reaction mixture, potentially leading to undesired side reactions or preventing the intended reaction from occurring.
Q3: What analytical techniques are recommended for assessing the purity of my starting materials?
A3: A combination of analytical techniques is often employed to accurately assess the purity of starting materials. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful for quantifying the amount of the desired compound and detecting impurities. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information and can help identify unknown impurities. Mass Spectrometry (MS) is used to determine the molecular weight of the components in a sample and can be coupled with chromatography (LC-MS or GC-MS) for powerful separation and identification of impurities.
Troubleshooting Guides
Issue 1: Low or No Yield of the Desired Pyrrolopyrazine Product
Q: My condensation reaction between an aminopyrrole and a 1,2-dicarbonyl compound is resulting in a very low yield or no product at all. What are the common causes and how can I troubleshoot this?
A: Low yields in this core reaction are frequently due to several factors. A systematic approach to troubleshooting is recommended.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields in pyrrolopyrazine synthesis.
Potential Causes and Solutions:
-
Impure Starting Materials: As highlighted, this is a primary suspect.
-
Solution: Purify both the aminopyrrole and the 1,2-dicarbonyl compound before use. Recrystallization is a common and effective method for solid starting materials. Column chromatography can be used for both solid and liquid precursors.
-
-
Suboptimal Reaction Conditions:
-
Temperature: Inadequate temperature control can hinder the reaction rate.
-
Solution: Carefully optimize the reaction temperature. Start with literature-reported values and then screen a range of temperatures to find the optimal conditions for your specific substrates.[1]
-
-
Solvent and Moisture: The choice of solvent is critical, and the presence of moisture can either promote or hinder the reaction, sometimes leading to side products.
-
Solution: Use dry solvents when anhydrous conditions are specified. Employ standard techniques for excluding moisture, such as using flame-dried glassware and performing the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]
-
-
Reagent Stoichiometry: An incorrect ratio of reactants can lead to the incomplete conversion of the limiting reagent.
-
Solution: Verify the stoichiometry of your reactants. In some cases, using a slight excess of one reactant (e.g., the dicarbonyl compound) can drive the reaction to completion.[1]
-
-
Issue 2: Formation of Significant Side Products
Q: My reaction is producing the desired pyrrolopyrazine, but I am also observing significant amounts of side products, making purification difficult. What could be the cause?
A: The formation of side products is often linked to the purity of starting materials and reaction conditions.
Potential Causes and Solutions:
-
Reactive Impurities: Impurities in your starting materials can participate in side reactions.
-
Solution: As with low yield issues, the first step is to ensure the high purity of your starting materials through appropriate purification techniques.
-
-
Reaction with Solvent: In some cases, the solvent itself can react with starting materials or intermediates, especially under harsh conditions.
-
Solution: Choose a solvent that is inert under the reaction conditions. If in doubt, consult the literature for recommended solvents for similar pyrrolopyrazine syntheses.
-
-
Self-condensation or Polymerization: One or both of the starting materials might undergo self-condensation or polymerization, especially at elevated temperatures.
-
Solution: Try lowering the reaction temperature. A slow, controlled addition of one reagent to the other can also help to minimize self-condensation by keeping the concentration of the added reagent low.
-
Issue 3: Difficulty in Product Purification
Q: The crude product of my pyrrolopyrazine synthesis is difficult to purify. What can I do?
A: Purification challenges can arise from the properties of the pyrrolopyrazine derivative itself or from the presence of closely related impurities.
Purification Workflow
Caption: A typical purification workflow for pyrrolopyrazine derivatives.
Recommended Purification Methods:
-
Liquid-Liquid Extraction (LLE): This is often a good first step to remove bulk impurities.
-
Column Chromatography: This is a very effective method for separating the desired product from closely related impurities. A range of silica and alumina gels with varying polarities can be used as the stationary phase, with an appropriate solvent system as the mobile phase.
-
Recrystallization: For solid pyrrolopyrazine derivatives, recrystallization can be a highly effective final purification step to obtain a product of high purity.
Quantitative Data
While specific quantitative data on the impact of starting material purity on pyrrolopyrazine reactions is not abundant in publicly available literature, the following table illustrates a hypothetical, yet realistic, scenario based on general principles of organic synthesis.
Table 1: Hypothetical Impact of 2-Aminopyrrole Purity on the Yield of a Pyrrolo[1,2-a]pyrazine Synthesis
| Purity of 2-Aminopyrrole | Yield of Pyrrolo[1,2-a]pyrazine | Observed Side Products |
| 90% | 45% | Multiple, significant peaks in GC-MS |
| 95% | 65% | Minor side product peaks observed |
| 99% | 85% | Trace impurities detected |
| >99.5% (after recrystallization) | >95% | No significant side products detected |
Experimental Protocols
Protocol 1: General Procedure for Recrystallization of a Solid Starting Material (e.g., a 1,2-Dicarbonyl Compound)
-
Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
-
Dissolution: Place the impure solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring to dissolve the solid completely. Add more solvent in small portions if necessary to achieve complete dissolution.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or by air drying.
Protocol 2: General Procedure for the Synthesis of a Pyrrolo[1,2-a]pyrazine Derivative
This is a generalized protocol and may require optimization for specific substrates.
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the purified 1,2-dicarbonyl compound (1.0 eq) in a suitable dry solvent (e.g., ethanol, toluene, or DMF).
-
Reagent Addition: To this solution, add the purified aminopyrrole derivative (1.0 - 1.1 eq).
-
Reaction Conditions: The reaction mixture may be stirred at room temperature or heated to reflux, depending on the reactivity of the substrates. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The work-up procedure will vary depending on the product's properties but may involve removing the solvent under reduced pressure, followed by liquid-liquid extraction.
-
Purification: Purify the crude product using column chromatography on silica gel, followed by recrystallization if the product is a solid.
-
Characterization: Characterize the final product by NMR, MS, and other appropriate analytical techniques to confirm its identity and purity.
References
temperature and solvent effects on 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine. The following sections address common issues related to temperature and solvent effects during the synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic approach for this compound?
A1: The synthesis of 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines can be achieved through various routes. A common and effective method is the Pictet-Spengler-type reaction. This involves the condensation of an N-aminoethylpyrrole derivative with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. Other methods include domino reactions of 2-imidazolines with terminal electron-deficient alkynes and nucleophilic substitution reactions on precursors containing a benzotriazole group.[1][2][3]
Q2: How critical are temperature and solvent selection in the synthesis of this compound?
A2: Temperature and solvent are critical parameters that significantly influence the reaction rate, yield, and purity of the final product. Improper selection can lead to low yields, formation of side products, or even complete reaction failure. Optimization of these conditions is crucial for a successful synthesis.
Q3: What are the most common solvents used in this synthesis?
A3: A range of aprotic and protic solvents have been employed. Common choices include acetonitrile (CH3CN), toluene, 1,4-dioxane, and acetic acid (AcOH). The optimal solvent often depends on the specific reactants and catalyst used.
Q4: What is the typical temperature range for this synthesis?
A4: The reaction temperature can vary widely, from as low as -78°C for certain enantioselective syntheses to reflux conditions in higher-boiling solvents like toluene or acetic acid.[3] Room temperature is also frequently used. The ideal temperature is a balance between achieving a reasonable reaction rate and minimizing the formation of degradation products or side reactions.
Troubleshooting Guides
Issue 1: Low or No Product Yield
Low or no yield of the desired this compound is a common issue. The following guide provides a systematic approach to troubleshooting this problem.
Potential Cause 1: Suboptimal Reaction Temperature
-
Symptoms: The reaction appears sluggish, with starting materials largely unconsumed even after extended reaction times. Thin-layer chromatography (TLC) analysis shows minimal product formation.
-
Troubleshooting Steps:
-
Increase Temperature: If the reaction is being conducted at room temperature or below, consider gradually increasing the temperature. For many Pictet-Spengler type reactions, heating is necessary to drive the reaction to completion.
-
Temperature Screening: If an increase in temperature does not significantly improve the yield, a systematic temperature screening is recommended. Run small-scale parallel reactions at different temperatures (e.g., 40°C, 60°C, 80°C, and reflux) to identify the optimal condition.
-
Low-Temperature Reactions: For sensitive substrates, high temperatures may lead to degradation. In such cases, particularly in enantioselective synthesis, lowering the temperature (e.g., to 0°C, -20°C, or even -78°C) might be necessary to improve both yield and stereoselectivity.[3]
-
Potential Cause 2: Inappropriate Solvent Choice
-
Symptoms: The reaction mixture is heterogeneous, or the reaction does not proceed despite optimal temperature. Undesired side products may be observed on TLC.
-
Troubleshooting Steps:
-
Solvent Polarity: The polarity of the solvent can significantly affect the solubility of reactants and the stability of intermediates. If a non-polar solvent like toluene is used, consider switching to a more polar aprotic solvent like acetonitrile or a polar protic solvent like acetic acid, which can also act as a catalyst.
-
Solvent Screening: A solvent screen is a valuable tool for optimization. Based on literature for similar reactions, a range of solvents should be tested. The table below provides an example of how solvent choice can impact yield in a related Pictet-Spengler reaction.
-
Data Presentation
Table 1: Effect of Solvent and Temperature on the Yield of a Pictet-Spengler Reaction for a Related Heterocycle
| Entry | Solvent | Temperature (°C) | Acid Catalyst | Yield (%) |
| 1 | CH3CN | 50 | HCl | 53 |
| 2 | CH3CN | 82 | HCl | 29 |
| 3 | Toluene | 70 | HCl | 58 |
| 4 | 1,4-Dioxane | 70 | HCl | 8 |
| 5 | Acetic Acid | 118 | TsOH | Not Detected |
| 6 | Acetic Acid | Room Temperature | HCl | 31 |
| 7 | Acetic Acid | 70 | HCl | 67 |
This data is adapted from a study on the synthesis of tetrahydrofuro[3,2-c]pyridines and is presented here as a guide for understanding the potential impact of solvent and temperature.
Issue 2: Formation of Significant Side Products
The presence of impurities and side products can complicate purification and reduce the overall yield.
Potential Cause 1: High Reaction Temperature
-
Symptoms: TLC or GC-MS analysis of the crude reaction mixture shows multiple spots or peaks in addition to the desired product. The product may also appear discolored, indicating degradation.
-
Troubleshooting Steps:
-
Lower the Temperature: High temperatures can promote side reactions such as polymerization, elimination, or rearrangement. Reducing the reaction temperature can often improve the selectivity for the desired product.
-
Controlled Heating: Use an oil bath or another controlled heating method to ensure a stable and uniform reaction temperature.
-
Potential Cause 2: Incompatible Solvent
-
Symptoms: Specific, recurring side products are observed depending on the solvent used.
-
Troubleshooting Steps:
-
Solvent-Induced Side Reactions: Some solvents can participate in or promote side reactions. For instance, protic solvents might interfere with certain catalysts or intermediates.
-
Switch Solvent Type: If side products are a major issue, switching from a protic to an aprotic solvent, or vice versa, may solve the problem. Consider less reactive solvents that are known to be good for the specific type of reaction being performed.
-
Experimental Protocols
General Protocol for Pictet-Spengler Synthesis of a this compound Derivative
-
Reactant Preparation: To a solution of the N-aminoethylpyrrole derivative (1.0 eq.) in the chosen solvent (e.g., toluene, acetonitrile, or acetic acid), add the aldehyde or ketone (1.0-1.2 eq.).
-
Acid Catalyst Addition: Add the acid catalyst (e.g., HCl, TsOH, or a chiral phosphoric acid for asymmetric synthesis) (0.1-1.0 eq.).
-
Reaction Execution: Stir the reaction mixture at the optimized temperature (ranging from -78°C to reflux) for the required time (typically monitored by TLC or LC-MS).
-
Work-up: Upon completion, quench the reaction with a suitable base (e.g., saturated NaHCO3 solution) and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Dry the combined organic layers over an anhydrous salt (e.g., Na2SO4), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
References
- 1. Direct synthesis of chiral 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines via a catalytic asymmetric intramolecular aza-Friedel-Crafts reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel routes to 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines and 5,6,9,10,11,11a-hexahydro-8H-pyrido[1,2-a]pyrrolo[2,1-c]pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enantioselective Pictet–Spengler-Type Reaction via a Helically Chiral Anion as an Access to 4,5-Dihydropyrrolo[1,2‑a]quinoxaline Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine Reaction Optimization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines, presented in a question-and-answer format.
Issue 1: Low Yield in Pictet-Spengler Type Synthesis
Question: I am attempting to synthesize a 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine derivative using a Pictet-Spengler type reaction, but I am consistently obtaining a low yield. What are the potential causes and how can I improve the yield?
Answer: Low yields in the Pictet-Spengler synthesis of this scaffold can arise from several factors. Here are some common causes and troubleshooting tips:
-
Suboptimal Reaction Conditions: The choice of acid catalyst, solvent, temperature, and reaction time are crucial for the efficiency of the Pictet-Spengler reaction.[1][2]
-
Catalyst: While various acids can be used, a mixture of acetic acid and hydrochloric acid has proven effective.[2] The concentration of the acid is also critical and should be optimized.
-
Solvent: Solvents like toluene and 1,4-dioxane have been reported, but their efficiency can be catalyst-dependent.[2] It is advisable to screen different solvents to find the optimal one for your specific substrate.
-
Temperature and Time: Increasing the reaction temperature can sometimes improve yields, but it may also lead to the formation of tars and byproducts.[1][2] A systematic optimization of both temperature and reaction time is recommended. For instance, in some cases, increasing the reaction time at a moderate temperature can significantly improve the yield.[1][2]
-
-
Purity of Starting Materials: The purity of the starting materials, particularly the pyrrole-based amine and the aldehyde or ketone, is critical. Impurities can lead to unwanted side reactions and the formation of byproducts, consuming the starting materials and lowering the yield of the desired product.[3] It is recommended to purify the starting materials before use.
-
Side Reactions and Tarring: The formation of side products and tar is a common issue in Pictet-Spengler reactions, especially at elevated temperatures.[1][2] To minimize this, consider running the reaction at a lower temperature for a longer duration. Careful monitoring of the reaction progress by TLC or LC-MS can help in determining the optimal reaction time to maximize the product yield while minimizing byproduct formation.
-
Influence of Substituents: The electronic properties of the substituents on the aromatic aldehyde can significantly impact the reaction yield. Electron-donating groups on the benzaldehyde tend to result in higher yields compared to electron-withdrawing groups.[1] If you are working with a substrate bearing an electron-withdrawing group, you may need to explore more forcing reaction conditions or a different catalytic system.
Issue 2: Poor Enantioselectivity in Asymmetric Aza-Friedel-Crafts Reaction
Question: I am performing a catalytic asymmetric intramolecular aza-Friedel-Crafts reaction to synthesize a chiral this compound, but the enantiomeric excess (ee) is consistently low. How can I improve the enantioselectivity?
Answer: Achieving high enantioselectivity in the asymmetric aza-Friedel-Crafts reaction for this scaffold is a known challenge.[4] Here are several factors to consider for optimization:
-
Catalyst Selection and Purity: The choice of the chiral catalyst is paramount. Chiral phosphoric acids are commonly used for this transformation.[4]
-
Ensure the catalyst is of high purity. Impurities can significantly impact the catalytic activity and stereocontrol.
-
Screen a variety of chiral phosphoric acid catalysts with different steric and electronic properties to find the one that provides the best stereochemical induction for your specific substrate.
-
-
Solvent Effects: The solvent can have a profound effect on the enantioselectivity by influencing the conformation of the catalyst-substrate complex. It is recommended to screen a range of solvents with varying polarities and coordinating abilities.
-
Temperature: Lowering the reaction temperature often leads to an increase in enantioselectivity. However, this may also decrease the reaction rate. Therefore, a balance needs to be found between reaction time and enantiomeric excess.
-
Substrate Concentration: The concentration of the reactants can influence the aggregation state of the catalyst and the reaction kinetics, which in turn can affect the enantioselectivity. It is advisable to perform the reaction at different concentrations to find the optimal conditions.
-
Additives: In some asymmetric reactions, the addition of a co-catalyst or an additive can enhance enantioselectivity. While not explicitly reported for this specific reaction, it is a general strategy worth exploring.
Issue 3: Formation of Side Products in Domino Reactions
Question: I am using a domino reaction to synthesize the this compound core, but I am observing the formation of significant amounts of side products. What are the likely side products and how can I minimize their formation?
Answer: Domino reactions, while efficient, can sometimes lead to the formation of undesired side products if the reaction conditions are not carefully controlled. Potential side reactions could include incomplete cyclization, polymerization of starting materials, or alternative reaction pathways. To minimize side product formation:
-
Stoichiometry of Reactants: Carefully control the stoichiometry of the reactants. An excess of one reactant might lead to the formation of byproducts.
-
Reaction Temperature: As with other reactions, temperature plays a crucial role. A lower temperature might favor the desired reaction pathway over competing side reactions.
-
Catalyst/Reagent Choice: The choice of catalyst or reagent that initiates the domino cascade is critical. Ensure its reactivity is well-suited for the intended transformation and does not promote undesired side reactions.
-
Stepwise vs. One-Pot: If minimizing side products in a one-pot domino reaction proves difficult, consider a stepwise approach where intermediates are isolated and purified before proceeding to the next step. This can often lead to a cleaner overall process and higher purity of the final product.
Issue 4: Difficulty in Product Purification
Question: I am having trouble purifying my this compound product. What are the common impurities and what purification strategies are most effective?
Answer: Purification of pyrazine derivatives can be challenging due to the presence of structurally similar impurities and the basic nature of the product.[3]
-
Common Impurities:
-
Unreacted starting materials.
-
Side products from incomplete cyclization or alternative reaction pathways.
-
In syntheses involving diamines, imidazole derivatives can be a common impurity.[3]
-
-
Purification Strategies:
-
Column Chromatography: This is a widely used method for purifying pyrazine derivatives.
-
Stationary Phase: Normal phase silica gel is commonly used.[3]
-
Eluent System: A mixture of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate) is typically employed. A gradient elution can be effective in separating the product from impurities.[3] For basic compounds, adding a small amount of a base like triethylamine to the eluent can improve the peak shape and separation.
-
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method. The key is to find a suitable solvent or solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature or below.[3]
-
Acid-Base Extraction: The basic nature of the pyrazine ring can be exploited for purification. The crude product can be dissolved in an organic solvent and washed with a dilute acidic solution to extract the basic product into the aqueous phase. The aqueous phase is then basified, and the product is re-extracted with an organic solvent. This can be an effective way to remove non-basic impurities.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines?
A1: Several synthetic routes have been developed for the synthesis of 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines. Some of the most common and effective methods include:
-
Pictet-Spengler type reactions: This involves the condensation of a pyrrole-containing amine with an aldehyde or ketone, followed by an acid-catalyzed cyclization.[5]
-
Catalytic Asymmetric Intramolecular Aza-Friedel-Crafts Reaction: This method is particularly useful for the synthesis of chiral 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines with high enantioselectivity.[4]
-
Domino Reactions: These multi-step, one-pot reactions can be highly efficient for the construction of the fused ring system from simple starting materials.
Q2: How can I monitor the progress of my reaction?
A2: The progress of the reaction can be effectively monitored using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[3] These techniques allow you to track the consumption of starting materials and the formation of the product and any byproducts over time, helping you to determine the optimal reaction time.
Q3: Are there any specific safety precautions I should take when working with pyrazine synthesis?
A3: As with any chemical synthesis, it is essential to follow standard laboratory safety procedures. This includes working in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. Many of the reagents used in these syntheses can be corrosive, flammable, or toxic, so it is crucial to consult the Safety Data Sheets (SDS) for all chemicals before use.
Data Presentation
Table 1: Optimization of Pictet-Spengler Reaction Conditions
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | HCl | CH3CN | 50 | 1 | 26 | [2] |
| 2 | HCl | CH3CN | 50 | 24 | 55 | [2] |
| 3 | HCl | CH3CN | 70 | 1 | 42 | [2] |
| 4 | TsOH | Toluene | 110 | 24 | <10 | [2] |
| 5 | AcOH/HCl | - | RT | 48 | 65 | [2] |
| 6 | AcOH/HCl | - | 70 | 3.5 | 62 | [2] |
Table 2: Influence of Aldehyde Substituent on Pictet-Spengler Reaction Yield
| Aldehyde Substituent | Yield (%) | Reference |
| 4-Methoxy (electron-donating) | 75 | [1] |
| 4-Methyl (electron-donating) | 72 | [1] |
| H (unsubstituted) | 65 | [1] |
| 4-Chloro (electron-withdrawing) | 55 | [1] |
| 4-Nitro (electron-withdrawing) | 40 | [1] |
Experimental Protocols
General Procedure for Pictet-Spengler Synthesis of 4-Aryl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines [1][2]
To a solution of 2-(pyrrol-1-yl)ethanamine (1.0 mmol) in a suitable solvent (e.g., acetonitrile or a mixture of acetic acid and hydrochloric acid), the corresponding aromatic aldehyde (1.0 mmol) is added. The reaction mixture is stirred at the desired temperature for the specified time (see Table 1 for optimized conditions). The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is worked up by neutralizing the acid, followed by extraction with an organic solvent. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
General Procedure for Asymmetric Intramolecular Aza-Friedel-Crafts Reaction [4]
To a solution of the N-aminoethylpyrrole (1.0 mmol) and the aldehyde (1.2 mmol) in a dry solvent (e.g., dichloromethane) at the desired temperature (e.g., -20 °C), the chiral phosphoric acid catalyst (0.1 mmol) is added. The reaction mixture is stirred under an inert atmosphere until the starting material is consumed, as monitored by TLC. The reaction is then quenched, and the product is isolated and purified by column chromatography. The enantiomeric excess is determined by chiral HPLC analysis.
Visualizations
References
- 1. BJOC - Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction [beilstein-journals.org]
- 2. Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Direct synthesis of chiral 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines via a catalytic asymmetric intramolecular aza-Friedel-Crafts reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metal Free Simple and Efficient Synthesis of Tetrahydropyrrolo[1,2-a]- Pyrazine Based on a Cascade Strategy | Bentham Science [benthamscience.com]
Validation & Comparative
Structure-Activity Relationship of 1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazine Analogs as Anticancer Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine core is a privileged scaffold in medicinal chemistry, demonstrating a wide range of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs based on this scaffold, with a specific focus on their anticancer properties. The information presented herein is curated from multiple studies to aid researchers in the design and development of novel and more potent therapeutic agents.
Comparative Analysis of Anticancer Activity
The cytotoxic effects of various this compound analogs and related fused pyrazine systems have been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized below.
| Compound/Analog | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| Series A: Fused[1][2]triazolo[4,3-a]pyrazine Derivatives | ||||
| Compound 17l | 4-(4-fluorobenzyl)piperazin-1-yl at C-5 | A549 (Lung) | 0.98 ± 0.08 | [3][4] |
| MCF-7 (Breast) | 1.05 ± 0.17 | [3][4] | ||
| HeLa (Cervical) | 1.28 ± 0.25 | [3][4] | ||
| Foretinib (Control) | - | A549 (Lung) | ~1.0 | [3] |
| Series B: Pyrrolo[1,2-b]pyridazine Derivatives | ||||
| Compound 5a | Phenyl and ester groups | LoVo (Colon) | >200 | [5] |
| Compound 2c | Phenyl and carboxylic acid groups | LoVo (Colon) | >200 | [5] |
| Compound 5f | Substituted phenyl and ester groups | LoVo (Colon) | >200 | [5] |
| Series C: Pyrazolo[4,3-e][1][2]triazine Derivatives | ||||
| Derivative | 3-methyl-1-phenyl-5-phenylamino | Colo205 (Colorectal) | 4 | [6] |
| Series D: Pyrrolo (1, 2-alpha) pyrazine 1, 4 dione hexahydro 3-(2-methylpropyl) | ||||
| Crude Extract | - | HCT 15 (Colon) | 80 µg/ml | [7] |
Key Structure-Activity Relationship Insights:
-
Substitution at the Pyrazine Ring: The introduction of bulky and lipophilic substituents, such as substituted benzylpiperazinyl moieties, at certain positions of the fused pyrazine ring system appears to be crucial for potent anticancer activity, as demonstrated by the low micromolar IC50 values of compounds like 17l.[3][4]
-
Fused Ring System: The nature of the heterocyclic ring fused to the pyrazine core significantly influences the cytotoxic profile. For instance, the[1][2]triazolo[4,3-a]pyrazine scaffold has yielded compounds with potent, sub-micromolar activity.[3][4] In contrast, some evaluated pyrrolo[1,2-b]pyridazine derivatives exhibited lower cytotoxicity.[5]
-
Importance of Aromatic and Heteroaromatic Groups: The presence of aryl or heteroaryl groups, often with specific substitution patterns (e.g., halogens), is a recurring feature in active analogs. These groups likely engage in crucial interactions with the biological target.
Experimental Protocols
A fundamental assay for determining the cytotoxic activity of novel compounds is the MTT assay.
MTT Assay Protocol for Cytotoxicity Screening
This protocol is a standard method for assessing cell viability based on the mitochondrial-dependent reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells. The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
Cancer cell lines (e.g., A549, MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multi-channel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. After 24 hours of incubation, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of the compound's solvent, e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10-20 µL of the MTT solution to each well and incubate for another 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. The plate can be gently shaken for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: The percentage of cell viability is calculated using the following formula:
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizing the Research Workflow
The following diagram illustrates a typical workflow for a structure-activity relationship study in the context of anticancer drug discovery.
Caption: A generalized workflow for Structure-Activity Relationship (SAR) studies.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. texaschildrens.org [texaschildrens.org]
- 3. Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. frontiersin.org [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. Review of the Synthesis and Anticancer Properties of Pyrazolo[4,3-e][1,2,4]triazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
In Vitro Validation of 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine Activity: A Comparative Guide
This guide provides an objective comparison of the in vitro biological activity of compounds based on the 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine scaffold with alternative therapeutic agents. The following sections present supporting experimental data, detailed methodologies for key validation assays, and visual representations of relevant signaling pathways and experimental workflows. This information is intended for researchers, scientists, and drug development professionals working on novel therapeutics.
Comparative Analysis of Biological Activity
The this compound core is a versatile scaffold that has been incorporated into compounds exhibiting a range of biological activities, most notably anticancer and neuroprotective effects. The in vitro efficacy of these compounds is commonly assessed by their ability to inhibit cell viability in cancer cell lines (measured by IC50 values) or to protect neuronal cells from damage (measured by EC50 values). This section compares the performance of representative pyrazine derivatives with other established compounds.
| Compound Class | Specific Compound/Derivative | Target/Activity | Cell Line(s) | IC50/EC50 (µM) | Reference Compound | Reference IC50 (µM) |
| Pyrrolo[1,2-a]pyrazine Derivatives | 3-trifluoromethyl-5,6-dihydro-[1][2][3]triazolo pyrazine derivative (R7) | Anticancer | HT-29 | 8.18 | - | - |
| Pyrazolo[4,3-e]tetrazolo[1,5-b][1][2][3]triazine sulphonamide derivative (3b) | Anticancer | MCF-7 | 0.25 ± 0.07 | Cisplatin | 93 | |
| Pyrazolo[4,3-e]tetrazolo[1,5-b][1][2][3]triazine sulphonamide derivative (3b) | Anticancer | MDA-MB-231 | 0.31 ± 0.14 | Cisplatin | 82 | |
| [1][2][3]triazolo [4,3-a]pyrazine derivative (17l) | Anticancer (c-Met/VEGFR-2 inhibitor) | A549, MCF-7, Hela | 0.98 ± 0.08, 1.05 ± 0.17, 1.28 ± 0.25 | Foretinib | - | |
| Alternative Anticancer Agents | Pyrazolo[3,4-d]pyrimidine derivative (5) | Anticancer | HT1080, Hela, Caco-2, A549 | 96.25, 74.8, 76.92, 148 | - | - |
| Pyrazolo[3,4-d]pyrimidine derivative (7) | Anticancer | Hela, HT1080, Caco-2, A549 | 68.75, 17.50, 43.75, 73.08 | - | - | |
| Neuroprotective Agents | YIAD-0121 (4-acyl-3,4-dihydropyrrolo[1,2-a]pyrazine) | Aβ-dissociating | - | - | - | - |
Detailed Experimental Protocols
MTT Assay for Cell Viability and Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[2][4] It measures the metabolic activity of cells, which is an indicator of their health and proliferation.[4]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Test compounds (e.g., this compound derivatives)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that ensures they are in the exponential growth phase during the assay. A typical density ranges from 1,000 to 100,000 cells per well. Incubate for 24 hours at 37°C in a 5% CO2 incubator.[2]
-
Compound Treatment: Prepare serial dilutions of the test compounds in the complete culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10-50 µL of the MTT solution to each well to achieve a final concentration of approximately 0.5 mg/mL. Incubate for 2-4 hours at 37°C, protected from light.[2][5] During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[2] Mix thoroughly to ensure complete solubilization.
-
Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[2]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
In Vitro Kinase Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of a specific kinase, which is often a key target in cancer therapy.
Materials:
-
Recombinant kinase enzyme
-
Kinase-specific substrate
-
Adenosine triphosphate (ATP)
-
Test compounds
-
Kinase assay buffer
-
Detection reagents (e.g., for luminescence-based or fluorescence-based readout)
-
384-well plates
-
Plate reader capable of detecting the appropriate signal (luminescence or fluorescence)
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compound in the kinase assay buffer. Prepare a solution of the kinase enzyme and a solution of the substrate and ATP in the assay buffer. The ATP concentration should be near the Michaelis constant (Km) for the specific kinase.[6]
-
Kinase Reaction:
-
Add the test compound dilutions to the wells of a 384-well plate. Include a "no inhibitor" control (vehicle only) and a "no enzyme" control.[6]
-
Add the kinase enzyme solution to each well and incubate for a short period (e.g., 15-30 minutes) at room temperature to allow for compound binding.[6]
-
Initiate the kinase reaction by adding the substrate/ATP mixture to all wells.
-
Incubate the plate for a specified time (e.g., 60 minutes) at room temperature.[6]
-
-
Signal Detection: Stop the kinase reaction and add the detection reagents according to the manufacturer's protocol. This step typically involves an enzymatic reaction that produces a detectable signal (e.g., light or fluorescence) that is inversely proportional to the kinase activity.
-
Data Analysis: Measure the signal using a plate reader. Calculate the percentage of kinase inhibition for each compound concentration relative to the "no inhibitor" control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathways and Experimental Workflows
PI3K/Akt/mTOR Signaling Pathway in Cancer
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[1][3] Its aberrant activation is a common feature in many types of cancer, making it a prime target for anticancer drug development.[1]
Caption: Simplified PI3K/Akt/mTOR signaling pathway and points of inhibition.
MAPK Signaling Pathway in Neuroprotection
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is involved in a wide range of cellular processes, including cell proliferation, differentiation, and stress responses.[7] In the context of neurobiology, the MAPK/ERK pathway is often associated with promoting cell survival and neuroprotection.[8]
Caption: MAPK/ERK signaling pathway in neuroprotection.
Experimental Workflow for In Vitro Anticancer Drug Screening
The following diagram illustrates a typical workflow for the initial in vitro screening of potential anticancer compounds.
References
- 1. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | Targeting PI3K/Akt/mTOR Signaling in Cancer [frontiersin.org]
- 4. researchhub.com [researchhub.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. The Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway as a Discovery Target in Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ERK/MAPK Is Essential for Endogenous Neuroprotection in SCN2.2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Confirming the Stereochemistry of Chiral 1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazines
For Researchers, Scientists, and Drug Development Professionals
The definitive three-dimensional arrangement of atoms, or stereochemistry, of chiral 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines is a critical parameter in drug discovery and development, profoundly influencing their pharmacological and toxicological profiles. The rigid, bicyclic core of this scaffold presents unique challenges and opportunities for stereochemical analysis. This guide provides an objective comparison of the primary analytical techniques used to determine both the absolute and relative stereochemistry of these important N-heterocyles, supported by experimental data and detailed protocols.
Overview of Analytical Techniques
The stereochemical elucidation of chiral 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines relies on a combination of techniques that can be broadly categorized into two groups: those that determine absolute configuration and those that establish relative stereochemistry.
-
For Absolute Configuration:
-
Single-Crystal X-ray Crystallography: The unequivocal gold standard for determining the absolute stereochemistry of crystalline compounds.
-
Vibrational Circular Dichroism (VCD): A powerful spectroscopic technique for determining the absolute configuration of chiral molecules in solution.
-
Electronic Circular Dichroism (ECD): A chiroptical method that can be used for absolute configuration assignment, often in conjunction with VCD.
-
NMR with Chiral Derivatizing Agents (e.g., Mosher's Method): An indirect NMR method to determine the absolute configuration of chiral amines and alcohols.
-
-
For Relative Stereochemistry and Conformational Analysis:
-
Nuclear Overhauser Effect Spectroscopy (NOESY/ROESY): 2D NMR techniques that identify protons that are close in space, providing insights into the relative stereochemistry and conformational preferences of the molecule.
-
The following sections provide a detailed comparison of these methods, including their principles, advantages, limitations, and illustrative experimental protocols.
Comparison of Performance
The choice of method for stereochemical determination depends on several factors, including the physical state of the sample (crystalline vs. oil/solution), the complexity of the molecule, and the availability of instrumentation. The following table summarizes the key performance characteristics of each technique.
| Technique | Information Obtained | Sample Requirements | Advantages | Limitations |
| X-ray Crystallography | Absolute configuration, relative stereochemistry, and solid-state conformation. | Single crystal of sufficient quality and size. | Unambiguous and definitive results. | Requires a suitable crystal, which can be difficult to obtain. The solid-state conformation may not be the same as the solution-state conformation. |
| Vibrational Circular Dichroism (VCD) | Absolute configuration in solution. | 5-15 mg of pure sample, soluble in a suitable solvent (e.g., CDCl₃, DMSO-d₆). | Applicable to a wide range of molecules, including oils and non-crystalline solids. Provides information about the solution-state conformation. Can be more reliable than ECD for some N-heterocycles.[1] | Requires specialized instrumentation and quantum chemical calculations for spectral interpretation. |
| Electronic Circular Dichroism (ECD) | Absolute configuration in solution. | Microgram to milligram quantities of pure sample with a suitable chromophore. | High sensitivity. | Requires a chromophore near the stereocenter. Can be less reliable than VCD for conformationally flexible molecules. |
| NMR with Chiral Derivatizing Agents | Absolute configuration. | Milligram quantities of the pure enantiomer. | Does not require specialized spectroscopic equipment beyond a standard NMR spectrometer. | Indirect method that requires chemical modification. Potential for racemization or kinetic resolution during derivatization. |
| NOESY/ROESY | Relative stereochemistry and conformational analysis. | Standard NMR sample (milligram quantities). | Provides detailed information about through-space proton-proton proximities. | Does not provide absolute configuration. Interpretation can be complex for flexible molecules. |
Experimental Protocols
Single-Crystal X-ray Crystallography
Principle: This technique involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. The pattern of diffracted X-rays is directly related to the arrangement of atoms within the crystal, allowing for the determination of the precise three-dimensional structure of the molecule.
Methodology:
-
Crystal Growth: Grow a single crystal of the chiral 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine derivative of suitable size and quality. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).
-
Data Collection: Mount the crystal on a goniometer in an X-ray diffractometer. The crystal is rotated in the X-ray beam, and the diffraction data are collected on a detector.
-
Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the electron density. This model is refined to best fit the experimental data, yielding the final atomic coordinates.
-
Absolute Configuration Determination: For chiral molecules crystallizing in a non-centrosymmetric space group, the absolute configuration can be determined using anomalous dispersion effects, typically by calculating the Flack parameter. A value close to 0 indicates the correct absolute configuration, while a value close to 1 suggests the opposite enantiomer.
A study on the direct synthesis of chiral 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines utilized X-ray crystallography to unequivocally determine the absolute stereochemistry of one of its products.[2]
Vibrational Circular Dichroism (VCD)
Principle: VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The resulting spectrum is highly sensitive to the three-dimensional arrangement of atoms and can be compared to quantum chemical calculations to determine the absolute configuration.
Methodology:
-
Sample Preparation: Dissolve 5-15 mg of the purified chiral this compound in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a concentration of approximately 0.1 M.
-
Spectral Acquisition: Record the VCD and IR spectra using a dedicated VCD spectrometer. Data are typically collected over several hours to achieve a good signal-to-noise ratio.
-
Computational Modeling:
-
Perform a conformational search for the molecule using computational methods (e.g., molecular mechanics or semi-empirical methods).
-
Optimize the geometry of the low-energy conformers using Density Functional Theory (DFT) at a suitable level of theory (e.g., B3LYP/6-31G(d)).
-
Calculate the VCD and IR spectra for each low-energy conformer.
-
Generate a Boltzmann-averaged theoretical spectrum based on the relative energies of the conformers.
-
-
Spectral Comparison and Assignment: Compare the experimental VCD spectrum with the calculated spectra for both enantiomers. A good match in the signs and relative intensities of the major bands allows for the confident assignment of the absolute configuration.[3] VCD has been shown to be particularly effective for the stereochemical analysis of N-heterocyclic compounds.[1]
NMR Spectroscopy
Principle: NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) are 2D NMR experiments that detect through-space interactions between protons that are in close proximity (typically < 5 Å). The presence of cross-peaks in the spectrum indicates which protons are near each other, allowing for the determination of the relative stereochemistry and preferred conformation of the molecule. ROESY is often preferred for medium-sized molecules where the NOE effect may be close to zero.
Methodology:
-
Sample Preparation: Prepare a standard NMR sample of the purified compound in a suitable deuterated solvent.
-
Data Acquisition: Acquire a 2D NOESY or ROESY spectrum on a high-field NMR spectrometer. The mixing time is a crucial parameter and should be optimized to observe the desired correlations.
-
Data Analysis: Analyze the 2D spectrum to identify cross-peaks between protons. The presence of a cross-peak between two protons indicates they are spatially close. For example, in a 1,4-disubstituted tetrahydropyrrolo[1,2-a]pyrazine, a NOE between the proton at C-1 and a substituent at C-4 would suggest a cis relationship.
Principle: This method involves the derivatization of the chiral amine with an enantiomerically pure chiral reagent, typically α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), also known as Mosher's acid.[2][4][5] This reaction creates a pair of diastereomers whose NMR spectra are distinct. By analyzing the differences in the chemical shifts (Δδ) of protons near the newly formed amide bond, the absolute configuration of the original amine can be determined based on an empirical model.[6][7]
Methodology:
-
Derivatization: React two separate aliquots of the chiral this compound with (R)-MTPA chloride and (S)-MTPA chloride, respectively, to form the corresponding diastereomeric amides.
-
NMR Analysis: Acquire the ¹H NMR spectra of both diastereomeric products.
-
Data Comparison: Assign the protons in the NMR spectra and calculate the chemical shift differences (Δδ = δS - δR) for protons on either side of the chiral center. According to Mosher's model for amides, protons that are shielded by the phenyl group of the MTPA moiety in the (S)-amide will be deshielded in the (R)-amide, and vice versa. This pattern of Δδ values allows for the assignment of the absolute configuration.
Visualizing Experimental Workflows
Conclusion
The determination of stereochemistry for chiral 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines is a critical step in their development as potential therapeutic agents. While single-crystal X-ray crystallography provides the most definitive answer for absolute configuration, its requirement for high-quality crystals can be a significant bottleneck. Vibrational Circular Dichroism has emerged as a robust and reliable alternative for determining the absolute configuration of these molecules in solution. For elucidating the relative stereochemistry and conformational preferences, 2D NMR techniques such as NOESY and ROESY are indispensable. The choice of methodology will ultimately depend on the specific characteristics of the compound and the resources available. A multi-faceted approach, employing a combination of these techniques, will provide the most comprehensive and confident stereochemical assignment.
References
- 1. Synthesis and Vibrational Circular Dichroism Analysis of N-Heterocyclic Carbene Precursors Containing Remote Chirality Centers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance - PMC [pmc.ncbi.nlm.nih.gov]
Validation of Tetrahydropyrrolopyrazines as Tubulin Polymerization Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of tetrahydropyrrolopyrazines with other established tubulin polymerization inhibitors. The objective is to present the performance of these novel compounds, supported by experimental data and detailed methodologies, to aid in their validation as potential anticancer agents.
Comparative Performance of Tubulin Polymerization Inhibitors
The efficacy of novel therapeutic compounds is best understood in the context of existing alternatives. The following tables summarize the inhibitory concentrations (IC50) of various tetrahydropyrrolopyrazine derivatives and established tubulin inhibitors against tubulin polymerization and cancer cell proliferation.
| Compound Class | Specific Compound | Tubulin Polymerization IC50 (µM) | Cancer Cell Line | Cytotoxicity IC50 (nM) | Reference |
| Tetrahydropyrrolopyrazine Analogue | Compound [I] | 1.87 | MCF-7 | 38.37 | [1] |
| Pyrrole Derivative | Compound 4 | 1.5 | - | - | [2] |
| Pyrrole Derivative | Compound 28 | 0.86 | MCF-7 | 60 | [2] |
| Pyrrole Derivative | Compound 33 | 0.95 | MCF-7 | 50 | [2] |
| Pyrrole Derivative | Compound 34 | 0.90 | MCF-7 | 29 | [2] |
| Tetrahydropyrrolo[1,2-a]quinolin-1(2H)-one | Compound 3c | - | A549 | 5900 | [3] |
| Established Inhibitors | |||||
| Colchicine | Colchicine | 3 (nM) | - | - | [4] |
| Colchicine Analogue | Compound 7 | 1.52 | A2780A, HeLaβIII | 17.2, 14.1 | [5] |
| Vinca Alkaloid | Vinblastine | 0.43 | - | - | [6] |
| Marine Peptide | Vitilevuamide | ~2 | Various | 6 - 311 | [7] |
Experimental Protocols
Detailed and reproducible methodologies are critical for the validation of new chemical entities. The following sections provide established protocols for key assays used to characterize tubulin polymerization inhibitors.
In Vitro Tubulin Polymerization Assay
This assay directly measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.
Principle: The polymerization of tubulin is monitored by an increase in turbidity (light scattering) as microtubules form. Inhibitors of polymerization will reduce the rate and extent of this increase.
Protocol:
-
Reagent Preparation:
-
Prepare a tubulin solution (e.g., 2 mg/mL porcine tubulin) in a polymerization buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9) containing 1 mM GTP and 10% glycerol.[8]
-
Prepare stock solutions of test compounds (e.g., tetrahydropyrrolopyrazines) and control inhibitors (e.g., colchicine, paclitaxel) in an appropriate solvent (e.g., DMSO).
-
-
Assay Procedure:
-
Transfer the tubulin solution to a pre-warmed 96-well plate.
-
Add the test compounds and controls to the wells at various concentrations. Include a vehicle control (e.g., 0.1% DMSO).
-
Monitor the change in absorbance at 340 nm or 350 nm at 37°C for a set period (e.g., 60-90 minutes) using a microplate reader.[9][10][11] Readings should be taken at regular intervals (e.g., every 30-60 seconds).
-
-
Data Analysis:
-
Plot absorbance versus time to generate polymerization curves.
-
Determine the IC50 value, which is the concentration of the compound that inhibits the rate or extent of tubulin polymerization by 50% compared to the vehicle control.
-
Cell Viability Assay (MTT Assay)
This assay assesses the cytotoxic effect of the compounds on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The amount of formazan is proportional to the number of living cells.[12][13]
Protocol:
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a predetermined density (e.g., 10^4–10^5 cells/well) and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the test compounds and controls for a specified duration (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Solubilization and Measurement:
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control cells.
-
Determine the IC50 value, which is the concentration of the compound that reduces cell viability by 50%.
-
Cell Cycle Analysis by Flow Cytometry
This method determines the effect of the compounds on cell cycle progression. Tubulin inhibitors typically cause an arrest in the G2/M phase of the cell cycle.
Principle: Flow cytometry is used to measure the DNA content of individual cells within a population. Cells are stained with a fluorescent dye that binds stoichiometrically to DNA (e.g., propidium iodide, PI). The fluorescence intensity is proportional to the DNA content, allowing for the discrimination of cells in G0/G1, S, and G2/M phases.[15][16]
Protocol:
-
Cell Treatment and Harvesting:
-
Treat cells with the test compounds for a specific time (e.g., 24 hours).
-
Harvest the cells by trypsinization and wash with PBS.
-
-
Fixation and Permeabilization:
-
Fix the cells in cold 70% ethanol to preserve their cellular structure and permeabilize the membranes.[17] This step is crucial for the entry of the DNA-staining dye.
-
-
Staining:
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Acquire data from a sufficient number of cells (e.g., at least 20,000 events) to ensure statistical significance.[18]
-
-
Data Analysis:
-
Generate a DNA content histogram.
-
Quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) using appropriate software.
-
Compare the cell cycle distribution of treated cells to that of untreated controls to identify any cell cycle arrest.
-
Visualizing Mechanisms and Workflows
Diagrams are provided below to illustrate the experimental workflow for validating tubulin polymerization inhibitors and the general signaling pathway affected by these compounds.
Caption: Experimental workflow for the validation of tetrahydropyrrolopyrazines as tubulin polymerization inhibitors.
Caption: General signaling pathway illustrating the mechanism of action of tubulin polymerization inhibitors.
References
- 1. Discovery of potent tubulin polymerization inhibitor that targets tubulin colchicine-binding site | BioWorld [bioworld.com]
- 2. New Pyrrole Derivatives with Potent Tubulin Polymerization Inhibiting Activity As Anticancer Agents Including Hedgehog-Dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of tetrahydropyrrolo[1,2-a]quinolin-1(2H)-ones as new tubulin polymerization inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. Inhibition of tubulin-microtubule polymerization by drugs of the Vinca alkaloid class - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of tubulin polymerization by vitilevuamide, a bicyclic marine peptide, at a site distinct from colchicine, the vinca alkaloids, and dolastatin 10 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. In vitro tubulin polymerization assay [bio-protocol.org]
- 11. SB226, an inhibitor of tubulin polymerization, inhibits paclitaxel-resistant melanoma growth and spontaneous metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 13. clyte.tech [clyte.tech]
- 14. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. Flow cytometry with PI staining | Abcam [abcam.com]
- 16. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 17. wp.uthscsa.edu [wp.uthscsa.edu]
- 18. bio-protocol.org [bio-protocol.org]
Navigating the SAR Landscape of 6H-pyrrolo[2,3-e]triazolo[4,3-a]pyrazines as Selective Jak1 Inhibitors
A Comparative Guide for Researchers in Drug Discovery
The Janus kinase (JAK) family of enzymes, particularly Jak1, has emerged as a critical target in the development of therapies for autoimmune and inflammatory diseases. This guide provides a comparative analysis of the structure-activity relationships (SAR) of a promising class of Jak1 inhibitors: 6H-pyrrolo[2,3-e]triazolo[4,3-a]pyrazines. Our focus is on the optimization of a lead compound, 1-cyclohexyl-6H-pyrrolo[2,3-e][1][2][3]triazolo[4,3-a]pyrazine, to enhance its potency and selectivity for Jak1 over other JAK isoforms, particularly Jak2.[1][2]
The JAK-STAT Signaling Pathway: A Therapeutic Target
The JAK-STAT signaling cascade is a principal communication route for numerous cytokines and growth factors that are pivotal in immune regulation. The binding of a cytokine to its receptor triggers the activation of associated JAKs, leading to the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins. These phosphorylated STATs then dimerize, translocate to the nucleus, and modulate the transcription of target genes involved in inflammation and immune responses. Selective inhibition of Jak1 is a key therapeutic strategy to interrupt this cascade and mitigate the pathological effects of pro-inflammatory cytokines.
Caption: The JAK-STAT signaling pathway and the point of inhibition by 6H-pyrrolo[2,3-e]triazolo[4,3-a]pyrazines.
Structure-Activity Relationship (SAR) Studies
The core of this investigation revolves around the SAR of 1-substituted 6H-pyrrolo[2,3-e]triazolo[4,3-a]pyrazines. The initial lead compound, 1-cyclohexyl-6H-pyrrolo[2,3-e][1][2][3]triazolo[4,3-a]pyrazine, demonstrated inhibitory activity against JAKs.[1][2] Subsequent modifications focused on the substituent at the 1-position to enhance Jak1 potency and selectivity over Jak2.
Table 1: SAR of 1-Substituted 6H-pyrrolo[2,3-e]triazolo[4,3-a]pyrazines against Jak1 and Jak2
| Compound | R Group (1-position) | Jak1 IC50 (nM) | Jak2 IC50 (nM) | Selectivity (Jak2/Jak1) |
| Lead Compound | Cyclohexyl | Data not available | Data not available | Data not available |
| Analog 1 | Modification A | Improved Potency | Moderate Potency | Increased Selectivity |
| Analog 2 | Modification B | High Potency | Lower Potency | High Selectivity |
| Analog 3 | Modification C | Moderate Potency | High Potency | Decreased Selectivity |
Note: Specific IC50 values from the primary publication by Friedman et al. were not publicly available. The table reflects the general trends described in the available literature.
The SAR studies indicate that modifications at the 1-position of the pyrazine ring significantly impact both the potency and selectivity of these compounds. The goal is to identify substituents that fit optimally into the ATP-binding pocket of Jak1 while making less favorable interactions with the corresponding pocket in Jak2.
Experimental Protocols
The following are representative protocols for key experiments used in the evaluation of Jak1 inhibitors. The specific details for the SAR studies of 6H-pyrrolo[2,3-e]triazolo[4,3-a]pyrazines may vary.
In Vitro Kinase Inhibition Assay
This assay determines the concentration of the inhibitor required to reduce the activity of the target kinase by 50% (IC50).
Materials:
-
Recombinant human Jak1 and Jak2 enzymes
-
ATP
-
Peptide substrate (e.g., a poly-Glu-Tyr peptide)
-
Test compounds (6H-pyrrolo[2,3-e]triazolo[4,3-a]pyrazine derivatives)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add the diluted compounds to the wells of a 384-well plate.
-
Prepare a kinase/substrate solution by mixing the recombinant Jak enzyme and the peptide substrate in the assay buffer.
-
Add the kinase/substrate solution to the wells containing the test compounds and incubate briefly.
-
Initiate the kinase reaction by adding ATP to each well.
-
Allow the reaction to proceed for a specified time at room temperature.
-
Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions.
-
The luminescence signal, which is proportional to the amount of ADP generated, is read using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Caption: A generalized workflow for determining the in vitro kinase inhibition of test compounds.
Conclusion
The 6H-pyrrolo[2,3-e]triazolo[4,3-a]pyrazine scaffold represents a promising starting point for the development of potent and selective Jak1 inhibitors. The SAR studies highlight the critical role of the substituent at the 1-position in achieving the desired selectivity over Jak2. Further optimization of this scaffold could lead to the discovery of novel drug candidates with improved therapeutic profiles for the treatment of a range of autoimmune and inflammatory disorders. While detailed quantitative data from the seminal study by Friedman and colleagues were not fully accessible for this guide, the directional findings provide a clear roadmap for medicinal chemists and drug discovery scientists working in this area.
References
- 1. Structure activity optimization of 6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazines as Jak1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacophore-Based Virtual Screening and Experimental Validation of Pyrazolone-Derived Inhibitors toward Janus Kinases - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Triazolo[4,3-a]pyrazine Derivatives as Dual c-Met/VEGFR-2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive biological evaluation of novel triazolo[4,3-a]pyrazine derivatives as dual inhibitors of the receptor tyrosine kinases c-Met and VEGFR-2. The performance of a lead compound from this class is objectively compared with established multi-kinase inhibitors that also target these key oncogenic pathways. This comparison is supported by in vitro enzymatic and cell-based assay data, alongside available in vivo efficacy data for the established drugs. Detailed experimental protocols and signaling pathway diagrams are provided to support further research and development in this area.
Comparative Performance Analysis
The triazolo[4,3-a]pyrazine scaffold has emerged as a promising pharmacophore for the development of dual c-Met and VEGFR-2 inhibitors.[1][2] The data presented below compares a lead triazolo[4,3-a]pyrazine derivative, compound 17l , with four clinically relevant inhibitors: Foretinib, Cabozantinib, Vandetanib, and Sorafenib.
Table 1: In Vitro Kinase Inhibitory Activity (IC50)
This table summarizes the half-maximal inhibitory concentrations (IC50) of the compounds against c-Met and VEGFR-2 kinases. Lower values indicate greater potency.
| Compound | c-Met IC50 (nM) | VEGFR-2 IC50 (nM) |
| Triazolo[4,3-a]pyrazine 17l | 26.0[3] | 2600[3] |
| Foretinib | 0.4 | 0.9 |
| Cabozantinib | 1.3[4] | 0.035[4] |
| Vandetanib | Not available | 40 |
| Sorafenib | Not available | 90 |
Table 2: In Vitro Anti-proliferative Activity of Compound 17l
This table shows the efficacy of compound 17l in inhibiting the growth of various cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Lung Adenocarcinoma | 0.98 ± 0.08[3] |
| MCF-7 | Breast Cancer | 1.05 ± 0.17[3] |
| Hela | Cervical Cancer | 1.28 ± 0.25[3] |
Table 3: In Vivo Efficacy of Alternative Inhibitors in Xenograft Models
This table summarizes the in vivo anti-tumor activity of the established inhibitors. In vivo efficacy data for the triazolo[4,3-a]pyrazine derivative 17l is not currently available in published literature.
| Inhibitor | Xenograft Model | Dosage and Administration | Key Findings |
| Foretinib | SKOV3ip1 (Ovarian Cancer) | 30 mg/kg, oral | 86% inhibition in tumor weight.[5] |
| HeyA8 (Ovarian Cancer) | Not specified | 71% inhibition in tumor weight.[5] | |
| Cabozantinib | A549 (NSCLC) | 5 µM (in combination) | Significant tumor inhibition in combination with erlotinib.[6] |
| Papillary Renal Cell Carcinoma (PDX) | Not specified | Caused striking tumor regression and inhibited lung metastasis.[7] | |
| Vandetanib | Anaplastic Thyroid Carcinoma | Not specified | Significant reduction in tumor volume. |
| Sorafenib | A549 (NSCLC) | 30 mg/kg, oral, daily for 14 days | Induced complete tumor stasis.[8][9] |
| HD-MyZ (Lymphoma) | 90 mg/kg/day, oral, 5 days/week for 3 weeks | 71% tumor growth inhibition. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility.
In Vitro Kinase Inhibition Assay (Luminescence-based)
This protocol is a general method for determining the IC50 values of inhibitors against c-Met and VEGFR-2 kinases.
-
Reagent Preparation :
-
Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20.
-
Enzyme: Recombinant human c-Met or VEGFR-2 kinase diluted in kinase buffer to the desired concentration.
-
Substrate: Poly(Glu,Tyr) 4:1 is a common substrate.
-
ATP: Prepare a stock solution in water. The final concentration in the assay should be at or near the Km for the respective kinase.
-
Test Compound: Prepare serial dilutions in DMSO, then further dilute in kinase buffer. The final DMSO concentration should be ≤1%.
-
-
Assay Procedure (384-well plate format) :
-
Add 1 µL of the diluted inhibitor or vehicle (DMSO) to the wells.
-
Add 2 µL of the diluted kinase to each well.
-
Initiate the reaction by adding 2 µL of the substrate/ATP mixture.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of a detection reagent (e.g., ADP-Glo™) to stop the reaction and measure the remaining ATP via luminescence.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent and incubate for another 30 minutes.
-
Read the luminescence on a plate reader.
-
-
Data Analysis :
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell Proliferation (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Seeding :
-
Harvest cells in the exponential growth phase.
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well for A549 cells in 100 µL of complete medium.[10]
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Treatment :
-
Replace the medium with fresh medium containing various concentrations of the test compound. Include a vehicle-only control.
-
Incubate for 72 hours.[2]
-
-
MTT Addition and Incubation :
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Measurement :
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis :
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.
-
In Vivo Tumor Xenograft Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of inhibitors in a subcutaneous xenograft mouse model.
-
Cell Preparation and Implantation :
-
Harvest cancer cells (e.g., A549) during their exponential growth phase.
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 3 x 10⁶ cells per 100-200 µL.[9]
-
Inject the cell suspension subcutaneously into the flank of immunodeficient mice (e.g., BALB/c nude mice).
-
-
Tumor Growth and Treatment Initiation :
-
Monitor the mice for tumor growth by measuring the tumor volume with calipers (Volume = 0.5 x Length x Width²).
-
When tumors reach a palpable volume (e.g., ~100 mm³), randomize the mice into treatment and control groups.[9]
-
-
Drug Administration :
-
Prepare the test compound in an appropriate vehicle (e.g., 0.5% methylcellulose in water for oral gavage).
-
Administer the compound and vehicle to the respective groups according to the predetermined dosage and schedule (e.g., daily oral gavage).
-
-
Efficacy Evaluation :
-
Measure tumor volume and body weight regularly (e.g., twice a week).
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for biomarkers like Ki-67 for proliferation and CD31 for microvessel density).
-
-
Data Analysis :
-
Plot the mean tumor volume over time for each group.
-
Calculate the tumor growth inhibition (TGI) at the end of the study.
-
Signaling Pathway and Experimental Workflow Diagrams
c-Met Signaling Pathway
Caption: Simplified c-Met signaling cascade and the point of inhibition.
VEGFR-2 Signaling Pathway
Caption: Key downstream pathways of VEGFR-2 activation and inhibition.
Experimental Workflow for Inhibitor Evaluation
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Enhancing the Anticancer Potential of Targeting Tumor-Associated Metalloenzymes via VEGFR Inhibition by New Triazolo[4,3-a]pyrimidinone Acyclo C-Nucleosides Multitarget Agents [mdpi.com]
- 3. Cabozantinib can block growth of neuroendocrine prostate cancer patient-derived xenografts by disrupting tumor vasculature | PLOS One [journals.plos.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Foretinib (GSK1363089), an orally available multi-kinase inhibitor of c-Met and VEGFR-2, blocks proliferation, induces anoikis, and impairs ovarian cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Augmented antitumor effects of erlotinib and cabozantinib on A549 non-small cell lung cancer: In vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cabozantinib inhibits tumor growth and metastasis of a patient-derived xenograft model of papillary renal cell carcinoma with MET mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. taylorandfrancis.com [taylorandfrancis.com]
comparing cytotoxic activity of pyrazolo[4,3-e]triazine derivatives
A Comparative Guide to the Cytotoxic Activity of Pyrazolo[4,3-e]triazine Derivatives
The quest for novel and effective anticancer agents is a cornerstone of modern drug discovery. Within this landscape, heterocyclic compounds have emerged as a particularly promising area of research. Among these, pyrazolo[4,3-e][1][2][3]triazine derivatives have garnered significant attention for their potent cytotoxic activities against a range of cancer cell lines. This guide provides a comparative analysis of the cytotoxic effects of various pyrazolo[4,3-e]triazine derivatives, supported by experimental data, detailed protocols, and a visualization of a key signaling pathway involved in their mechanism of action.
Quantitative Analysis of Cytotoxic Activity
The cytotoxic potential of pyrazolo[4,3-e]triazine derivatives is typically quantified by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that inhibits 50% of cell growth or viability. The following tables summarize the IC50 values of various pyrazolo[4,3-e]triazine derivatives against several human cancer cell lines. Lower IC50 values are indicative of higher cytotoxic potency.
Table 1: Cytotoxic Activity of Pyrazolo[4,3-e]tetrazolo[1,5-b][1][2][3]triazine Sulfonamides
| Compound | HCT 116 (Colon) IC50 (µM) | PC-3 (Prostate) IC50 (µM) | BxPC-3 (Pancreatic) IC50 (µM) | HeLa (Cervical) IC50 (µM) |
| MM129 | 0.39 - 0.6 | 0.17 - 0.36 | 0.13 - 0.26 | - |
| MM130 | 0.39 - 0.6 | 0.17 - 0.36 | 0.13 - 0.26 | - |
| MM131 | 0.39 - 0.6 | 0.17 - 0.36 | 0.13 - 0.26 | 1.15 |
Data from a 72-hour incubation period using the MTT assay.[2]
Table 2: Cytotoxic Activity of Sulfonyl Pyrazolo[4,3-e][1][2][3]triazines and Pyrazolo[4,3-e]tetrazolo[1,5-b][1][2][3]triazine Sulfonamides Against Breast Cancer Cell Lines
| Compound | MCF-7 (Breast) IC50 (µM) | MDA-MB-231 (Breast) IC50 (µM) | MCF-10A (Normal Breast) IC50 (µM) |
| 2a | - | - | - |
| 2b | - | - | - |
| 3a | Stronger than cisplatin | Stronger than cisplatin | Weaker effect than on cancer cells |
| 3b | Stronger than cisplatin | Stronger than cisplatin | 2.3 ± 0.04 |
The MTT assay showed that compounds 2a, 2b, 3a, and 3b have stronger cytotoxic activity than cisplatin in both breast cancer cell lines and exhibited a weaker effect on normal breast cells (MCF-10A).[4][5]
Table 3: Cytotoxic Activity of Pyrazolo[4,3-e]tetrazolo[1,5-b][1][2][3]triazine Sulfonamides Against Pancreatic and Prostate Cancer Cell Lines
| Compound | BxPC-3 (Pancreatic) IC50 (µM) | PC-3 (Prostate) IC50 (µM) | WI-38 (Normal Lung Fibroblasts) IC50 (µM) |
| MM134 | 0.11 - 0.33 | 0.11 - 0.33 | 0.27 - 0.65 |
| MM136 | 0.11 - 0.33 | 0.11 - 0.33 | 0.27 - 0.65 |
| MM137 | 0.16 | 0.11 | 0.27 |
| MM139 | 0.17 - 0.33 | 0.17 - 0.33 | 0.27 - 0.65 |
These compounds exhibited antiproliferative activity in micromolar concentrations.[6]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of the cytotoxic activity of pyrazolo[4,3-e]triazine derivatives.
Cell Culture
Human cancer cell lines such as HCT 116 (colorectal carcinoma), PC-3 (prostate cancer), BxPC-3 (pancreatic adenocarcinoma), HeLa (cervical cancer), MCF-7 and MDA-MB-231 (breast cancer) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well and allowed to attach overnight.
-
Compound Treatment: The following day, the medium is replaced with fresh medium containing various concentrations of the pyrazolo[4,3-e]triazine derivatives. A control group with vehicle (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.
-
MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is then removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control group, and the IC50 values are determined from the dose-response curves.
Apoptosis Analysis by Flow Cytometry
Apoptosis, or programmed cell death, is a common mechanism by which cytotoxic agents kill cancer cells.
-
Cell Treatment: Cells are treated with the pyrazolo[4,3-e]triazine derivatives at their IC50 concentrations for 24 or 48 hours.
-
Cell Harvesting: Cells are harvested, washed with PBS, and resuspended in binding buffer.
-
Staining: Cells are stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the DNA of necrotic or late apoptotic cells.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
Signaling Pathway
The cytotoxic effects of pyrazolo[4,3-e]triazine derivatives are often mediated through the induction of apoptosis. Some derivatives have been shown to inhibit key signaling proteins involved in cell proliferation and survival, such as Bruton's tyrosine kinase (BTK) and cyclin-dependent kinases (CDKs).[6][7] The diagram below illustrates a simplified proposed mechanism of action for certain pyrazolo[4,3-e]tetrazolo[1,5-b][1][2][3]triazine sulfonamides.
Caption: Proposed mechanism of action for pyrazolo[4,3-e]triazine derivatives.
Conclusion
Pyrazolo[4,3-e]triazine derivatives represent a versatile scaffold for the development of potent anticancer agents. The presented data highlights the significant cytotoxic activity of various analogs against a range of cancer cell lines, with some compounds exhibiting greater potency than established chemotherapeutic drugs like cisplatin. The mechanism of action for many of these derivatives involves the induction of apoptosis, often through the inhibition of key cellular kinases. Further investigation into the structure-activity relationships and optimization of these compounds could lead to the discovery of novel and more effective cancer therapies.
References
- 1. mdpi.com [mdpi.com]
- 2. Pyrazolo[4,3-e]tetrazolo[1,5-b][1,2,4]triazine Sulfonamides as Novel Potential Anticancer Agents: Cytotoxic and Genotoxic Activities In Vitro | MDPI [mdpi.com]
- 3. Review of the Synthesis and Anticancer Properties of Pyrazolo[4,3-e][1,2,4]triazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The activity of pyrazolo[4,3-e][1,2,4]triazine and pyrazolo[4,3-e]tetrazolo[1,5-b][1,2,4]triazine sulphonamide derivatives in monolayer and spheroid breast cancer cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. mdpi.com [mdpi.com]
- 7. Pyrazolo[4,3-e]tetrazolo[1,5-b][1,2,4]triazine Sulfonamides as Novel Potential Anticancer Agents: Apoptosis, Oxidative Stress, and Cell Cycle Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to the In Vitro Antiproliferative Activity of 1,2,3,4-Tetrahydropyrido[2,3-b]pyrazines and Related Compounds
This guide provides a comparative analysis of the in vitro antiproliferative activity of 1,2,3,4-tetrahydropyrido[2,3-b]pyrazines and structurally related pyrido[2,3-b]pyrazine derivatives. The information is intended for researchers, scientists, and drug development professionals interested in the potential of this class of compounds as anticancer agents.
Data Summary
The following tables summarize the in vitro antiproliferative and inhibitory activities of various pyrido[2,3-b]pyrazine derivatives against different cancer cell lines and molecular targets.
Table 1: Antiproliferative Activity of 1,2,3,4-Tetrahydropyrido[2,3-b]pyrazines against Anaplastic Lymphoma Kinase (ALK)
| Compound Class | Target | Assay Type | IC50 Value | Reference |
| 1,2,3,4-Tetrahydropyrido[2,3-b]pyrazines | ALK | Enzymatic | ~10 nM | [1] |
| 1,2,3,4-Tetrahydropyrido[2,3-b]pyrazines | ALK | Cellular | ~150 nM | [1] |
Table 2: Antiproliferative Activity of Novel Pyrido[2,3-b]pyrazines Against Erlotinib-Sensitive and -Resistant Non-Small-Cell Lung Cancer (NSCLC) Cell Lines
| Compound | Cell Line | Description | IC50 Value (µM) | Reference |
| 7n | PC9 | Erlotinib-Sensitive | 0.09 | [2] |
| 7n | PC9-ER | Erlotinib-Resistant | 0.15 | [2] |
Table 3: Activity of Other Pyrido[2,3-b]pyrazine Derivatives
| Compound Class | Target/Pathway | Cell Line | Activity | Reference |
| 3-Arylethynyl-substituted pyrido[2,3-b]pyrazines | Wnt/β-catenin pathway | NSCLC | Inhibition of pathway and cell proliferation | [3] |
| 2-Substituted pyrido[2,3-b]pyrazines | HCMV DNA polymerase | - | Antiviral activity (EC50 = 0.33 µM for compound 27) | [4] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
1. ALK Kinase Inhibition Assay
-
Objective: To determine the in vitro inhibitory activity of 1,2,3,4-tetrahydropyrido[2,3-b]pyrazines against the anaplastic lymphoma kinase (ALK).
-
Methodology: The specific details of the assay were not fully available in the abstract. However, a typical kinase inhibition assay involves incubating the purified kinase enzyme (ALK) with a substrate and ATP. The test compounds are added at varying concentrations to determine their effect on the phosphorylation of the substrate. The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is then calculated.[1]
-
Cell-based Assay: The cellular activity was determined using a cell-based assay, likely involving a cancer cell line with ALK dysregulation. The IC50 value represents the concentration of the compound that inhibits cell proliferation by 50%.[1]
2. Antiproliferative Assay on NSCLC Cell Lines
-
Objective: To evaluate the antiproliferative effects of novel pyrido[2,3-b]pyrazines on erlotinib-sensitive (PC9) and erlotinib-resistant (PC9-ER) non-small-cell lung cancer cell lines.[2]
-
Methodology: A phenotypic assay was used to test the compounds. While the specific assay (e.g., MTT, SRB) is not mentioned in the abstract, these assays typically involve seeding the cancer cells in multi-well plates and exposing them to a range of concentrations of the test compounds. After a defined incubation period, cell viability is measured using a colorimetric or fluorometric method. The IC50 values are then determined from the dose-response curves.[2]
3. Wnt/β-catenin Pathway Inhibition Assay
-
Objective: To identify inhibitors of the Wnt/β-catenin signaling pathway among 3-arylethynyl-substituted pyrido[2,3-b]pyrazine derivatives.[3]
-
Methodology: The specific assay details are not provided in the abstract. However, such assays often involve the use of reporter cell lines where the expression of a reporter gene (e.g., luciferase) is under the control of a β-catenin-responsive promoter. A decrease in the reporter signal in the presence of the compound indicates inhibition of the pathway.[3]
Signaling Pathways and Experimental Workflows
Signaling Pathways
The antiproliferative activity of 1,2,3,4-tetrahydropyrido[2,3-b]pyrazines and related compounds has been attributed to the inhibition of key signaling pathways involved in cancer cell proliferation and survival.
Caption: Inhibition of the ALK signaling pathway.
Caption: Inhibition of the Wnt/β-catenin signaling pathway.
Experimental Workflow
The general workflow for evaluating the in vitro antiproliferative activity of these compounds is outlined below.
Caption: General workflow for in vitro antiproliferative studies.
References
- 1. Synthesis and structure-activity relationships of 1,2,3,4-tetrahydropyrido[2,3-b]pyrazines as potent and selective inhibitors of the anaplastic lymphoma kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel 3-arylethynyl-substituted pyrido[2,3,-b]pyrazine derivatives and pharmacophore model as Wnt2/β-catenin pathway inhibitors in non-small-cell lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of Novel Pyrido[2,3‐b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Prudent Disposal of 1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazine: A Guide for Laboratory Professionals
Disclaimer: This document provides general guidance for the disposal of 1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazine (CAS No. 71257-38-0) based on available information for structurally similar compounds. No specific Safety Data Sheet (SDS) for this exact compound was found. It is imperative to obtain the SDS for this specific chemical from your supplier before handling and disposal. The disposal plan must be developed in consultation with your institution's Environmental Health and Safety (EHS) department and in strict accordance with all local, state, and federal regulations.
Researchers and laboratory personnel handling this compound must prioritize safety and regulatory compliance when managing its waste. While specific disposal protocols are contingent on the detailed chemical properties and hazard classifications found in the manufacturer's Safety Data Sheet (SDS), a general framework based on best practices for similar chemical compounds can guide the development of a comprehensive disposal plan. This compound is identified as an irritant, and similar structures may possess additional hazards such as flammability.
Immediate Safety and Handling for Disposal
Before initiating any disposal procedures, ensure that all personnel are equipped with appropriate Personal Protective Equipment (PPE), including but not limited to:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).
-
Body Protection: A laboratory coat or chemical-resistant apron.
-
Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood. If aerosolization is possible, a respirator may be necessary.
Step-by-Step Disposal Protocol
The following is a generalized, procedural guide for the disposal of this compound. This protocol should be adapted to the specific information provided in the compound's SDS and your institution's EHS guidelines.
-
Chemical Characterization and Segregation:
-
Consult the SDS to identify all hazards associated with this compound.
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your EHS department. Incompatible materials can lead to dangerous reactions.
-
Keep waste in a designated, properly labeled, and sealed container. The label should clearly state "Hazardous Waste" and list the chemical name and associated hazards.
-
-
Containerization:
-
Use a chemically compatible and leak-proof container for waste collection.
-
Ensure the container is in good condition and has a secure lid.
-
Do not overfill the container; allow for adequate headspace to accommodate expansion.
-
-
Storage of Chemical Waste:
-
Store the waste container in a designated satellite accumulation area (SAA) or central hazardous waste storage area.
-
The storage area must be secure, well-ventilated, and away from sources of ignition if the compound is flammable.
-
Secondary containment should be used to prevent the spread of material in case of a leak.
-
-
Arranging for Professional Disposal:
-
Disposal of chemical waste must be handled by a licensed hazardous waste disposal company.
-
Contact your institution's EHS department to arrange for pickup. Provide them with a completed hazardous waste manifest form, detailing the contents of the waste container.
-
Follow all institutional procedures for scheduling and documenting the waste transfer.
-
Quantitative Data for Disposal Planning
The following table outlines the types of quantitative data, typically found in a chemical's SDS, that are essential for developing a safe and compliant disposal plan. This information is currently unavailable for this compound.
| Parameter | Value | Significance for Disposal |
| Flash Point | Data not available | Determines flammability hazard and requirements for ignition source control during storage and handling of waste. |
| Boiling Point | Data not available | Indicates the volatility of the compound, which is important for assessing inhalation hazards and the potential for vapor release from waste containers. |
| pH | Data not available | Determines corrosive properties and compatibility with other waste streams and container materials. |
| Toxicity Data (LD50/LC50) | Data not available | Informs the level of toxicity and the necessary precautions for handling and potential exposure. |
| Vapor Pressure | Data not available | Relates to the concentration of the substance that can be present in the air, impacting inhalation risk and ventilation requirements. |
| Specific Gravity | Data not available | Indicates the density relative to water, which can be relevant for spill cleanup procedures. |
Experimental Protocols
Detailed experimental protocols for the safe handling and disposal of chemicals are typically derived from the specific information within the Safety Data Sheet. In the absence of an SDS for this compound, no specific experimental protocols can be provided. Laboratory professionals should adhere to standard operating procedures for handling chemical irritants and any other hazards identified for similar compounds, such as flammability.
Disposal Workflow
The following diagram illustrates a logical workflow for the proper disposal of laboratory chemical waste, which should be applied to this compound.
Caption: Workflow for the proper disposal of this compound.
Essential Safety and Operational Guide for Handling 1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazine
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling 1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazine. The procedural guidance herein is based on available safety data for structurally related compounds and general laboratory best practices. Given that specific hazard data for this compound is limited, a cautious approach is paramount. This compound has been identified as a potential irritant[1].
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound, based on guidelines for similar chemical structures.
| Body Part | Personal Protective Equipment | Specifications and Best Practices |
| Eyes/Face | Chemical safety goggles or a face shield | Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166[2][3]. |
| Skin | Chemical-resistant gloves (Nitrile, Neoprene, or PVC) | Select gloves based on the specific solvent being used. Nitrile gloves offer good protection against bases, oils, and many solvents[4]. Ensure gloves are of adequate thickness and are changed regularly or immediately upon contamination. |
| Lab coat or chemical-resistant coveralls | A lab coat should be worn at all times. For tasks with a higher risk of splashing, chemical-resistant coveralls are recommended[5]. | |
| Respiratory | Use in a well-ventilated area or with local exhaust ventilation (fume hood) | Work should be conducted in a chemical fume hood to keep airborne concentrations low[6]. If ventilation is insufficient, a NIOSH-approved respirator may be necessary. |
| Feet | Closed-toe shoes | Leather or canvas shoes are not recommended. Chemical-resistant boots should be worn if there is a risk of spills[5]. |
Operational Plan: Safe Handling and Storage
Proper handling and storage procedures are essential to maintain the integrity of the compound and the safety of laboratory personnel.
Handling:
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure[6]. Ensure that eyewash stations and safety showers are readily accessible[3].
-
Personal Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory[6].
-
General Precautions: Avoid creating dust or aerosols. Keep the compound away from sources of ignition, as pyrazine derivatives can be flammable[3].
Storage:
-
Container: Store in a tightly closed container in a cool, dry, and well-ventilated area[3][7].
-
Incompatibilities: Keep away from strong oxidizing agents and acids[3][8].
Disposal Plan
Chemical waste must be managed in accordance with all local, regional, and national regulations.
-
Waste Characterization: Chemical waste generators must determine if a discarded chemical is classified as hazardous waste[7].
-
Containerization: Collect waste in a suitable, labeled, and closed container.
-
Disposal Route: Dispose of the chemical waste through a licensed and approved waste disposal contractor. Do not empty into drains or release into the environment[2][3][6].
Experimental Workflow and Safety Protocols
The following diagram illustrates the logical workflow for safely handling and disposing of this compound.
Caption: Workflow for safe handling and disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
